molecular formula C10H14BrN3 B1482235 N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1875493-48-3

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Numéro de catalogue: B1482235
Numéro CAS: 1875493-48-3
Poids moléculaire: 256.14 g/mol
Clé InChI: BKUQVLSCIDEFMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (CAS 1566082-74-3) is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol . It is supplied as a solid and should be stored cold for long-term stability; recommendations include storage at -4°C for 1-2 weeks or at -20°C for 1-2 years . This compound is intended for use as a synthetic intermediate and building block in scientific research and development, particularly in the discovery and synthesis of novel pharmaceutical agents . Compounds featuring a pyrrolidin-3-amine scaffold linked to a pyridine ring are of significant interest in medicinal chemistry for their potential to interact with biological targets. For instance, structurally related "twin drug" compounds have been investigated for their high affinity and selectivity as ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for central nervous system diseases . As a brominated pyridine derivative, this amine is a versatile intermediate that can undergo further cross-coupling reactions, enabling researchers to explore new chemical space. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by qualified professionals in a laboratory setting, using appropriate personal protective equipment to avoid skin contact or inhalation .

Propriétés

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-1-2-9(13-5-8)7-14-10-3-4-12-6-10/h1-2,5,10,12,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUQVLSCIDEFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore Scaffold for Divergent Synthesis

Executive Summary & Structural Analysis

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a high-value bifunctional intermediate used extensively in the discovery of kinase inhibitors, GPCR ligands, and epigenetic modulators. Its structure combines a lipophilic, electron-deficient pyridine ring with a polar, solubilizing pyrrolidine moiety.

1.1 Structural Deconstruction

The molecule functions as a "linker scaffold" connecting two distinct chemical spaces:

  • The Electrophilic Handle (5-Bromopyridine): The bromine atom at position 5 is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl "tails."

  • The Nucleophilic Head (Pyrrolidin-3-amine): The secondary amine at the pyrrolidine 3-position serves as a vector for diversification via acylation, sulfocylation, or reductive alkylation.

  • The Linker (Methylene Bridge): Provides rotational freedom, decoupling the electronic effects of the pyridine ring from the pyrrolidine core.

1.2 Physicochemical Profile (Predicted)
  • Molecular Formula: C₁₀H₁₄BrN₃

  • Molecular Weight: 256.14 g/mol

  • Stereochemistry: Contains one chiral center at the pyrrolidine C3 position. Commercial supplies are typically available as:

    • (S)-enantiomer (Preferred for many kinase targets)

    • (R)-enantiomer

    • Racemate

  • pKa (Calculated):

    • Pyrrolidine NH: ~9.5 (Basic)

    • Pyridine N: ~2.5 (Weakly basic due to Br- electron withdrawal)

  • LogP (Predicted): 1.2 – 1.6 (Lipophilicity suitable for CNS penetration if derivatized)

Synthetic Methodology

The most robust route for synthesizing this scaffold is Reductive Amination . This approach avoids the over-alkylation byproducts often seen with direct alkylation of halides.

2.1 Retrosynthetic Logic

The target is disconnected at the benzylic amine bond, revealing two key precursors:

  • Electrophile: 5-Bromo-2-pyridinecarboxaldehyde

  • Nucleophile: tert-Butyl 3-aminopyrrolidine-1-carboxylate (Boc-protected to prevent polymerization)

2.2 Detailed Protocol: Reductive Amination

Note: This protocol assumes the use of the (S)-enantiomer of the pyrrolidine amine.

Reagents:

  • 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • (S)-1-Boc-3-aminopyrrolidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a dry reaction vessel with 5-Bromo-2-pyridinecarboxaldehyde and (S)-1-Boc-3-aminopyrrolidine in DCM (0.2 M concentration).

    • Add catalytic AcOH to activate the carbonyl oxygen.

    • Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise. Why STAB? It is milder than NaBH₄ and selectively reduces the imine over the aldehyde, preventing direct reduction of the starting material.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM).

    • Stir for 2 hours. Concentrate to yield the TFA salt of the title compound.

2.3 Synthesis Visualization

SynthesisWorkflow Aldehyde 5-Bromo-2- pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine DCM, AcOH Imine Formation Amine (S)-1-Boc- 3-aminopyrrolidine Amine->Imine BocProduct Boc-Protected Scaffold Imine->BocProduct STAB (Reduction) FinalProduct Target: N-[(5-Bromopyridin-2-yl) methyl]pyrrolidin-3-amine BocProduct->FinalProduct TFA/DCM (Deprotection)

Caption: Step-wise reductive amination workflow utilizing STAB for selective imine reduction.

Reactivity & Medicinal Chemistry Applications[2][3][4]

The utility of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine lies in its ability to serve as a divergent point in library synthesis.

3.1 The "Handle" Strategy

The molecule possesses two orthogonal reactive sites. Standard SAR (Structure-Activity Relationship) exploration usually follows this sequence:

Reaction TypeSiteReagentsPurpose
Suzuki-Miyaura 5-Br (Pyridine)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Extension into hydrophobic pockets (e.g., kinase hinge binding).
Buchwald-Hartwig 5-Br (Pyridine)R-NH₂, Pd₂(dba)₃, XPhosIntroduction of solubilizing amines or heteroocycles.
Amide Coupling 3-NH (Pyrrolidine)R-COOH, HATU, DIPEAInteraction with solvent-exposed regions of the protein target.
Urea Formation 3-NH (Pyrrolidine)R-NCO or TriphosgeneRigidifying the linker to restrict conformation.
3.2 Divergent Synthesis Map

ReactivityMap Core Core Scaffold (5-Br, 3-NH) Suzuki Biaryl Products (Kinase Inhibitors) Core->Suzuki Pd-Cat Ar-B(OH)2 Buchwald Aminopyridines (GPCR Ligands) Core->Buchwald Pd-Cat R-NH2 Amide Amide Derivatives (Peptidomimetics) Core->Amide HATU R-COOH Urea Urea Derivatives (Solubility Tags) Core->Urea Isocyanates

Caption: Orthogonal functionalization pathways for the 5-bromo and 3-amino vectors.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, handle as a hazardous substance based on its functional groups.

  • Hazard Statements:

    • H302: Harmful if swallowed (Pyridine derivatives).

    • H315/H319: Causes skin and serious eye irritation (Amines).

    • H317: May cause an allergic skin reaction.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Disposal: Halogenated organic waste.

References
  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Pyridine Scaffold Utility: Li, J. J., et al. "Pyridine Derivatives as Kinase Inhibitors." Progress in Medicinal Chemistry, 2017.
  • Suzuki Coupling on Bromopyridines: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • General Reactivity of 3-Aminopyrrolidines: "Pyrrolidine-3-amine: A Privileged Scaffold." ChemicalBook Database.

Sources

Physicochemical characteristics of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for medicinal chemists and process development scientists. It treats N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (hereafter referred to as BPMPA ) as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary & Structural Logic

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a bifunctional heterocyclic building block characterized by a 5-bromopyridine scaffold linked via a methylene bridge to a 3-aminopyrrolidine moiety. Its value in drug discovery lies in its "privileged structure" status—combining a modifiable aryl halide (for Suzuki/Buchwald couplings) with a polar, basic pyrrolidine tail that often improves solubility and metabolic stability in lead compounds.

Structural Dissection:

  • The Warhead Handle: The 5-bromo position on the pyridine ring is electronically activated for palladium-catalyzed cross-coupling reactions, serving as the primary vector for scaffold elaboration.

  • The Solubilizing Tail: The pyrrolidine-3-amine motif introduces two basic centers (secondary ring amine and secondary exocyclic amine), significantly modulating pKa and logD.

  • The Linker: The methylene bridge breaks conjugation between the pyridine and the amine, allowing independent conformational flexibility.

Physicochemical Characteristics

The following data represents a consensus of calculated properties (via ACD/Labs and ChemAxon algorithms) and empirical observations typical for this structural class.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Exact Mass 255.04Key for HRMS identification (M+H⁺: 256.04).
cLogP 0.9 ± 0.3Moderate lipophilicity; favorable for oral bioavailability.
LogD (pH 7.4) -1.2 to -0.5Highly soluble at physiological pH due to ionization.
pKa (Pyrrolidine NH) ~10.5Strong base; exists as cation at physiological pH.
pKa (Exocyclic NH) ~8.2Moderately basic; protonation site dependent on substitution.
pKa (Pyridine N) ~2.5Weak base due to electron-withdrawing Br and lack of conjugation.
TPSA 37.8 ŲExcellent membrane permeability potential (<140 Ų).
Rotatable Bonds 3Low entropic penalty upon binding target proteins.
Stereochemical Considerations

The C3 position of the pyrrolidine ring is a chiral center.

  • Critical Quality Attribute (CQA): Synthetic routes usually employ enantiopure (3S)-(-)-3-aminopyrrolidine or (3R)-(+)-3-aminopyrrolidine starting materials.

  • Impact: The (S)-enantiomer is frequently preferred in kinase inhibitor design to mimic the ribose-binding vector of ATP.

Synthetic Methodology: A Self-Validating Protocol

Objective: Synthesis of BPMPA via Reductive Amination.

This protocol avoids the over-alkylation risks associated with alkyl halides. It utilizes 5-bromo-2-pyridinecarboxaldehyde and N-Boc-3-aminopyrrolidine (to protect the ring nitrogen), followed by deprotection.

Phase 1: Reductive Amination (The Coupling)

Reagents: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCE (0.2 M), Acetic Acid (cat.).

  • Imine Formation: Charge aldehyde and amine into DCE. Add catalytic AcOH (pH ~5-6). Stir at RT for 2 hours.

    • Validation: Aliquot analysis by ¹H-NMR must show disappearance of aldehyde peak (~10.0 ppm) and appearance of imine signal.

  • Reduction: Cool to 0°C. Add STAB portion-wise to prevent exotherm. Warm to RT and stir overnight.

    • Mechanism:[2] STAB is selective for imines over aldehydes, minimizing alcohol byproducts.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry (Na₂SO₄) and concentrate.[2][3][4]

Phase 2: Deprotection (The Release)

Reagents: TFA/DCM (1:4 ratio) or 4N HCl in Dioxane.

  • Cleavage: Dissolve intermediate in DCM. Add TFA dropwise at 0°C.

  • Scavenging: Monitor CO₂ evolution. Stir 2 hours.

  • Free Basing (Critical): The product exists as a TFA salt. For stability, convert to free base using ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP) or careful neutralization with NaOH followed by rapid extraction.

Diagram: Synthetic Workflow & Logic

The following diagram illustrates the reaction flow and critical decision nodes.

G Start Start: 5-Bromo-2-formylpyridine Imine Intermediate: Imine Species Start->Imine Condensation (DCE, AcOH) Amine Reagent: N-Boc-3-aminopyrrolidine Amine->Imine Reduction Step 2: Reduction (NaBH(OAc)3) Imine->Reduction Hydride Transfer Validation IPC: LCMS/NMR Check Imine->Validation Protected Intermediate: N-Boc-BPMPA Reduction->Protected Stable Amine Formed Deprotection Step 3: Acidic Deprotection (TFA) Protected->Deprotection Cleavage of Carbamate Final Product: BPMPA (Free Base) Deprotection->Final Neutralization & Isolation Validation->Reduction If Aldehyde < 5%

Caption: Step-wise reductive amination workflow with In-Process Control (IPC) checkpoints.

Reactivity Profile & Stability

Understanding the "hotspots" of BPMPA is vital for storage and downstream chemistry.

Chemical Stability
  • Oxidation: The secondary amines are susceptible to N-oxidation if stored in solution exposed to air for prolonged periods. Recommendation: Store as HCl salt or under Argon at -20°C.

  • Light Sensitivity: Aryl bromides can undergo photolytic debromination. Store in amber vials.

Reactivity Hotspots (Functionalization)
  • C-Br Bond (Suzuki/Buchwald Node):

    • Highly reactive toward Pd(0) oxidative addition.

    • Usage: Coupling with aryl boronic acids to extend the heteroaromatic core.

  • Pyrrolidine Nitrogen (N1):

    • Most nucleophilic site (pKa ~10.5).

    • Usage: Readily participates in amide coupling, reductive amination, or SNAr reactions to attach "tail" groups.

  • Exocyclic Nitrogen (N-Linker):

    • Sterically hindered compared to N1 but still nucleophilic.

    • Risk:[5] Can participate in competitive acylation if stoichiometry is not controlled.

Diagram: Reactivity & Metabolic Liability

Reactivity Center BPMPA Scaffold Br C-Br Bond: Pd-Catalyzed Coupling Center->Br PyrN Pyrrolidine N (N1): Amide Coupling / Alkylation Center->PyrN Linker Exocyclic Amine: Secondary Nucleophile Center->Linker Metabolism Metabolic Softspot: N-Oxidation / Dealkylation Center->Metabolism CYP450 Liability

Caption: Functional derivatization sites (solid lines) and metabolic liabilities (dashed).

Applications in Drug Discovery

BPMPA is not merely a reagent; it is a pharmacophore enabler .

  • PROTAC Linker Design: The diamine nature of BPMPA makes it an ideal attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders). The rigid pyridine-pyrrolidine distance provides a defined vector for ternary complex formation.

  • Kinase Inhibitors: The 5-bromopyridine moiety mimics the hinge-binding region of many ATP-competitive inhibitors. The pyrrolidine tail extends into the solvent-exposed region, improving solubility.

  • GPCR Ligands: Specifically in Histamine H3 or Dopamine D3 receptor antagonists, where the basic pyrrolidine nitrogen serves as the essential cationic interaction point with an aspartate residue in the receptor transmembrane domain [1].

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

An In-depth Technical Guide to N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, and strategic applications, underpinned by established scientific principles and field-proven insights.

Introduction and Strategic Importance

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a bifunctional molecule that marries two key structural motifs highly valued in medicinal chemistry: the bromopyridine unit and the pyrrolidin-3-amine core. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its likely status as a novel or specialized synthetic intermediate, its constituent parts suggest immense potential as a versatile building block for chemical library synthesis and lead optimization.

The strategic value of this molecule lies in its inherent modularity. The bromine atom on the pyridine ring serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of diverse chemical functionalities at this position. Concurrently, the secondary amine of the pyrrolidine ring and the primary amine at the 3-position offer additional points for chemical modification, enabling fine-tuning of physicochemical properties and biological activity.

The pyrrolidine ring itself is a highly desirable scaffold in drug discovery. As a saturated heterocycle, it provides a three-dimensional architecture that can more effectively explore the binding pockets of biological targets compared to flat, aromatic systems.[1][2] This non-planarity, combined with the stereocenter at the 3-position of the pyrrolidine ring, introduces crucial stereochemical elements that can significantly influence pharmacological activity.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine are summarized below. These values are calculated and predicted, providing a baseline for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN₃Calculated
Molecular Weight 256.14 g/mol Calculated
Exact Mass 255.03712 DaCalculated
XLogP3 (Predicted) 1.2Predicted[4]
Topological Polar Surface Area 42.1 ŲPredicted
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis and Mechanistic Considerations

The most direct and efficient synthetic route to N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is through reductive amination. This well-established transformation involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[5]

Proposed Synthetic Workflow: Reductive Amination

The synthesis commences with the commercially available 5-bromo-2-pyridinecarboxaldehyde and pyrrolidin-3-amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5-bromo-2-pyridinecarboxaldehyde 5-Bromo-2-pyridine- carboxaldehyde Imine_Formation Imine Formation 5-bromo-2-pyridinecarboxaldehyde->Imine_Formation + Pyrrolidin-3-amine pyrrolidin-3-amine Pyrrolidin-3-amine pyrrolidin-3-amine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Imine Intermediate Target_Molecule N-[(5-Bromopyridin-2-yl)methyl]- pyrrolidin-3-amine Reduction->Target_Molecule Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed synthesis of the target molecule via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established reductive amination methodologies.[6][7]

Materials:

  • 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • Pyrrolidin-3-amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv) in anhydrous DCM, add pyrrolidin-3-amine (1.1 equiv). The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations, as it is less reactive towards the starting aldehyde than the intermediate iminium ion.[6] The reaction is then stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.

Causality and Self-Validation: The choice of NaBH(OAc)₃ is critical; its mild nature prevents over-reduction of the starting aldehyde and is tolerant of a wide range of functional groups.[6] The aqueous workup with a mild base (NaHCO₃) neutralizes any remaining acid and removes water-soluble byproducts. The final purification by column chromatography ensures the isolation of the target compound in high purity, which can be verified by standard analytical techniques such as NMR and mass spectrometry.

Applications in Drug Discovery and Chemical Biology

The true potential of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine lies in its utility as a versatile scaffold for creating diverse libraries of compounds for biological screening.

Library Diversification via Cross-Coupling

The 5-bromo-substituent on the pyridine ring is a key functional group for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkyne groups.[8] This enables the exploration of the structure-activity relationship (SAR) at this position, which can be crucial for optimizing target binding and pharmacokinetic properties.

G cluster_reactions Cross-Coupling Reactions cluster_products Diversified Library Scaffold N-[(5-Bromopyridin-2-yl)methyl]- pyrrolidin-3-amine Suzuki Suzuki (ArB(OH)₂) Scaffold->Suzuki Pd catalyst Sonogashira Sonogashira (R-C≡CH) Scaffold->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig (R₂NH) Scaffold->Buchwald Pd catalyst Aryl_Analog Aryl-substituted Analog Suzuki->Aryl_Analog Alkynyl_Analog Alkynyl-substituted Analog Sonogashira->Alkynyl_Analog Amino_Analog Amino-substituted Analog Buchwald->Amino_Analog

Caption: Diversification of the core scaffold via cross-coupling reactions.

The Pyrrolidine Scaffold in Bioactive Molecules

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][3] Its three-dimensional nature allows for a more precise and often higher-affinity interaction with protein targets. A recent study on analogs of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine demonstrated their potential as antibacterial agents, highlighting the biological relevance of this structural motif.[9] The primary amine on the pyrrolidine ring of our target molecule can be further functionalized, for example, by acylation or sulfonylation, to modulate properties such as solubility, cell permeability, and target engagement.

Safety and Handling

While specific toxicity data for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is not available, it is prudent to handle it with the care afforded to other brominated heterocyclic compounds. Safety Data Sheets for related bromopyridines indicate potential hazards.[10][11][12]

  • Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

This compound is intended for research purposes only and should be handled by trained professionals.

Conclusion

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a strategically designed chemical scaffold with significant potential for drug discovery and development. Its synthesis via reductive amination is straightforward, and its dual points of functionality—the versatile bromopyridine handle and the biologically relevant pyrrolidin-3-amine core—make it an ideal starting point for the creation of diverse and complex molecular libraries. For researchers aiming to explore novel chemical space and develop new therapeutic agents, this compound offers a robust and adaptable platform for innovation.

References

  • MSDS for 2-Bromopyridine, 99%. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024). ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(3-bromopyridin-2-yl)-N-methylethanamine. Retrieved from [Link]

  • Khan, I., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2949. [Link]

  • Bazley, I. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. IUCrData, 9(5). [Link]

  • Bazley, I. J., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. IUCrData, 9(5). [Link]

  • Liddell, J. R. (2002). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Phytochemistry, 61(1), 1-56. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

  • Kumar, A., et al. (2014). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 656-664. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopyrrolidine. PubChem. Retrieved from [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 55, 1-432. [Link]

  • Miller, A. E., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

Sources

Introduction: The Rising Prominence of Bromopyridine Pyrrolidine Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Novel Bromopyridine Pyrrolidine Amines

The fusion of a bromopyridine scaffold with a pyrrolidine amine motif creates a class of molecules with significant potential in medicinal chemistry. The pyridine ring, an electron-deficient heterocycle, serves as a versatile anchor for derivatization, while the pyrrolidine moiety, a common feature in many natural products and FDA-approved drugs, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The bromine atom is a particularly valuable functional handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity and explore structure-activity relationships (SAR). This guide provides a detailed exploration of the core synthetic pathways for constructing these valuable compounds, focusing on the underlying chemical principles and practical considerations for researchers in drug development.

Core Synthetic Strategies: A Comparative Overview

The construction of bromopyridine pyrrolidine amines can be approached through several strategic disconnections. The most common and effective methods involve forming the crucial carbon-nitrogen (C-N) bond between the pyridine and pyrrolidine rings. This guide will focus on three primary strategies: Palladium-catalyzed Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination.

Buchwald-Hartwig Amination: A Powerful C-N Cross-Coupling Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for C-N bond formation via palladium-catalyzed cross-coupling.[3] This reaction is particularly well-suited for coupling bromopyridines with pyrrolidine derivatives, surmounting the limitations of classical methods that often require harsh conditions or have a narrow substrate scope.[4]

Mechanistic Rationale:

The catalytic cycle, as illustrated below, involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by coordination of the pyrrolidine amine. A crucial step is the deprotonation of the coordinated amine by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide) to form a palladium amide complex. The cycle is completed by reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3][5] The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reductive elimination step and increasing catalyst turnover.[6]

G cluster_catalyst Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition amine_coordination Amine Coordination oxidative_addition->amine_coordination HNR₂ pd_amide Pd(II) Amide Complex amine_coordination->pd_amide Base (-HBase⁺) pd_amide->pd0 product Ar-NR₂ pd_amide->product Reductive Elimination regenerated_pd Pd(0)L₂ start Ar-Br start->oxidative_addition Ar-Br amine HNR₂ base Base

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)bromopyridine

  • Reagents: 2-Bromopyridine, Pyrrolidine, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or BINAP), Sodium tert-butoxide (NaOtBu), and an anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

    • Add the anhydrous solvent, followed by 2-bromopyridine and pyrrolidine. For volatile amines like pyrrolidine, conducting the reaction in a sealed tube is often advantageous to prevent evaporation and ensure a sufficient concentration.[7]

    • Heat the reaction mixture to 80-110 °C and monitor its progress using TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired bromopyridine pyrrolidine amine.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental pathway for attaching nucleophiles to electron-deficient aromatic rings. The pyridine ring is inherently electron-poor, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack without requiring the strong activation typical for benzene derivatives.[8] This method is often simpler and more cost-effective than metal-catalyzed reactions as it does not require expensive catalysts or ligands.

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism. The pyrrolidine amine (nucleophile) attacks the electron-deficient carbon atom bearing the bromine (leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[9] For pyridines, the rate-determining step can sometimes be the deprotonation of the addition intermediate rather than the initial nucleophilic attack.[9]

SNAr_Mechanism reactants Bromopyridine + Pyrrolidine meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Step 1: Nucleophilic Addition (Slow) product Product + HBr meisenheimer->product Step 2: Elimination of Bromide (Fast)

Figure 2: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis via SNAr

  • Reagents: A suitably activated bromopyridine (e.g., 2-bromo-5-nitropyridine), pyrrolidine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve the activated bromopyridine and the base in the solvent in a reaction flask.

    • Add pyrrolidine to the mixture, either neat or as a solution in the same solvent.

    • Heat the reaction mixture (e.g., to 80-120 °C) and monitor for completion. The presence of an electron-withdrawing group (like nitro) on the pyridine ring significantly accelerates the reaction.

    • After cooling, pour the reaction mixture into water to precipitate the product or to prepare for extraction.

    • Collect the solid by filtration or extract the aqueous phase with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the product via recrystallization or column chromatography.

Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds by converting a carbonyl group into an amine.[10] In the context of bromopyridine pyrrolidine amines, this strategy can be employed in two main ways: a) Reacting a bromopyridine aldehyde or ketone with pyrrolidine. b) Reacting a bromopyridine amine with a suitable diketone precursor to form the pyrrolidine ring in situ.

Mechanistic Rationale:

The process involves the initial reaction of the carbonyl compound with the amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). This intermediate is then reduced in situ by a selective reducing agent to yield the final amine.[10] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group but will readily reduce the protonated iminium ion. Catalytic hydrogenation is another green and efficient option.[11]

Reductive_Amination reactants Carbonyl (R₂C=O) + Amine (R'NH₂) imine Imine/Iminium Ion Intermediate reactants->imine Condensation (-H₂O) product Final Amine Product imine->product Reduction [e.g., NaBH(OAc)₃]

Figure 3: General Workflow for Reductive Amination.

Experimental Protocol: Synthesis of 4-bromo-N-((pyrrolidin-2-yl)methyl)pyridin-2-amine

  • Reagents: 4-bromo-2-aminopyridine, a suitable pyrrolidine aldehyde (e.g., N-Boc-pyrrolidine-2-carboxaldehyde), Sodium triacetoxyborohydride (NaBH(OAc)₃), and a chlorinated solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Procedure:

    • Dissolve the bromopyridine amine and the pyrrolidine aldehyde in the solvent.

    • Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add NaBH(OAc)₃ portion-wise to the mixture. The reaction is often mildly exothermic.

    • Continue stirring at room temperature until the reaction is complete (monitor by LC-MS).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography. The Boc-protecting group can be removed subsequently under acidic conditions (e.g., TFA in DCM).

The Critical Role of Protecting Group Strategies

For complex syntheses, particularly when dealing with multiple reactive sites, protecting groups are indispensable.[12] In the synthesis of bromopyridine pyrrolidine amines, the secondary amine of the pyrrolidine ring is often protected to prevent side reactions, such as over-alkylation or interference with metal catalysts.

  • tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is stable to a wide range of reaction conditions but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid).

  • Benzyloxycarbonyl (Cbz): Another widely used group, stable to acidic and basic conditions but readily cleaved by catalytic hydrogenation.

The choice of protecting group must be orthogonal to the other reaction conditions planned in the synthetic sequence, allowing for its selective removal without disturbing other parts of the molecule.[12]

Comparative Analysis of Synthetic Pathways

Pathway Advantages Limitations Typical Yields Key Reagents
Buchwald-Hartwig Amination High functional group tolerance; excellent yields; broad substrate scope including unactivated halides.[3][7]Requires expensive palladium catalysts and ligands; sensitive to air and moisture; potential for catalyst poisoning.[4][5]70-95%Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu).
Nucleophilic Aromatic Substitution (SNAr) Cost-effective (no metal catalyst); simple procedure; scalable.Generally requires an electron-withdrawing group on the pyridine ring; may require high temperatures; limited to activated substrates.[9]50-90%Polar aprotic solvent (DMF, DMSO), base (K₂CO₃).
Reductive Amination Mild reaction conditions; high chemoselectivity of reducing agents; wide availability of starting materials (aldehydes/ketones).[10][13]May require multi-step synthesis to prepare the required carbonyl or amine precursor; potential for over-alkylation if not controlled.60-85%Mild reducing agent (e.g., NaBH(OAc)₃), acid catalyst.

Conclusion

The synthesis of novel bromopyridine pyrrolidine amines is a key activity in modern drug discovery. The choice of synthetic strategy depends heavily on the specific substitution pattern of the target molecule, the availability of starting materials, and considerations of cost and scale. The Buchwald-Hartwig amination offers the greatest versatility and is often the method of choice for complex substrates. SNAr provides a classical and economical route for appropriately activated pyridines, while reductive amination offers a reliable pathway for constructing specific linkages between the two heterocyclic cores. A thorough understanding of these methodologies, combined with strategic use of protecting groups, empowers medicinal chemists to efficiently generate diverse libraries of these promising compounds for biological screening.

References

  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Source: Journal of Organic Chemistry, 2007. URL: [Link]

  • Title: Total synthesis without protecting groups: pyrrolidines and cyclic carbamates. Source: Organic Letters, 2009. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: Molecules, 2018. URL: [Link]

  • Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Source: ChemRxiv, 2024. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL: [Link]

  • Title: 2-BROMOPYRIDINE. Source: Organic Syntheses. URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Amino Acid-Protecting Groups. Source: Chemical Reviews, 2019. URL: [Link]

  • Title: Pyrrolidine synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Pyridine. Source: Wikipedia. URL: [Link]

  • Title: Synthetic method of 2-amino-4-bromopyridine.
  • Title: Synthesis question: Using reductive amination to form pyrrolidine. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Source: Organic Letters, 2016. URL: [Link]

  • Title: 2-bromopyridine synthesis method.
  • Title: Reductive Amination. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL: [Link]

  • Title: Reductive Amination. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: Angewandte Chemie International Edition, 2019. URL: [Link]

  • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Source: Molecules, 2021. URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: Molecules, 2022. URL: [Link]

Sources

Mechanistic Profiling of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic and pharmacokinetic potential of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine . Structurally characterized by a 5-bromopyridine moiety linked via a methylene bridge to a chiral 3-aminopyrrolidine, this compound represents a classic pharmacophore in the design of Neuronal Nicotinic Acetylcholine Receptor (nAChR) ligands.

Based on Structure-Activity Relationship (SAR) data from analogous 3-aminopyrrolidine and 5-bromopyridine derivatives (e.g., ABT-594, A-85380), this molecule is hypothesized to function as a high-affinity agonist or partial agonist at


 nAChRs , with potential utility in modulating cognitive function, nociception, and neurotransmitter release.

Molecular Pharmacology & Mechanism of Action

The Pharmacophore

The molecule acts as a bioisostere of acetylcholine (ACh). Its efficacy is driven by two critical structural domains:

  • Cationic Center (Pyrrolidine Nitrogen): At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This positive charge mimics the quaternary ammonium of ACh, engaging in a high-affinity cation-

    
     interaction  with Tryptophan residues (specifically Trp149 in the 
    
    
    
    subunit) within the orthosteric binding site.
  • 
    -Electron System (5-Bromopyridine):  The pyridine ring mimics the acetyl group of ACh but provides rigid conformational control. The 5-bromo substitution  is critical; halogens at this position often enhance binding affinity significantly (10-100 fold) compared to the unsubstituted pyridine by filling a hydrophobic sub-pocket in the receptor and potentially engaging in halogen bonding with backbone carbonyls.
    
Receptor Activation & Signaling Cascade

Upon binding to the presynaptic nAChR (primarily


 subtypes), the compound induces a conformational change that opens the cation-selective ion channel.
  • Primary Event: Influx of

    
     and 
    
    
    
    ions.
  • Membrane Potential: Rapid depolarization of the presynaptic terminal.

  • Downstream Effect: Voltage-gated calcium channels (VGCCs) open, amplifying intracellular

    
    .
    
  • Functional Outcome: Calcium-dependent exocytosis of neurotransmitters, specifically Dopamine (DA) in the striatum (reward/motor control) and Acetylcholine (ACh) in the hippocampus (memory/cognition).

Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway from ligand binding to neurotransmitter release.

nAChR_Signaling Ligand N-[(5-Bromopyridin-2-yl) methyl]pyrrolidin-3-amine Receptor Presynaptic nAChR (α4β2 Subtype) Ligand->Receptor Orthosteric Binding IonFlux Cation Influx (Na+ / Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC VGCC Activation Depolarization->VGCC CaRise Intracellular [Ca2+]↑ VGCC->CaRise Vesicle Synaptic Vesicle Fusion CaRise->Vesicle SNARE Complex Release Neurotransmitter Release (DA, ACh, NE) Vesicle->Release

Figure 1: Signal transduction pathway initiated by ligand binding to presynaptic nAChRs.

Chemical Synthesis & Validation Strategy

To validate the mechanism, one must first synthesize the compound with high purity. The most robust route for this specific secondary amine linkage is Reductive Amination .

Synthesis Protocol: Reductive Amination

Objective: Couple 5-bromo-2-pyridinecarboxaldehyde with 3-aminopyrrolidine (protected) to form the target secondary amine.

Reagents:

  • Precursor A: 5-Bromo-2-pyridinecarboxaldehyde (CAS: 31181-90-5).[1]

  • Precursor B: tert-butyl 3-aminopyrrolidine-1-carboxylate (N-Boc-3-aminopyrrolidine).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq) and N-Boc-3-aminopyrrolidine (1.1 eq) in DCE under

    
     atmosphere. Stir for 1 hour at room temperature to allow imine formation.
    
  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. If necessary, add a catalytic amount of Acetic Acid to adjust pH to ~5-6. Stir for 12–16 hours.

  • Quench & Extraction: Quench with saturated

    
    . Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over 
    
    
    
    .[2]
  • Deprotection: Dissolve the intermediate in DCM/Trifluoroacetic acid (TFA) (4:1) to remove the Boc group. Stir for 2 hours.

  • Purification: Concentrate and purify via HPLC or flash chromatography (Amine-functionalized silica) to isolate the free base or salt form.

Synthesis Workflow Diagram

Synthesis_Flow Aldehyde 5-Bromo-2- pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Amine N-Boc-3- aminopyrrolidine Amine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Deprotection Boc-Deprotection (TFA/DCM) Reduction->Deprotection Product Target Molecule (Free Base) Deprotection->Product

Figure 2: Reductive amination pathway for the synthesis of the target ligand.

Experimental Validation Assays

To confirm the "Potential Mechanism of Action," the following self-validating assay cascade is recommended.

Radioligand Binding Assay (Affinity)

Purpose: Determine


 values for 

vs

subtypes.
  • Membrane Source: Rat cortical membranes (

    
    ) and hippocampal membranes (
    
    
    
    ).
  • Radioligands:

    • 
      -Epibatidine (High affinity for 
      
      
      
      ).
    • 
      -Methyllycaconitine (MLA) or 
      
      
      
      -
      
      
      -Bungarotoxin (Selective for
      
      
      ).
  • Protocol:

    • Incubate membranes with radioligand and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Terminate via rapid filtration (GF/B filters).

    • Measure radioactivity via liquid scintillation counting.

    • Success Metric: A

      
       nM suggests high affinity suitable for a CNS drug candidate.
      
Functional Calcium Flux Assay (Efficacy)

Purpose: Distinguish between agonist, partial agonist, and antagonist activity.

  • Cell Line: HEK293 cells stably expressing human

    
     nAChRs.
    
  • Indicator: Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Protocol:

    • Load cells with Fluo-4 AM for 45 mins.

    • Inject test compound via FLIPR (Fluorometric Imaging Plate Reader).

    • Measure fluorescence increase (

      
      ).
      
    • Control: Normalize response against 100

      
      M Nicotine (Full Agonist).
      
Quantitative Data Summary (Hypothetical/Expected)

Based on structural analogs (e.g., 5-bromo-3-(pyrrolidinyl)pyridine derivatives), expected values are:

ParameterTarget SubtypeExpected ValueReference Standard
Binding Affinity (

)

nAChR
0.5 – 10 nMNicotine (

nM)
Binding Affinity (

)

nAChR
> 1,000 nM-
Functional Efficacy (

)

nAChR
60 – 90%Epibatidine (100%)
Selectivity Ratio

vs

> 100-fold-

References

  • Lin, N. H., et al. (2001).[3] Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[3]

  • Lee, J., et al. (2000).[4] Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066.[4]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[3] Journal of Medicinal Chemistry, 40(26), 4169-4194.

  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.

  • Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde Product Page.[1]

Sources

Literature review on substituted pyrrolidin-3-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrrolidin-3-Amine Scaffold: Synthetic Architectures and Medicinal Utility[1]

Executive Summary

The pyrrolidin-3-amine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to project functional groups into specific vectors while maintaining a compact, soluble, and metabolically stable profile. Unlike its six-membered piperidine analog, the pyrrolidine ring introduces unique conformational constraints—primarily envelope puckering—that can be exploited to lock pharmacophores into bioactive conformations. This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of substituted pyrrolidin-3-amines, providing a technical roadmap for researchers in drug discovery.

Structural & Physicochemical Analysis

Conformational Bias and Chirality

The pyrrolidine ring is not planar; it exists in dynamic equilibrium between envelope (


) and twist (

) conformations. The introduction of an amine at the C3 position creates a chiral center that significantly influences this equilibrium.
  • Stereoelectronic Effects: Substituents at C3 and C4 prefer pseudo-equatorial positions to minimize 1,3-diaxial-like steric interactions.

  • Vector Projection: In kinase inhibitors (e.g., Upadacitinib), the rigid pyrrolidine core acts as a spacer, orienting the warhead (e.g., acrylamide) and the hinge-binding motif at precise angles that flexible linkers cannot achieve.

Basicity and Solubility

The pyrrolidine nitrogen is highly basic (


), more so than piperidine (

) or diethylamine (

).
  • Solubility: At physiological pH (7.4), the ring nitrogen is protonated, enhancing aqueous solubility—a critical feature for lipophilic drug candidates.

  • The "3-Amine" Effect: The exocyclic primary amine at C3 (

    
    ) provides a second ionization center. In fluoroquinolones like Gemifloxacin, this zwitterionic character (interacting with the C3-carboxylate) is essential for cell permeability across Gram-negative outer membranes.
    
CompoundScaffold TypepKa (Ring N)pKa (Exocyclic N)LogP
Pyrrolidine Unsubstituted11.27N/A0.23
3-Aminopyrrolidine Mono-substituted~9.4~10.2-1.2
Gemifloxacin Complex Drug8.6 (calc)9.8 (calc)1.7

Therapeutic Applications: Case Studies

Antibiotics: The Fluoroquinolone Evolution

The C7 position of the fluoroquinolone core is the primary driver of spectrum and pharmacokinetics. Early generations used piperazine (e.g., Ciprofloxacin), which conferred Gram-negative activity but lacked potency against Gram-positives.

  • The Pyrrolidine Shift: Replacing piperazine with pyrrolidin-3-amine (e.g., Clinafloxacin, Gemifloxacin) dramatically improved activity against S. pneumoniae and anaerobes.

  • Mechanism: The smaller, more rigid pyrrolidine ring fits tighter into the Topoisomerase IV binding pocket.

  • Zabofloxacin: Features a 3-amino-4-fluoropyrrolidine. The fluorine atom lowers the basicity of the adjacent amine (inductive effect) and improves lipophilicity/permeability.

Immunology: JAK Inhibitors
  • Upadacitinib (Rinvoq): A selective JAK1 inhibitor.

    • Structure: Contains a complex (3S,4R)-3-ethyl-4-substituted pyrrolidine.[2]

    • Role: The pyrrolidine ring is not just a linker; its chirality ((3S,4R)) dictates the vector of the ethyl group (filling a hydrophobic pocket) and the urea side chain, ensuring selectivity over JAK2/JAK3.

Gastroprotective Agents
  • Troxipide: A non-anticholinergic drug used for gastritis. It features a simple 3-aminopyrrolidine amide linkage, demonstrating the scaffold's utility in GPCR/enzyme targets beyond kinases and DNA gyrase.

Synthetic Methodologies

The synthesis of chiral 3-aminopyrrolidines generally follows two strategies: Chiral Pool manipulation (from amino acids) or De novo ring construction (cycloaddition).

Strategy A: Chiral Pool (The Hydroxyproline Route)

This is the industry standard for generating enantiopure (3S)- or (3R)-aminopyrrolidines. It utilizes trans-4-hydroxy-L-proline, a cheap, abundant starting material. The key logic is the inversion of configuration at C4 (which becomes C3 after decarboxylation/renumbering) to install the amine.

Strategy B: [3+2] Cycloaddition

For highly substituted cores (e.g., 3,4-disubstituted), the reaction of azomethine ylides with electron-deficient alkenes is superior.

  • Reagents: N-metallated azomethine ylides + nitroalkenes or acrylates.

  • Catalysts: Ag(I) or Cu(I) with chiral phosphine ligands (e.g., Fesulphos) can yield high ee and de.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-3-(Boc-amino)pyrrolidine Source Material: trans-4-Hydroxy-L-proline Rationale: This route avoids expensive resolution steps by utilizing the natural chirality of hydroxyproline. It employs a "decarboxylation-inversion" strategy.

Step-by-Step Methodology

Step 1: Decarboxylation & Protection [3]

  • Reactant: Dissolve trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in cyclohexanol (50 mL).

  • Catalyst: Add 2-cyclohexen-1-one (0.5 mL) as a catalyst for decarboxylation.

  • Conditions: Reflux at 160°C for 4-6 hours until CO₂ evolution ceases.

  • Workup: Cool to RT. Add HCl/dioxane to precipitate (R)-3-hydroxypyrrolidine hydrochloride. Filter and dry.

  • Protection: Resuspend the salt in DCM/Water (1:1). Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq). Stir 12h.

  • Result: N-Boc-(R)-3-hydroxypyrrolidine. (Yield: ~85%).

Step 2: Activation (Mesylation)

  • Setup: Dissolve N-Boc-(R)-3-hydroxypyrrolidine (5.0 g) in dry DCM (50 mL) with Et₃N (1.5 eq) at 0°C.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, brine. Dry over MgSO₄.

  • Product: N-Boc-3-mesyloxypyrrolidine. (Quantitative).

Step 3: Nucleophilic Displacement (Inversion) Critical Step: The


 reaction inverts the stereocenter from (R) to (S).
  • Reaction: Dissolve the mesylate in DMF (dry). Add Sodium Azide (NaN₃, 2.0 eq).

  • Conditions: Heat to 80°C for 12-16 hours. (Caution: Azides are potentially explosive; use a blast shield).

  • Workup: Dilute with water, extract with EtOAc.

  • Product: (S)-3-Azido-N-Boc-pyrrolidine.

Step 4: Staudinger Reduction

  • Reaction: Dissolve the azide in THF/Water (10:1). Add Triphenylphosphine (PPh₃, 1.2 eq).

  • Mechanism: Formation of phosphazide

    
     iminophosphorane 
    
    
    
    hydrolysis to amine.
  • Conditions: Stir at RT for 24h.

  • Purification: Acid/Base extraction. Acidify to pH 2 (extract PPh₃O into organic), then basify aqueous layer to pH 12 and extract product into DCM.

  • Final Product: (S)-3-(Boc-amino)pyrrolidine . (Overall Yield: ~60-70%).

Visualization

Diagram 1: Synthetic Pathway (Hydroxyproline Route)

Synthesis Start trans-4-Hydroxy-L-Proline (Natural Chiral Pool) Inter1 (R)-3-Hydroxypyrrolidine (Decarboxylated) Start->Inter1 1. Cyclohexanol, Reflux (-CO2) Inter2 Mesylate Intermediate (Activated Alcohol) Inter1->Inter2 2. Boc2O, NaHCO3 3. MsCl, Et3N Inter3 (S)-3-Azidopyrrolidine (Inverted Center) Inter2->Inter3 4. NaN3, DMF, 80°C (SN2 Inversion) Final (S)-3-Aminopyrrolidine (Target Scaffold) Inter3->Final 5. PPh3, H2O (Staudinger Reduction)

Caption: Stereoselective synthesis of (S)-3-aminopyrrolidine via the "decarboxylation-inversion" strategy starting from trans-4-hydroxy-L-proline.

Diagram 2: SAR Logic (Fluoroquinolones)

SAR Core Fluoroquinolone Core (DNA Gyrase Inhibition) C7 C7 Position (Side Chain) Core->C7 Substitution Site Pyrrolidine Pyrrolidin-3-amine C7->Pyrrolidine Optimal Scaffold Effect1 Gram(+) Potency (S. pneumoniae) Pyrrolidine->Effect1 Enhanced Effect2 Solubility (Zwitterionic) Pyrrolidine->Effect2 Protonatable Amine Effect3 Target Binding (Topo IV) Pyrrolidine->Effect3 Rigid Fit

Caption: Structure-Activity Relationship (SAR) demonstrating why the pyrrolidin-3-amine moiety is preferred at the C7 position of modern fluoroquinolones.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs . Molecules (MDPI). Retrieved from [Link]

  • Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones . Antibiotics (Basel). Retrieved from [Link]

  • Upadacitinib Chemical Structure and Stereochemistry . NIH PubChem. Retrieved from [Link]

  • Pyrrolidine Basicity and pKa Analysis . Master Organic Chemistry. Retrieved from [Link]

Sources

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the application of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine in medicinal chemistry.[1][2][3] It is designed for drug discovery professionals utilizing this scaffold for hit-to-lead optimization and fragment-based drug design (FBDD).[1][2][3]

A Bifunctional "Warhead-Vector" Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a high-value "privileged structure" intermediate.[1][2][3] Its utility stems from its orthogonal reactivity profile : it possesses a chemically distinct aryl halide "warhead" (5-bromopyridine) and a solubilizing, stereochemically defined "vector" (pyrrolidin-3-amine).[1][2][3]

In the context of modern drug design, this molecule functions as a Core Linker Hub .[3] The pyridine ring acts as a bioisostere for phenyl rings, improving aqueous solubility and metabolic stability (lowering LogD), while the pyrrolidine moiety introduces chirality and sp³ character—critical for escaping "flatland" in late-stage discovery.[2][3]

Structural Analysis & Physiochemical Profile

The molecule is defined by three distinct pharmacophoric elements:

  • The Electrophilic Handle (5-Bromo): Positioned para to the alkyl linker, this bromide is electronically activated by the pyridine nitrogen, making it highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2][3]

  • The Solubility Engine (Pyridine Nitrogen): The pyridine nitrogen (pKa ~5.[2][3][4]2) serves as a hydrogen bond acceptor.[1][3] Unlike a benzene ring, it reduces lipophilicity.[3]

  • The Chiral Vector (Pyrrolidin-3-amine): The 3-amino group provides a specific vector for extending the molecule into a protein binding pocket.[1][2][3] Depending on the enantiomer ((R) or (S)), this group can probe distinct regions of the active site.[2]

PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Weight ~256.14 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2][3]
cLogP ~1.2 - 1.5Favorable lipophilicity for CNS and peripheral targets.[1][2][3]
H-Bond Donors 1 (Primary Amine)Key interaction point for backbone carbonyls in kinases/proteases.[1][2][3]
H-Bond Acceptors 3 (Pyridine N, Amine N)Improves solubility; Pyridine N often targets hinge regions.[2][3]
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.[1][3]
Synthetic Accessibility & Logic

The synthesis of this building block typically follows a Reductive Amination strategy.[1][3] This approach is preferred over direct alkylation to avoid over-alkylation (quaternization) and to maintain strict control over stoichiometry.[2][3]

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_logic Strategic Logic Target Target Scaffold N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Intermediate Imine / Iminium Ion (Transient Species) Target->Intermediate Reductive Amination (NaBH(OAc)3) Precursor1 5-Bromo-2-pyridinecarboxaldehyde (Electrophile) Intermediate->Precursor1 Precursor2 tert-Butyl pyrrolidin-3-ylcarbamate (Nucleophile / Protected) Intermediate->Precursor2 Note1 Boc-protection prevents polymerization of diamine Note2 Aldehyde C-2 position activates reductive amination

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the scaffold.[2][3]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of tert-butyl (1-((5-bromopyridin-2-yl)methyl)pyrrolidin-3-yl)carbamate (Protected precursor).

Reagents:

  • 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)[1][2][3]

  • tert-Butyl pyrrolidin-3-ylcarbamate (1.1 equiv)[1][2][3]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][3]

  • Acetic Acid (catalytic, 0.1 equiv)[2][3]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-bromo-2-pyridinecarboxaldehyde (10 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (11 mmol) in DCE (50 mL). Add acetic acid (1 mmol). Stir at room temperature for 1 hour under nitrogen. Why: Pre-forming the imine/iminium species ensures cleaner reduction.[2][3]

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Why: STAB is a mild reducing agent that reduces the imine selectively without touching the aldehyde or the bromo-pyridine handle.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target M+H: ~356/358).[1][2]

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: The crude material is often pure enough, but can be purified via silica gel chromatography (0-10% MeOH in DCM).[1][2][3]

  • Deprotection (Optional for final block): Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane to yield the free amine salt.[2]

Medicinal Chemistry Applications & Divergent Synthesis[5][6][7][8]

This scaffold is a "Branch Point" intermediate.[1][3] It allows for Divergent Library Synthesis .[1][3]

  • Path A (The Vector): Functionalization of the primary amine (Amide coupling, Urea formation, Sulfonylation).[2][3] This usually targets the "Solvent Front" or specific pockets (e.g., ribose pocket in kinases).[2][3]

  • Path B (The Warhead): Cross-coupling of the Aryl Bromide.[2][3] This extends the scaffold into the hydrophobic back-pocket or hinge region.[1][2]

Case Study: Kinase Inhibitor Design

In the design of Type I kinase inhibitors, the pyridine nitrogen often serves as the H-bond acceptor for the Hinge Region (e.g., interacting with the backbone NH of the hinge residue).[2][3] The pyrrolidine amine can then be derivatized to reach the solvent-exposed area to tune solubility and selectivity.[1][2][3]

Workflow Visualization (DOT Diagram)

DivergentSynthesis Core Core Scaffold (Br-Py-Linker-Pyr-NH2) Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Suzuki Handle: Br Amide Amide Coupling (R-COOH + HATU) Core->Amide Handle: NH2 Buchwald Buchwald Amination (HNR2 + Pd) Core->Buchwald Handle: Br Biaryl Biaryl Inhibitors (Extends Hydrophobic Reach) Suzuki->Biaryl Peptidomimetic Peptidomimetics (Target Specificity) Amide->Peptidomimetic Aminopyridine Aminopyridines (H-Bond Donors) Buchwald->Aminopyridine

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity handles.[1][2][3]

Critical Quality Attributes (CQA) for Sourcing

When sourcing or synthesizing this building block, verify the following:

  • Regioisomer Purity: Ensure the linker is at the 2-position.[1][3] The 3-position isomer is a common impurity in some commercial pyridine syntheses.[1][3]

  • Enantiomeric Excess (ee%): If using chiral pyrrolidin-3-amine, ee% should be >98%.[1][2][3] Racemization can occur under harsh reductive amination conditions if temperature is uncontrolled.[1][3]

  • Free Base vs. Salt: The HCl or TFA salt is more stable for storage but requires neutralization (e.g., with DIPEA) before use in nucleophilic substitutions.[2]

References
  • Synthesis of Pyridine Derivatives: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Available at: [Link][2][3]

  • Medicinal Chemistry of 5-Bromopyridines: PubChem. "2-Amino-5-bromopyridine Compound Summary."[1][2][3] Available at: [Link][2][3]

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] J. Org.[1] Chem. 1996, 61, 3849-3862.[1][2][3] (Standard Protocol Reference).[1][2][3][5]

  • Fragment-Based Drug Discovery (FBDD): NIH.[1][2][3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold."[1][3] Available at: [Link]

Sources

An In-Depth Technical Guide to the Exploration of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine scaffold represents a confluence of privileged structural motifs in medicinal chemistry. It combines the three-dimensional topology of a pyrrolidine ring, a versatile synthetic handle in the form of a bromopyridine moiety, and a strategically positioned secondary amine ripe for derivatization. This guide provides a comprehensive exploration of this scaffold, detailing synthetic strategies for diversification, outlining key biological targets, and elucidating the principles of structure-activity relationship (SAR) development. We will delve into the causality behind experimental design, from reaction mechanisms to the selection of bioassays, providing a framework for the rational design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical starting point for the discovery of next-generation therapeutics in oncology, neurodegenerative disease, and beyond.

The Strategic Value of the N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Core

The design of a successful drug candidate often begins with the selection of a core scaffold that offers both inherent biological relevance and synthetic tractability. The N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine structure is a prime example of such a scaffold, embodying several key features prized in modern drug discovery.

  • The Pyrrolidine Moiety: As a five-membered saturated heterocycle, the pyrrolidine ring is a common feature in over 20 FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for an efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[2] The stereocenters on the pyrrolidine ring introduce chirality, which can be systematically explored to optimize target engagement and reduce off-target effects.[2]

  • The 5-Bromopyridine Unit: The pyridine ring is a ubiquitous bioisostere for phenyl groups, often improving aqueous solubility and providing a key hydrogen bond acceptor through its nitrogen atom. The bromine atom at the 5-position is not merely a placeholder; it is a highly versatile synthetic handle. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This enables the systematic and efficient introduction of a diverse range of substituents, which is fundamental to mapping the structure-activity relationships of a chemical series.

  • The Linker and Primary Amine: The methylene linker connecting the two heterocyclic systems provides conformational flexibility, allowing the two ends of the molecule to adopt optimal orientations within a binding pocket. The pyrrolidin-3-amine provides a crucial vector for diversification. This primary amine is a nucleophilic center that can be readily functionalized via acylation, sulfonylation, reductive amination, or alkylation, enabling the exploration of a wide range of chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

The convergence of these features makes this scaffold a privileged starting point for building libraries of compounds aimed at multiple target classes.

Synthetic Pathways for Scaffold Derivatization

A successful drug discovery campaign relies on the ability to rapidly synthesize analogs for biological testing. The N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine scaffold is amenable to a divergent synthetic approach, where a common core is elaborated at multiple positions.

Diversification at the Pyrrolidine-3-Amine

The most direct derivatization strategy involves functionalizing the exocyclic amine.

  • Amide and Sulfonamide Formation: Standard peptide coupling conditions (e.g., HATU, HOBt, EDC with a tertiary amine base like DIPEA) or reaction with acyl/sulfonyl chlorides in the presence of a non-nucleophilic base allows for the introduction of a vast array of functionalities. This is a robust and high-yielding method to probe interactions in specific regions of a target's binding site.

  • Reductive Amination: Reaction of the primary amine with various aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), provides access to secondary and tertiary amine derivatives. This reaction is highly efficient and tolerant of a wide range of functional groups.

Modification of the 5-Bromopyridine Ring

Palladium-catalyzed cross-coupling reactions are the cornerstone for modifying the pyridine ring, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.

  • Suzuki-Miyaura Coupling: This reaction, which couples the bromopyridine with a boronic acid or ester, is one of the most powerful tools for creating C-C bonds. It allows for the introduction of diverse (hetero)aryl groups, profoundly impacting the molecule's electronic and steric properties.

  • Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine. This is particularly useful for targeting interactions that require a hydrogen bond donor or for modulating physicochemical properties.

The following workflow illustrates the primary synthetic routes for derivatizing the core scaffold.

G cluster_0 Core Scaffold Synthesis cluster_1 Pyrrolidine Amine Derivatization cluster_2 Pyridine Ring Modification (Cross-Coupling) Core N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Amide Amide/Sulfonamide Derivatives Core->Amide R-COCl or R-SO2Cl Reductive Secondary/Tertiary Amine Derivatives Core->Reductive R-CHO, NaBH(OAc)3 Suzuki (Hetero)Aryl Derivatives (Suzuki Coupling) Core->Suzuki R-B(OH)2, Pd catalyst Buchwald Amino Derivatives (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd catalyst Amide->Suzuki Further Modification Reductive->Suzuki Further Modification

Caption: Synthetic diversification strategy for the core scaffold.

Potential Biological Targets and Therapeutic Indications

The structural elements of the N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine scaffold are prevalent in inhibitors of several important enzyme families and receptor classes.

Protein Kinases

The pyrrolopyridine scaffold is known to mimic the purine ring of ATP, enabling it to act as a "hinge-binder" in the ATP-binding pocket of many protein kinases.[5] Kinase dysregulation is a hallmark of cancer and other diseases.[6]

  • Oncology: Derivatives of this scaffold could target kinases implicated in cancer cell proliferation and survival, such as Janus kinases (JAKs), Polo-like kinase 4 (PLK4), or Glycogen Synthase Kinase-3 (GSK-3).[7][8][9] For example, selective JAK1 inhibition is a strategy to overcome resistance to other targeted therapies in non-small-cell lung cancer.[9]

  • Neurodegenerative Diseases: GSK-3 is a key enzyme in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[8] Inhibitors of GSK-3 could therefore have therapeutic potential.[8]

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Pathological Outcome Cytokine Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Proliferation Cell Proliferation (Cancer) STAT->Proliferation GSK3 GSK-3 Tau Tau Protein GSK3->Tau HyperP Tau Hyperphosphorylation (Alzheimer's Disease) Tau->HyperP Derivative Scaffold Derivative Derivative->JAK Inhibition Derivative->GSK3 Inhibition

Caption: Key vectors for SAR exploration on the scaffold.

Critical Pharmacokinetic (ADME) Considerations

A potent compound is of little therapeutic value if it cannot reach its target in the body. The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore critical. [10]

ADME Parameter Key Considerations for this Scaffold Experimental Assay
Solubility Introduction of large, greasy aromatic groups via Suzuki coupling can drastically reduce aqueous solubility. Kinetic/Thermodynamic Solubility Assay
Permeability Balancing polarity (from amines/amides) and lipophilicity is key for passive diffusion across cell membranes. Parallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability The benzylic methylene bridge and unsubstituted positions on aromatic rings can be susceptible to CYP450 oxidation. Liver Microsomal Stability Assay, Plasma Stability Assay

| Efflux | The presence of basic nitrogen atoms may make compounds substrates for efflux transporters like P-glycoprotein (P-gp). | Caco-2 Bidirectional Permeability Assay |

The pharmacokinetic profile of bromophenyl-containing compounds can vary, but they are often absorbed quickly, with metabolism being a key route of clearance. [11]Early in vitro ADME screening is essential to flag potential liabilities and guide chemists toward derivatives with more drug-like properties. [10][12]

Self-Validating Experimental Protocols

The trustworthiness of experimental data hinges on robust, well-understood protocols. Below are representative procedures for the synthesis and evaluation of derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Objective: To introduce a new aryl or heteroaryl group at the 5-position of the pyridine ring.

  • Methodology:

    • To a microwave vial, add N-{[5-bromopyridin-2-yl]methyl}pyrrolidin-3-amine derivative (1.0 eq), the corresponding boronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Causality: Water is often necessary for the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic reagents.

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes. Monitor reaction completion by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Causality: The aqueous workup removes the inorganic base and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) using an appropriate solvent gradient (e.g., dichloromethane/methanol). Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, ensuring the purity of the compound for biological testing.

  • Validation: The final product's identity and purity (>95%) should be confirmed by ¹H NMR, LC-MS, and HPLC.

Protocol 2: General Procedure for Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine the inhibitory potency (IC₅₀) of a synthesized derivative against a target kinase.

  • Methodology:

    • Prepare a serial dilution of the test compound in a buffer containing 1% DMSO. Causality: DMSO is used to solubilize the compound, but its concentration is kept low to avoid interference with the assay.

    • In a 384-well plate, add the test compound dilutions, a europium-labeled anti-tag antibody, a GFP-tagged kinase of interest, and an Alexa Fluor™ 647-labeled kinase tracer (a fluorescent ligand that binds to the ATP pocket).

    • Incubate the plate at room temperature for 60 minutes, protected from light. Causality: During this incubation, the tracer and the test compound compete for binding to the kinase's ATP site.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates the tracer is bound to the kinase (low inhibition), while a low ratio indicates the tracer has been displaced by the test compound (high inhibition).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Validation: The assay includes positive controls (no inhibitor, maximum FRET signal) and negative controls (no kinase, minimum FRET signal). The Z'-factor, a measure of assay quality, should be > 0.5 for a robust and reliable result.

Conclusion and Future Directions

The N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine scaffold is a highly promising starting point for drug discovery programs. Its inherent structural features provide a robust platform for generating diverse chemical libraries with potential applications in oncology and neurodegenerative diseases. The synthetic accessibility allows for rapid and systematic SAR exploration, guided by in vitro biological and ADME data.

Future efforts should focus on:

  • Stereochemical Optimization: Synthesizing and testing individual enantiomers of the pyrrolidine ring to identify the optimal stereochemistry for target engagement.

  • Bioisosteric Replacement: Exploring replacements for the pyridine or pyrrolidine rings to fine-tune properties and discover novel intellectual property.

  • Multi-Target Profiling: Screening optimized compounds against broader panels of kinases and receptors to identify potential polypharmacology, which can be beneficial in complex diseases. [13] By integrating rational design, efficient synthesis, and a comprehensive suite of biological and pharmacokinetic assays, the exploration of derivatives from this versatile core can pave the way for the discovery of innovative and effective new medicines.

References

  • Al-Masoudi, N. A., et al. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Lv, P., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Singh, S., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurology International. [Link]

  • Karampelas, T., et al. (2024). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. PharmaChem. [Link]

  • de Freitas, R. M. (2022). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Molecules. [Link]

  • Salehi, B., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. PharmaChem. [Link]

  • RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Ural Federal University. [Link]

  • Mirante. (n.d.). Structure Activity Relationship Of Drugs. mirante.sema.ce.gov.br. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Poindexter, G. S., et al. (2003). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tumosienė, I., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. [Link]

  • Alam, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Khan, H. M. (2025). Use of Pharmacokinetics in the Drug Development Process. ResearchGate. [Link]

  • Sivaprakasam, P., et al. (2015). Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stewart, C. F. (2009). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. Clinical Cancer Research. [Link]

  • Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. [Link]

  • Scott, J. S., et al. (2017). Pyrrolopyrimidines. Progress in Medicinal Chemistry. [Link]

  • Yang, B., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Zhao, R., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maggiora, G. M., et al. (2014). On Exploring Structure Activity Relationships. Journal of Chemical Information and Modeling. [Link]

  • Kuduk, S. D., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., & Anbar, H. S. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]

  • MDPI. (n.d.). Special Issue : Structure–Activity Relationships (SAR) of Natural Products. MDPI. [Link]

  • Al-Salahi, R., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

Sources

Methodological & Application

Purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine via Column Chromatography

Executive Summary

This guide details the purification protocol for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] The molecule features a "hard" aliphatic amine (pyrrolidine core) and a "soft" heterocyclic amine (pyridine), creating a specific chromatographic challenge: severe silanol interaction .

Standard silica gel chromatography often results in irreversible adsorption or excessive peak tailing for this compound class. This protocol outlines two validated methodologies:

  • Method A (Gold Standard): Amine-Functionalized Silica (NH₂-Silica) – Recommended for high purity and ease of solvent removal.[1]

  • Method B (Traditional): Base-Modified Silica Gel – A robust alternative using mobile phase modifiers.[1]

Chemical Analysis & Chromatographic Challenge

To design an effective purification, we must first understand the analyte's interaction with the stationary phase.

  • Target Molecule: N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine[1][2][3]

  • Key Functional Groups:

    • Pyridine Nitrogen: Weakly basic (

      
      ).[1]
      
    • Pyrrolidine/Exocyclic Amine: Highly basic (

      
      ).[1]
      
  • The Problem: Unmodified silica gel is acidic (

    
    ). The basic aliphatic amine moieties of the target molecule protonate upon contact with surface silanols (
    
    
    
    ), forming strong ionic bonds. This results in:
    • Broad/Tailing Peaks: Poor resolution from impurities.

    • Low Recovery: Material remains "stuck" on the baseline.

Decision Matrix: Selecting the Stationary Phase

The following decision tree illustrates the logic for selecting the appropriate column type based on lab resources and purity requirements.

ColumnSelection Start Start: Purification of Basic Amine Intermediate CheckRes Are NH2-Functionalized Columns Available? Start->CheckRes MethodA METHOD A: NH2-Silica (Recommended) CheckRes->MethodA Yes MethodB METHOD B: Standard Silica with Modifiers CheckRes->MethodB No WhyA Advantages: - No basic additives needed - Simple solvent evaporation - Higher loading capacity MethodA->WhyA WhyB Requirements: - Must use TEA or NH4OH - Requires rigorous drying - Lower loading capacity MethodB->WhyB

Figure 1: Strategic decision matrix for stationary phase selection.

Method A: Amine-Functionalized Silica (Recommended)[1]

This method utilizes silica bonded with aminopropyl groups.[4] The surface is basic (


), preventing the protonation of the target amine and shielding surface silanols.
Protocol Parameters
ParameterSpecification
Stationary Phase Amine-bonded Silica (e.g., KP-NH, amino-flash)
Mobile Phase A Hexane or Heptane
Mobile Phase B Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Gradient 0% to 100% B (Target typically elutes at 40–60% EtOAc)
Flow Rate 15–30 mL/min (for 12g column)
Detection UV at 254 nm (Pyridine chromophore)
Step-by-Step Procedure
  • Sample Loading: Dissolve the crude amine in a minimum amount of DCM. Mix with unmodified silica or Celite (ratio 1:3) and evaporate to dryness (Dry Load). Note: Do not dry load on acidic silica without neutralizing, or simply use Celite.

  • Equilibration: Flush the column with 3 CV (Column Volumes) of 100% Hexane.

  • Elution: Run a linear gradient from 0% to 100% EtOAc over 15–20 CV.

    • Optimization: If the compound is too polar for EtOAc, switch Solvent B to MeOH (Gradient: 0–20% MeOH in DCM).

  • Collection: Pool fractions absorbing at 254 nm.

  • Workup: Evaporate solvents. No extraction or salt-breaking is required.[1]

Method B: Standard Silica with Mobile Phase Modifiers

If amine-silica is unavailable, standard silica can be used only if the mobile phase is modified to suppress silanol ionization.

Protocol Parameters
ParameterSpecification
Stationary Phase Standard Flash Silica (40–63 µm)
Base Solvent System Dichloromethane (DCM) / Methanol (MeOH)
Modifier (Crucial) 7N Ammonia in MeOH (Preferred) or Triethylamine (TEA)
Mobile Phase A DCM
Mobile Phase B 10% 7N NH₃ in MeOH / 90% DCM
Gradient 0% to 50% B (Effective NH₃ conc: 0 to 0.5%)
Step-by-Step Procedure
  • Column Pre-treatment: Flush the silica column with mobile phase containing 1% TEA or NH₃ to neutralize active sites before loading the sample.

  • Sample Loading: Dry load on Celite is strongly recommended to prevent band broadening at the top of the column.

  • Elution:

    • Start: 100% DCM.

    • Ramp: 0% to 10% MeOH (containing NH₃) over 20 CV.

    • Note: The effective ammonia concentration prevents the "streaking" effect.

  • Workup (Critical):

    • If using NH₃: Evaporate solvent.[5] Ammonia is volatile and will be removed.

    • If using TEA: TEA (bp 89°C) is difficult to remove.[5] You must co-evaporate with heptane or chloroform multiple times, or subject the oil to high vacuum (>0.1 mbar) for 12 hours.

Troubleshooting & Optimization

IssueCauseSolution
Streaking / Tailing Acidic silanols interacting with amine.[1]Increase modifier concentration (up to 2% TEA) or switch to Method A (NH₂-Silica).[1]
Compound Co-elution Gradient too steep.Implement an isocratic hold at the %B where the compound begins to elute.
Low Recovery Irreversible adsorption.Flush column with 10% MeOH in DCM + 1% NH₄OH to strip remaining material.
Product is a Salt User loaded HCl salt directly.Free-base the crude material (partition between DCM and aq.[1] NaHCO₃) before loading.

Experimental Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Prep Sample Prep: Free-base & Dry Load Crude->Prep Run Flash Chromatography (Method A or B) Prep->Run TLC TLC/MS Analysis of Fractions Run->TLC Pool Pool & Evaporate TLC->Pool Pure Fractions QC Final QC (NMR/LCMS) Pool->QC

Figure 2: End-to-end purification workflow.[1]

References

  • Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage.com. Link

  • Teledyne ISCO. "Flash Chromatography Guide: Purifying Amines." Teledyne ISCO Technical Notes. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925. Link[1]

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. Link[1]

Sources

Structural Elucidation and Validation of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-BPPA-01

Abstract

This guide details the structural characterization of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Unlike standard spectral reports, this protocol addresses the specific challenges of distinguishing regioisomers (exocyclic vs. ring nitrogen alkylation) and provides a self-validating logic for signal assignment using 1H, 13C, and 2D NMR (HSQC/HMBC) in DMSO-d6.[1]

Structural Analysis & Assignment Strategy

The Molecule

The target molecule consists of two distinct heterocyclic domains connected by a methylene bridge:

  • Domain A (Aromatic): A 2,5-disubstituted pyridine ring.[1] The 5-position bromine introduces a specific coupling pattern and chemical shift environment.[1]

  • Domain B (Aliphatic): A pyrrolidin-3-amine moiety.[1]

  • Linker: A methylene (-CH₂-) group connecting the pyridine C2 position to the exocyclic nitrogen of the pyrrolidine-3-amine.[1]

Critical Structural Ambiguity: In synthetic workflows, alkylation of 3-aminopyrrolidine can occur at the ring nitrogen (N1) or the exocyclic amine.[1] The IUPAC name N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine strictly implies alkylation at the exocyclic amine.[1] This protocol focuses on validating this specific regioisomer.

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to structural confirmation.

NMR_Workflow Sample Sample Prep (10mg in DMSO-d6) Acq Acquisition (1H, 13C, COSY, HSQC, HMBC) Sample->Acq Process Processing (LB=0.3Hz, Phasing) Acq->Process Assign Assignment Logic Process->Assign Validation Regioisomer Confirmation Assign->Validation HMBC Check

Figure 1: Analytical workflow for structural validation.

Experimental Protocol

Sample Preparation[1]
  • Solvent Choice: DMSO-d6 is mandatory.[1] Chloroform-d (CDCl₃) often causes broadening of the amine (NH) protons due to exchange and quadrupole broadening.[1] DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for integration and coupling analysis.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 5.0 seconds . (Crucial: The aromatic protons and the solvent residual peak have different T1 times; a short D1 will skew integration ratios).[1]

    • Scans: 16–32.[1]

  • 13C NMR:

    • Decoupling: Proton-decoupled (CPD).[1]

    • Scans: >512 (due to low sensitivity of quaternary carbons C-Br and C-Linker).

1H NMR Characterization

Predicted Chemical Shifts & Multiplicities

The following data assumes the sample is the free base form. Salts (HCl/TFA) will show significant downfield shifts (~0.5–1.0 ppm) for protons adjacent to nitrogens.[1]

Proton AssignmentApprox. Shift (δ ppm)MultiplicityIntegralCoupling Constant (

)
Mechanistic Insight
Pyridine H-6 8.60 – 8.65Doublet (

)
1H

Hz
Deshielded by adjacent Ring N; Ortho to Br.[1]
Pyridine H-4 7.95 – 8.05Doublet of Doublets (

)
1H

Hz
Para to Linker; Ortho to Br.[1]
Pyridine H-3 7.40 – 7.50Doublet (

)
1H

Hz
Ortho to Linker; shielded relative to H6.[1]
Linker (-CH₂-) 3.80 – 3.95Singlet (

)
2H-Deshielded by Pyridine and Amine.[1]
Pyrrolidine C3-H 3.20 – 3.35Multiplet (

)
1H-Methine at chiral center.[1]
Pyrrolidine C2-H 2.80 – 3.00Multiplet2H-Diastereotopic protons (Pro-R/Pro-S).[1]
Pyrrolidine C5-H 2.60 – 2.80Multiplet2H-Adjacent to Ring NH.[1]
Pyrrolidine C4-H 1.50 – 2.10Multiplet2H-Distinct "up" and "down" environments.[1]
NH (Exocyclic) 2.0 – 4.0Broad1H-Variable; depends on water content.[1]
NH (Ring) 2.0 – 4.0Broad1H-Variable.[1]
Interpretation Guidelines
  • The Pyridine Fingerprint: Look for the characteristic 1,2,4-substitution pattern (in this case, 2,5-subst).[1] H-6 must appear as a fine doublet (long-range coupling to H-4 is possible but usually small).[1] H-4 is the key diagnostic signal appearing as a

    
    .[1]
    
  • The Linker Singlet: If the linker appears as an AB quartet rather than a singlet, it indicates restricted rotation or a strong chiral influence from the C3-pyrrolidine center, confirming the proximity of the chiral center to the linker.[1]

13C NMR Characterization[2][3][4][5][6][7][8]

The 13C spectrum provides the definitive skeleton count.

Carbon TypeApprox.[1][2][3] Shift (δ ppm)Assignment Logic
Pyridine C2 160.0 – 162.0Quaternary.[1] Attached to Linker.
Pyridine C6 150.0 – 152.0CH.[1] Adjacent to Nitrogen.[1][4][2][3][5]
Pyridine C4 139.0 – 141.0CH.[1]
Pyridine C3 122.0 – 124.0CH.[1]
Pyridine C5 118.0 – 120.0Quaternary.[1] Attached to Br (Heavy atom effect shields C).[1]
Linker CH₂ 52.0 – 55.0Benzylic-like position.[1]
Pyrrolidine C3 58.0 – 60.0Methine attached to N.
Pyrrolidine C2 50.0 – 54.0Methylene adjacent to Ring N.
Pyrrolidine C5 45.0 – 47.0Methylene adjacent to Ring N.
Pyrrolidine C4 30.0 – 34.0Most shielded methylene.[1]

Advanced Verification: Distinguishing Regioisomers

The most common synthetic error is alkylating the pyrrolidine ring nitrogen instead of the exocyclic amine.[1] HMBC (Heteronuclear Multiple Bond Correlation) is the only definitive method to distinguish these without X-ray crystallography.[1]

The HMBC Logic

We track the connectivity of the Linker Protons (~3.9 ppm) .

  • Scenario A: Correct Structure (Exocyclic Alkylation)

    • Linker protons will show a strong 3-bond correlation (

      
      ) to Pyrrolidine C3  (Methine, ~60 ppm).[1]
      
    • Linker protons will NOT show correlations to Pyrrolidine C2 or C5.[1]

  • Scenario B: Incorrect Isomer (Ring N-Alkylation) [1]

    • Linker protons will show 3-bond correlations to Pyrrolidine C2 (~52 ppm) and Pyrrolidine C5 (~46 ppm).[1]

    • Linker protons will NOT correlate to Pyrrolidine C3.[1]

HMBC_Logic cluster_Correct Correct Isomer (Exocyclic N) cluster_Wrong Wrong Isomer (Ring N) Linker Linker Protons (3.9 ppm) C3 Pyrrolidine C3 (Methine) Linker->C3 Strong Correlation (Target) C2_5 Pyrrolidine C2/C5 (Methylenes) Linker->C2_5 Correlation = WRONG

Figure 2: HMBC connectivity logic for distinguishing N-alkylation sites.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and HMBC interpretation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift prediction).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified Source for Heterocyclic Shifts).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyridine coupling constants).

Sources

Developing cell-based assays with N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BPPA Topic: Functional Characterization of Nicotinic Acetylcholine Receptor (nAChR) Modulators: A Guide to Developing Cell-Based Assays with N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.

Executive Summary

This application note details the protocol for developing and validating cell-based assays utilizing N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (referred to herein as BPPA-3 ). The BPPA-3 scaffold represents a critical "privileged structure" in neuropharmacology, sharing pharmacophoric features with high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs) , specifically the


 and 

subtypes, and potentially Histamine H3 receptors .

The 5-bromopyridine moiety mimics the electronic properties of the chloropyridine found in epibatidine analogs (e.g., ABT-594), while the pyrrolidine-3-amine motif provides the necessary cationic center for orthosteric binding. This guide focuses on utilizing BPPA-3 as a probe to establish high-throughput Calcium Flux assays and high-fidelity Automated Patch Clamp (APC) validation for drug discovery programs targeting neurodegenerative disorders and neuropathic pain.

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight ~256.14 g/mol
Target Class Cys-loop Ligand-Gated Ion Channels (nAChR)
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Low - requires acidification)
Storage -20°C (Solid), -80°C (DMSO Stock), Desiccated

Reconstitution Protocol:

  • Stock Preparation: Dissolve solid BPPA-3 in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds.

  • Aliquoting: Aliquot into amber glass vials (to prevent photolysis of the bromo-pyridine bond) and store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solution: Dilute stock 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use.

Experimental Workflow: The "Funnel" Approach

The following diagram illustrates the logical progression from compound preparation to mechanism-of-action (MoA) confirmation.

AssayWorkflow Compound BPPA-3 Reconstitution (10 mM DMSO Stock) QC QC Check (LC-MS Purity >95%) Compound->QC Primary Primary Screen: Calcium Flux (FLIPR) Target: α4β2 / α7 nAChR QC->Primary Dilution HitStrat Hit Stratification (Agonist vs. PAM vs. Antagonist) Primary->HitStrat Calculate EC50/IC50 Secondary Secondary Validation: Automated Patch Clamp (APC) (QPatch / SyncroPatch) HitStrat->Secondary Select Active Concs Kinetics Kinetic Profiling: Desensitization & Recovery rates Secondary->Kinetics Current Traces SAR SAR Expansion: Suzuki Coupling via 5-Br Kinetics->SAR Refine Scaffold

Caption: Figure 1. Integrated workflow for validating BPPA-3 activity, moving from high-throughput calcium imaging to high-fidelity electrophysiology.

Protocol 1: High-Throughput Calcium Flux Assay (FLIPR)

Objective: To determine the agonist or positive allosteric modulator (PAM) activity of BPPA-3 on HEK293 cells stably expressing human


 nAChR.

Scientific Rationale: nAChRs are highly permeable to Calcium (


). Upon ligand binding, the channel opens, allowing massive calcium influx. Using a calcium-sensitive dye (e.g., Fluo-4 or Calcium-6), we can quantify channel activation optically. This is the industry standard for primary screening due to its speed.

Materials:

  • Cell Line: HEK293-h

    
     (or SH-SY5Y differentiated).
    
  • Dye: Calcium-6 Assay Kit (Molecular Devices) – Preferred over Fluo-4 for lower background without wash steps.

  • Agonist Control: Epibatidine or Nicotine.

  • Antagonist Control: Mecamylamine.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO₂. Confluency should reach ~85-90%.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Calcium-6 dye loading buffer (supplemented with 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 1 hour: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.

  • Compound Addition (On-Instrument):

    • Prepare BPPA-3 in a compound plate (5x concentration).

    • Agonist Mode: Add BPPA-3 to cells. Monitor fluorescence (

      
      ) for 180 seconds.
      
    • Antagonist Mode: Pre-incubate cells with BPPA-3 (10 min), then inject

      
       concentration of Nicotine.
      
  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Fit data to a 4-parameter logistic equation (Hill equation) to derive

      
      .
      

Protocol 2: Automated Patch Clamp (APC) Validation

Objective: To resolve the rapid desensitization kinetics of BPPA-3, which calcium assays often miss due to the slow kinetics of calcium dyes.

Scientific Rationale: nAChRs desensitize (close) within milliseconds of agonist exposure. BPPA-3, containing a flexible methyl-linker, may exhibit different desensitization profiles compared to rigid analogs like Epibatidine. Electrophysiology is the only way to measure the intrinsic efficacy and kinetics.

System: QPatch or SyncroPatch 384i (Nanion).

Solutions:

  • Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Internal): 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2). CsF is used to block potassium channels and improve seal quality.

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells using Detachin (avoid Trypsin as it cleaves surface receptors).

    • Resuspend at

      
       cells/mL in serum-free media.
      
  • Seal Formation:

    • Dispense cells into the chip.

    • Apply suction to achieve Giga-ohm seals (

      
      ).
      
    • Apply Whole-cell suction pulse to break the membrane.

  • Voltage Protocol:

    • Hold cells at -70 mV.

    • Ligand Application: Fast perfusion (<50 ms exchange time) of BPPA-3 for 500 ms.

    • Wash: Perfusion of buffer for 10 seconds.

  • Measurement:

    • Record Peak Current (

      
      ) and Steady-State Current (
      
      
      
      ).
    • Calculate Desensitization Time Constant (

      
      ) using a mono-exponential decay fit.
      

Data Interpretation & Expected Results

The following table summarizes hypothetical but scientifically grounded performance metrics for BPPA-3 compared to standard controls.

ParameterBPPA-3 (Test Compound)Nicotine (Ref Agonist)Mecamylamine (Antagonist)Interpretation
FLIPR

~50 - 200 nM~1 - 10 µMN/AHigh potency suggests strong affinity due to 5-Br interaction.
Efficacy (

)
60-80% (Partial Agonist)100%0%Partial agonism is preferred for pain targets to avoid receptor downregulation.
Desensitization (

)
Fast (~50 ms)Medium (~100 ms)N/ARapid desensitization may limit toxicity.
Hill Slope 1.0 - 1.21.0N/AStandard cooperative binding.

Critical Troubleshooting:

  • Issue: Low signal in FLIPR.

    • Cause: Receptor desensitization during dye loading.

    • Fix: Ensure all buffers are agonist-free and maintain cells at RT for the last 15 mins.

  • Issue: Insoluble compound.

    • Cause: The free amine can be sticky.

    • Fix: Ensure final assay buffer contains 0.1% BSA to prevent non-specific binding to plastics.

Strategic Application: SAR Expansion

The 5-Bromopyridine moiety of BPPA-3 is not just for binding; it is a synthetic handle.

  • Suzuki-Miyaura Coupling: The Bromine allows for the rapid attachment of aryl/heteroaryl groups to explore the "hydrophobic pocket" of the nAChR binding site.

  • Library Generation: Researchers can generate a library of 50+ analogs in a single week using BPPA-3 as the starting scaffold, screening them via the FLIPR protocol above to optimize selectivity (e.g.,

    
     vs 
    
    
    
    ).

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Life Chemicals. (2024).[1] Nicotinic Acetylcholine Receptor Screening Libraries. Life Chemicals Product Catalog.[1] Link

  • Taly, A., et al. (2009). Nicotinic acetylcholine receptors: structural and functional insights into activation and desensitization. Biochemical Pharmacology. Link

  • Nanion Technologies. (2023). Automated Patch Clamp Assays for Ligand-Gated Ion Channels. Nanion Application Notes. Link

Sources

Protocol for assessing in vitro metabolic stability of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for determining the intrinsic clearance (


) and in vitro half-life (

) of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (hereafter referred to as BP-PA ) using liver microsomes.

BP-PA represents a class of fragment-like chemical probes containing a halogenated pyridine and a cyclic secondary amine. These structural features present specific bioanalytical challenges—notably the bromine isotope pattern—and metabolic "soft spots" (N-oxidation,


-carbon hydroxylation). This guide synthesizes standard industry practices (Obach et al.) with specific considerations for halogenated aminopyridines.

Scientific Rationale & Experimental Design

The Test Molecule: BP-PA
  • Chemical Structure: A 5-bromopyridine ring linked via a methylene bridge to a 3-aminopyrrolidine.

  • Metabolic Liability:

    • Pyrrolidine Ring: Susceptible to CYP450-mediated

      
      -hydroxylation leading to ring opening or lactam formation.
      
    • Secondary Amines: Potential for N-dealkylation or N-oxidation.

    • 5-Bromo Substituent: Generally blocks metabolism at the C5 position but introduces significant lipophilicity (

      
      ), potentially increasing non-specific binding to microsomes.
      
Assay System: Liver Microsomes

Liver microsomes are the industry standard for Phase I oxidative metabolism (CYP450 and FMO).

  • Why Microsomes? They are cost-effective and enriched with CYP enzymes, making them ideal for assessing the stability of the pyridine and pyrrolidine cores.

  • Cofactor: NADPH is required to drive the oxidative reactions.

  • Concentration Strategy: The assay is performed at 1 µM test compound to ensure conditions remain linear (Pseudo-First Order Kinetics) and generally below the Michaelis-Menten constant (

    
    ).
    

Materials & Equipment

CategoryItemSpecification
Biological Liver MicrosomesPooled Human (HLM) or Rat (RLM); 20 mg/mL stock.
Reagents NADPH Regenerating SystemSolution A (NADP+, Glc-6-P) + Solution B (G6PDH).
Potassium Phosphate Buffer100 mM, pH 7.[1]4.
Magnesium Chloride (

)
3.3 mM (often included in buffer).[2]
Quenching SolutionAcetonitrile (ACN) containing Internal Standard (IS).[1]
Test Article BP-PA10 mM stock in DMSO.[1][3]
Controls VerapamilHigh Clearance Control (

µL/min/mg).
WarfarinLow Clearance Control (

µL/min/mg).

Detailed Protocol

Preparation of Working Solutions
  • Buffer: Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.[1][2][4]

  • Microsome Mix (2X): Dilute liver microsomes to 1.0 mg/mL in buffer. (Final assay concentration will be 0.5 mg/mL).

  • Compound Mix (2X): Dilute 10 mM BP-PA stock to 2 µM in buffer. Ensure final DMSO concentration is < 0.1% to avoid enzyme inhibition.

  • NADPH Mix (Start Solution): Prepare 2 mM NADPH (or active regenerating system) in buffer.

Incubation Procedure

Note: Perform in triplicate.

  • Plate Setup: Use a 96-well deep-well plate or cluster tubes.

  • Pre-Incubation:

    • Add 30 µL of Microsome Mix (1.0 mg/mL) to wells.

    • Add 30 µL of Compound Mix (2 µM) to wells.

    • Result: 60 µL volume, 0.5 mg/mL protein, 1 µM compound.

    • Incubate at 37°C for 5 minutes (allows temperature equilibration and non-specific binding).

  • Reaction Initiation:

    • Add 60 µL of pre-warmed NADPH Mix to initiate the reaction.

    • Total Volume: 120 µL.

  • Sampling (Time Course):

    • At 0, 5, 15, 30, and 45 minutes , remove 20 µL aliquots.

    • Critical Step: The T=0 sample should be taken immediately after NADPH addition or from a separate "No NADPH" control plate to establish the 100% baseline.

  • Quenching:

    • Immediately dispense the 20 µL aliquot into 80 µL of ice-cold Acetonitrile (containing Internal Standard) in a fresh analysis plate.

    • Vortex vigorously for 1 minute.

  • Clarification:

    • Centrifuge analysis plate at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

Bioanalytical Strategy (LC-MS/MS)

Expert Insight: The presence of the Bromine atom provides a unique isotopic signature that validates the identity of the parent peak.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode (due to basic amines).

  • Isotope Pattern: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio .
    • You will observe two parent peaks of equal intensity separated by 2 mass units.[5]

    • Formula:

      
      
      
    • Monoisotopic Mass (

      
      ):  ~256.1 Da
      
    • Isotopic Mass (

      
      ):  ~258.1 Da
      
Suggested MRM Transitions

To ensure specificity, monitor both isotopologues or the most abundant one.

Transition IDPrecursor (m/z)Product (m/z)Rationale
Quantifier 256.1 (

)
177.1 Loss of Pyridine/Br fragment or ring cleavage.
Qualifier 258.1 (

)
179.1 Confirms Br presence (Must match Quantifier ratio).

Note: Optimize collision energy (CE) using the pure standard. The loss of the pyrrolidine ring or ammonia (


) are common fragmentation pathways.

Data Analysis & Calculations

Determination of Slope ( )

Plot the Natural Log (ln) of the % Parent Remaining (y-axis) vs. Time (x-axis).[1]



Where 

is the elimination rate constant (slope of the regression line).
In Vitro Half-Life ( )

[2]
Intrinsic Clearance ( )

Calculate


 normalized to microsomal protein concentration:


  • 
    : Slope (
    
    
    
    )
  • 
    : Microsomal protein concentration (0.5 mg/mL)[6][7]
    

Visualization of Workflows

Figure 1: Microsomal Stability Assay Workflow

This diagram outlines the critical path from preparation to analysis.

MetabolicStabilityWorkflow Prep 1. Prepare Mixes (Microsomes + BP-PA) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Start Reaction (Add NADPH) PreInc->Start Sample 4. Sampling Loop (0, 5, 15, 30, 45 min) Start->Sample Timecourse Quench 5. Quench (Ice-Cold ACN + IS) Sample->Quench Transfer 20µL Centrifuge 6. Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS 7. LC-MS/MS (Monitor 256/258 Br Pair) Centrifuge->LCMS

Caption: Step-by-step workflow for the microsomal stability assay of BP-PA.

Figure 2: Data Acceptance Logic (QC)

This decision tree ensures the validity of the generated


 data.

QC_Logic Start Analyze Data CheckLinearity Check Log-Linearity (R² > 0.85?) Start->CheckLinearity CheckControls Check Controls (Verapamil/Warfarin) CheckLinearity->CheckControls Yes Fail_Lin Fail: Non-Linear (Enzyme saturation or insolubility?) CheckLinearity->Fail_Lin No Pass Data Accepted Calculate CLint CheckControls->Pass Within Range Fail_Ctrl Fail: System Error (Check microsomes/NADPH) CheckControls->Fail_Ctrl Out of Range

Caption: Quality Control decision tree for validating metabolic stability data.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for ADME protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Hill, J. R. (2004). Hydrolysis of unstable metabolites in the presence of acetonitrile: A potential artifact in metabolic stability assays. Drug Metabolism and Disposition, 32(1), 1-8. (Relevant for quenching protocols).

Sources

Application Notes & Protocols: Strategic Use of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," which typically bind to protein targets with low affinity but do so in a highly efficient manner.[3] This application note provides a detailed guide on the strategic use of a specific, well-designed fragment, N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine , in FBDD campaigns. We will explore the rationale behind its design, its adherence to established fragment principles, and provide detailed protocols for its application in primary screening and hit validation workflows.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a foundational strategy in modern drug discovery that begins with the identification of small molecules (fragments) that bind weakly but efficiently to a biological target.[4][5] Unlike HTS, which screens vast libraries of larger, more complex molecules for high-affinity binders, FBDD leverages a more focused approach. By screening smaller libraries (typically 500-3,000 compounds) of fragments, FBDD can explore chemical space more effectively and often identifies hits for challenging targets like protein-protein interactions.[5][6][7]

The initial low-affinity hits (often in the high micromolar to millimolar range) are then optimized into potent leads through structure-guided chemistry.[3] This process involves "growing" the fragment by adding functional groups, "linking" multiple fragments that bind to adjacent sites, or "merging" fragments that have overlapping binding modes.[5][8] The success of an FBDD campaign is critically dependent on the quality of the fragment library.[3][6]

Fragment Profile: N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

The selection of fragments is a critical determinant of success in FBDD. An ideal fragment should possess a balance of molecular complexity, solubility, and synthetic tractability.[6][9] N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine serves as an exemplary scaffold, deliberately designed to embody key principles of FBDD.

Physicochemical Properties and the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for desirable fragment properties to ensure they are small, simple, and possess good solubility.[8][10][11]

Property"Rule of Three" GuidelineN-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amineCompliance
Molecular Weight (MW) < 300 Da~270.16 g/mol Yes
cLogP ≤ 3~1.8Yes
Hydrogen Bond Donors ≤ 32 (two amine groups)Yes
Hydrogen Bond Acceptors ≤ 33 (two nitrogen atoms, one amine)Yes
Rotatable Bonds ≤ 33Yes

Note: Physicochemical properties are estimated.

The fragment's adherence to the Ro3 suggests it has a higher probability of fitting into small pockets on a protein surface and possesses favorable solubility characteristics, which is crucial for the high screening concentrations required in FBDD.[10]

Structural Rationale and Synthetic Utility

The molecular architecture of this fragment is not arbitrary; each component serves a strategic purpose.

  • Pyrrolidine Scaffold: The non-planar, saturated pyrrolidine ring is a highly valuable motif in medicinal chemistry, found in over 20 FDA-approved drugs.[12] Its three-dimensional character allows for a more effective exploration of 3D pharmacophore space compared to flat, aromatic systems, potentially leading to improved binding affinity and selectivity.[13][14]

  • Bromopyridine Moiety: The pyridine ring is a common pharmacophore, while the bromine atom is a key feature for synthetic elaboration.[15] Bromine serves as an excellent synthetic handle for "fragment growing."[16] It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing medicinal chemists to systematically add new chemical groups to explore the surrounding protein landscape and increase potency.[17][18][19]

  • Amine Functional Groups: The primary and secondary amines act as key hydrogen bond donors and acceptors, providing well-defined interaction points to anchor the fragment to the target protein. Their basicity can also contribute to forming crucial salt-bridge interactions.[13]

Experimental Workflows and Protocols

The low binding affinities of fragments necessitate the use of highly sensitive biophysical techniques for their detection.[20][21] We present two detailed protocols: an initial screen using Surface Plasmon Resonance (SPR) and a follow-up structural validation using X-ray crystallography.

FBDD General Workflow

The overall process follows a structured path from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (Ro3 Compliant) Screening Primary Screen (e.g., SPR, NMR) Library->Screening [High Conc.] Hit_Confirm Hit Confirmation (Orthogonal Assay) Screening->Hit_Confirm [Initial Hits] Structure Structural Biology (X-ray, Cryo-EM) Hit_Confirm->Structure Affinity Affinity Measurement (ITC, SPR) Hit_Confirm->Affinity Chem Fragment Growing/ Linking/Merging Structure->Chem [Binding Mode Data] Affinity->Chem SAR Structure-Activity Relationship (SAR) Lead_Opt Lead Optimization SAR->Lead_Opt Chem->SAR

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time. It is a highly sensitive method suitable for detecting the weak interactions typical of fragments.[20][22]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Target protein (>95% purity)

  • N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine and other library fragments, dissolved in 100% DMSO.

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters on the chip surface.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). The lower pH protonates acidic residues on the protein, promoting favorable electrostatic interactions with the negatively charged chip surface.

    • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 200 µM) with a constant, low percentage of DMSO (e.g., 1-2%). Maintaining a constant DMSO concentration is critical to minimize bulk refractive index mismatch between samples.

    • Inject a series of buffer-only and DMSO-control samples to establish a baseline and ensure system stability.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each fragment injection, a regeneration step (e.g., a short pulse of high salt or low pH buffer) may be required if the fragment does not fully dissociate.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer-only injections from the target flow cell data.

    • A binding response significantly above the baseline noise indicates a potential "hit."

    • For confirmed hits, perform a dose-response analysis by injecting a range of fragment concentrations (e.g., 10 µM to 500 µM) to determine the equilibrium dissociation constant (KD).

Illustrative Data:

Fragment IDKD (µM)Ligand Efficiency (LE)Hit Status
N-[(5-Br...)] 1500.35Confirmed Hit
Fragment B> 1000N/ANo Hit
Fragment C850.38Confirmed Hit
Fragment D4500.29Weak Hit

Ligand Efficiency (LE) = -1.37 * pKD / Heavy Atom Count. It is a key metric in FBDD for normalizing binding affinity by molecular size.

Protocol 2: Hit Validation by X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[4][20]

Objective: To determine the three-dimensional structure of the target protein in complex with N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.

Materials:

  • Purified target protein at high concentration (e.g., 5-15 mg/mL).

  • Confirmed fragment hit (solid or high-concentration DMSO stock).

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction source (in-house or synchrotron).

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Add the fragment to the protein solution at a molar excess (e.g., 5-10 fold) and incubate prior to setting up crystallization trials. This is often the preferred method for fragments that may induce a conformational change upon binding.

    • Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment in a cryoprotectant-compatible buffer and transfer an apo crystal into this solution for a defined period (minutes to hours). This method is faster if apo-crystals are readily available and the binding site is solvent-accessible.

  • Crystal Harvesting and Cryo-cooling:

    • Identify suitable crystals from the screening plates.

    • Briefly transfer the crystal into a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during X-ray exposure.

    • Using a nylon loop, harvest the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a full diffraction dataset.

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Carefully inspect the difference electron density maps (Fo-Fc) to unambiguously identify the bound fragment.

    • Refine the protein-fragment complex structure to high resolution.

Data Interpretation and Fragment Elaboration

The structural data from crystallography is the cornerstone of the next phase. The electron density map will confirm the binding pose of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, revealing the specific hydrogen bonds and hydrophobic interactions it makes with the protein.

Crucially, the structure will show the orientation of the 5-bromopyridine ring. The bromine atom acts as a well-defined vector, pointing towards a specific region of the protein surface. This information directs the synthetic chemistry for the "fragment growing" phase.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structural Insight cluster_2 Lead Optimization Fragment N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (Binds in Pocket A) Structure X-ray Structure Reveals: - Bromine atom points towards unoccupied Pocket B Fragment->Structure Synthesis Suzuki Coupling at Bromine Position Structure->Synthesis [Guides Synthesis] New_Compound New Analog with Group 'R' (Binds in Pockets A + B) Synthesis->New_Compound Improved_Affinity Increased Potency & Selectivity New_Compound->Improved_Affinity

Caption: The "Fragment Growing" strategy enabled by the bromopyridine moiety.

By using Suzuki coupling, chemists can replace the bromine with various aryl or heteroaryl groups designed to form new, favorable interactions in the adjacent pocket, thereby dramatically increasing binding affinity and selectivity.

Conclusion

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a prime example of a rationally designed fragment for FBDD. Its adherence to the "Rule of Three," incorporation of a 3D-rich pyrrolidine scaffold, and the inclusion of a synthetically tractable bromopyridine vector make it a high-quality starting point for drug discovery campaigns. The protocols outlined in this note provide a clear and robust framework for researchers to utilize this fragment, from initial hit identification by SPR to detailed structural characterization by X-ray crystallography, ultimately paving the way for efficient, structure-guided lead optimization.

References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Fragment-based lead discovery.Wikipedia.
  • Fragment Screening & Fragment-Based Drug Design.Jubilant Biosys.
  • Fragment Screening.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro.SciSpace.
  • Concepts and Core Principles of Fragment-Based Drug Design.MDPI.
  • Fragment Based Drug Design: A Review.International Journal of Pharmaceutical Sciences.
  • Fragment-based drug discovery: opportunities for organic synthesis.RSC Publishing.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries.PMC.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons.Vipergen.
  • 6 ingredients for a successful fragment library.NanoTemper Technologies.
  • Fragment-based Screening Methods for Innov
  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries.PMC.
  • Fragment library design.Stanford Medicine.
  • Understanding 4-Bromopyridine: Properties, Applications, and Pricing.Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis of unique pyrrolidines for drug discovery.Enamine.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.Innovare Academic Sciences.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.PMC.

Sources

Topic: Experimental Design for Testing the Antimicrobial Activity of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates a robust and systematic pipeline for the discovery and evaluation of novel therapeutic agents. This document provides a comprehensive experimental framework for assessing the antimicrobial potential of the novel synthetic compound, N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. We present a phased, tiered approach, beginning with initial broad-spectrum screening and progressing through detailed characterization of potency, spectrum of activity, and mechanism of action, culminating in an essential preliminary safety assessment. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and clinical relevance. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Rationale for a Phased Investigational Approach

The evaluation of a new chemical entity (NCE) for antimicrobial activity is not a single experiment but a structured campaign of inquiry. The goal is to build a comprehensive profile of the compound's biological activity, informing a go/no-go decision for further development. A phased approach is critical for efficient resource allocation, allowing for the early termination of unpromising candidates while focusing resources on those with genuine therapeutic potential.

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a novel molecule whose biological properties are yet to be fully characterized. Its structure, featuring a bromopyridine moiety, suggests potential for biological activity, as halogenated heterocyclic compounds are prevalent in many pharmaceuticals. Our investigational workflow is designed to systematically answer the following key questions:

  • Does it have antimicrobial activity? (Primary Screening)

  • How potent is it and what is its spectrum of activity? (Secondary Screening & Potency)

  • Is it bactericidal or bacteriostatic? (Mechanism of Action)

  • Does it work synergistically with existing antibiotics? (Combination Studies)

  • Is it safe for mammalian cells? (Preliminary Safety Assessment)

This logical progression ensures that each subsequent phase of testing is justified by the data from the preceding one.

G cluster_0 Phase I: Initial Screening & Potency cluster_1 Phase II: Characterization cluster_2 Phase III: Preliminary Safety a Disk Diffusion Assay (Qualitative Screening) b Broth Microdilution for MIC (Quantitative Potency) a->b Identifies activity c Expanded MIC Panel (Spectrum of Activity) b->c Confirms potency d Time-Kill Kinetics Assay (Bactericidal vs. Bacteriostatic) c->d e Checkerboard Assay (Synergy Testing) c->e f In Vitro Cytotoxicity Assay (Mammalian Cell Viability) d->f Determines kill kinetics e->f Evaluates combination potential end Decision Point: Preclinical Candidate? f->end start Start: Novel Compound start->a

Caption: A Phased Experimental Workflow for Antimicrobial Compound Evaluation.

Phase I: Primary Screening and Potency Determination

The initial phase is designed to rapidly determine if the compound possesses any antimicrobial activity and to quantify its potency against a representative panel of microorganisms.

Agar Disk Diffusion (Kirby-Bauer) Assay

Principle: This is a qualitative or semi-quantitative preliminary test.[1] A paper disk impregnated with the test compound is placed on an agar plate swabbed with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[2][3] The size of this zone provides a preliminary indication of the compound's activity.[4]

Protocol:

  • Inoculum Preparation: Aseptically select 3-5 isolated colonies of a test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure even coverage.[6]

  • Disk Application: Prepare sterile 6-mm paper disks by impregnating them with a known amount of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (e.g., 10 µL of a 1 mg/mL stock solution). Allow the solvent to evaporate completely. Using sterile forceps, place the compound-impregnated disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[6]

  • Controls: Place a disk impregnated with the solvent (vehicle) alone as a negative control and a disk with a known antibiotic (e.g., gentamicin 10 µg) as a positive control.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[2]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally suggests greater susceptibility.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the gold standard for quantitatively determining the antimicrobial potency of a compound.[7][8] It establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8] This assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations.

Protocol:

  • Compound Preparation: Prepare a stock solution of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.[5] For example, add 100 µL of CAMHB to wells 2-11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10, discarding the final 100 µL from well 10.[9] This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well (e.g., 10 µL to wells containing 100 µL of compound dilution, or 100 µL to wells containing 100 µL of compound dilution, depending on the dilution scheme). Do not add bacteria to the sterility control well.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[5] Optionally, a growth indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization; viable bacteria will reduce the dye, causing a color change.[11][12]

Data Presentation: MIC Determination | Microorganism | Compound Concentration (µg/mL) | MIC (µg/mL) | | :--- | :--- | :--- | | | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | Growth Control | | | S. aureus ATCC 29213 | - | - | - | + | + | + | + | + | + | 16 | | E. coli ATCC 25922 | - | - | + | + | + | + | + | + | + | 64 | | P. aeruginosa ATCC 27853 | + | + | + | + | + | + | + | + | + | >128 | (+) denotes visible growth (turbidity); (-) denotes no visible growth.

Phase II: Advanced Characterization

With potency confirmed, the next phase characterizes the compound's spectrum of activity and provides initial insights into its mechanism.

Expanded Panel MIC Testing

Rationale: To understand the breadth of the compound's activity, MIC testing should be expanded to include a diverse panel of clinically relevant bacteria. This panel should include:

  • Gram-positive bacteria: Enterococcus faecalis, coagulase-negative staphylococci.

  • Gram-negative bacteria: Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa.[13]

  • Drug-resistant strains: Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE).[14][15] Sourcing these strains from reputable culture collections like ATCC is crucial for data standardization.[16]

The protocol is identical to the broth microdilution assay described in section 2.2.

Time-Kill Kinetics Assay

Principle: This assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17] It measures the rate of bacterial killing over time when exposed to the compound. A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the viable cell count (CFU/mL) compared to the initial inoculum.[17][18]

G cluster_0 Setup cluster_1 Time-Course Sampling cluster_2 Quantification & Analysis prep Prepare bacterial culture (mid-log phase, ~5x10^5 CFU/mL) tubes Prepare tubes with CAMHB + Compound (e.g., 0.5x, 1x, 2x, 4x MIC) prep->tubes control Include Growth Control (No Compound) prep->control inoculate Inoculate tubes with bacteria tubes->inoculate control->inoculate sample Sample aliquots at T=0, 2, 4, 8, 24 hours inoculate->sample dilute Perform serial dilutions of samples sample->dilute plate Plate dilutions onto agar dilute->plate count Incubate & Count Colonies (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Protocol:

  • Preparation: In sterile tubes, prepare solutions of the compound in CAMHB at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube with no compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[18][19]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto Tryptic Soy Agar (TSA) or other suitable non-selective agar.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.[18]

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Compare the change in viable count to the T=0 count.

Data Presentation: Time-Kill Assay Results

Time (hours) Log₁₀ CFU/mL (Growth Control) Log₁₀ CFU/mL (1x MIC) Log₁₀ CFU/mL (4x MIC)
0 5.70 5.71 5.69
2 6.85 5.15 4.32
4 7.91 4.20 2.88
8 8.84 3.55 <2.00

| 24 | 9.12 | 3.10 | <2.00 |

Checkerboard Microdilution Assay

Principle: This assay is used to assess the interaction between two antimicrobial agents (e.g., the novel compound and a conventional antibiotic).[20] Interactions are classified as synergistic, additive, indifferent, or antagonistic. Synergy, where the combined effect is greater than the sum of the individual effects, is highly desirable.[21][22] The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute Compound A (the novel compound) horizontally along the x-axis and Compound B (the conventional antibiotic) vertically along the y-axis.[21]

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) and incubate as for a standard MIC test.

  • Data Collection: Determine the MIC of each compound alone and the MIC of each compound in the presence of the other (i.e., the first well showing no growth in each row and column).

  • FIC Calculation: Calculate the FIC index (FICI) for each combination using the formula: FICI = FIC of A + FIC of B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)[22][23]

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[22]

Phase III: Preliminary In Vitro Safety Assessment

Rationale: A potent antimicrobial is of little therapeutic value if it is highly toxic to host cells.[24] Therefore, early assessment of in vitro cytotoxicity is a critical step to determine the compound's selectivity for microbial cells over mammalian cells.

Mammalian Cell Cytotoxicity Assay (MTT or MEM Elution)

Principle: This assay evaluates the effect of the compound on the viability of a mammalian cell line, such as L929 mouse fibroblasts, which are standard for this purpose.[25] The MEM Elution method involves preparing extracts of a material (or in this case, solutions of the compound) and applying them to the cell monolayer.[25] Cell viability can be assessed qualitatively by observing cell morphology or quantitatively using a metabolic assay like the MTT assay, which measures the metabolic activity of living cells.[26]

Protocol:

  • Cell Culture: Culture L929 cells in a 96-well plate in a suitable medium (e.g., Eagle's Minimum Essential Medium - MEM) until they form a near-confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine in the cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Controls: Include a vehicle control (cells treated with the solvent at the highest concentration used) and an untreated cell control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24 to 72 hours) at 37°C in a humidified 5% CO₂ incubator.[26]

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percent cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting percent viability against compound concentration.

Conclusion and Future Directions

This document outlines a structured, multi-tiered approach for the comprehensive in vitro evaluation of the novel compound N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. By systematically determining its activity, potency, spectrum, mechanism, and preliminary safety, researchers can build a robust data package. Positive outcomes from this workflow—specifically, potent bactericidal activity against clinically relevant pathogens (including resistant strains) and a high selectivity index (IC₅₀ in cytotoxicity assay / MIC)—would provide a strong rationale for advancing the compound to more complex studies, such as mechanism of action elucidation, resistance frequency analysis, and ultimately, in vivo efficacy and safety models.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (2025, June 5). Creative Biolabs. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Broth microdilution. (n.d.). Wikipedia. [Link]

  • Checkerboard assay. (n.d.). GARDP Revive. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). National Center for Biotechnology Information. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). KoreaMed. [Link]

  • Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023, July 20). MDPI. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]

  • 4.6. Time-Kill Kinetics Assay. (n.d.). Bio-protocol. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). CLSI. [Link]

  • 2.4. Time–Kill Assay. (n.d.). Bio-protocol. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI. [Link]

  • CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. (2024). CLSI. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains. (n.d.). HiMedia Laboratories. [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. (n.d.). Microbe Investigations. [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. (n.d.). ResearchGate. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to address the synthesis of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine . Based on the nomenclature, the target molecule features a secondary amine linkage between the 5-bromo-2-methylpyridine moiety and the exocyclic amine of the pyrrolidine ring.

Document ID: TS-SYN-BPPA-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists Status: Active [1]

Structural & Strategic Assessment

Before initiating the protocol, you must verify the connectivity of your target. The nomenclature implies the alkylation of the exocyclic primary amine at the 3-position.

  • Target Connectivity: Pyridine-(C5-Br)-2-CH₂-NH -Pyrrolidin-3-yl[1]

  • Critical Constraint: The pyrrolidine ring nitrogen is a competing nucleophile. If left unprotected, you will observe significant polymerization or regiochemical mixtures (alkylation at the ring nitrogen).

  • Mandatory Precursor: You must use a ring-protected amine, such as 1-N-Boc-3-aminopyrrolidine (or Cbz/Fmoc equivalent).[1]

Route Selection Decision Matrix

The following logic gate determines the optimal synthetic pathway based on your available starting materials and stability constraints.

RouteSelection cluster_conditions Route A Advantages Start Start: Select Precursors Aldehyde Is 5-Bromo-2-pyridine- carboxaldehyde available? Start->Aldehyde Halide Is 5-Bromo-2-(bromomethyl) pyridine available? Aldehyde->Halide No RouteA Route A: Reductive Amination (Recommended) Aldehyde->RouteA Yes (Stable) RouteB Route B: Nucleophilic Substitution (Secondary Option) Halide->RouteB Yes Adv1 Cleaner Profile (No over-alkylation) RouteA->Adv1

Figure 1: Synthetic route decision tree. Route A is preferred for medicinal chemistry applications due to higher chemoselectivity.

The "Golden Path" Protocol: Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike NaBH₄, STAB is mild enough to not reduce the aldehyde competitively, allowing for high conversion to the amine without significant alcohol byproduct formation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Bromo-2-pyridinecarboxaldehyde 1.0ElectrophileEnsure no oxidation to acid (white solid vs. yellow oil/solid).
1-N-Boc-3-aminopyrrolidine 1.1 - 1.2NucleophileSlight excess suppresses bis-alkylation.[1]
NaBH(OAc)₃ (STAB) 1.5 - 2.0ReductantMoisture sensitive.[1] Add in one portion.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for imine formation kinetics.[1]
DCE (1,2-Dichloroethane) SolventMediumAnhydrous preferred.[1][4][5][6] THF is a viable alternative.
Step-by-Step Methodology
  • Imine Formation (The Equilibrium Step):

    • Dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) and 1-N-Boc-3-aminopyrrolidine (1.1 eq) in anhydrous DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 eq).[1]

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This allows the hemiaminal-imine equilibrium to establish.[1] Do not add the reducing agent immediately.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add NaBH(OAc)₃ (1.5 eq) in a single portion.

    • Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the aldehyde.

  • Workup (The "Pyridine Trap"):

    • Quench: Add saturated aqueous NaHCO₃ carefully.

    • Extraction: Extract with DCM (3x).

    • Critical: Pyridines are basic.[1] If the pH is too low, the product remains in the aqueous layer. Ensure aqueous layer is pH > 8.[1]

    • Drying: Dry over Na₂SO₄ and concentrate.

  • Deprotection (Post-Synthesis):

    • Treat the crude N-Boc intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield the final free amine salt.

Troubleshooting & FAQs

Issue 1: "I see starting aldehyde remaining, but the reaction has stalled."

Diagnosis: Incomplete imine formation or deactivated reducing agent.[1]

  • Mechanism: STAB hydrolyzes slowly in the presence of moisture. If the imine formation is slow, the hydride may be consumed by adventitious water before reducing the imine.

  • Solution:

    • Add activated Molecular Sieves (4Å) during the imine formation step (Step 1).

    • Increase Acetic Acid to 2.0 eq to catalyze the dehydration of the hemiaminal.

Issue 2: "I am getting a significant amount of the alcohol byproduct (5-bromo-2-hydroxymethylpyridine)."

Diagnosis: Direct reduction of the aldehyde.[5][7][8]

  • Cause: The reducing agent is reducing the carbonyl before the amine has attacked. This often happens if you use NaBH₄ (too strong) or if you add STAB before the amine.

  • Fix: Ensure you stir the Aldehyde + Amine + Acid for at least 30 minutes before adding the borohydride. Switch strictly to NaBH(OAc)₃; avoid NaBH₃CN if possible (toxicity) and NaBH₄ (selectivity issues).

Issue 3: "My yield is low after column chromatography."

Diagnosis: Product streaking/adsorption on silica.[1]

  • Cause: The resulting secondary amine and the pyridine ring are both basic. They interact strongly with the acidic silanols on silica gel.

  • Fix:

    • Basify the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.

    • Eluent: Use DCM:MeOH:NH₄OH (e.g., 95:5:0.5). The ammonia competes for the acidic sites, allowing your product to elute cleanly.

Issue 4: "Can I use the free pyrrolidin-3-amine (no Boc group)?"

Diagnosis: Uncontrolled polymerization.[1]

  • Answer: No. The secondary amine in the pyrrolidine ring is more nucleophilic than the primary exocyclic amine in many contexts (or competitively nucleophilic). You will get a mixture of:

    • Target (Exocyclic alkylation)

    • Regioisomer (Ring nitrogen alkylation)[1]

    • Bis-alkylated species[1][9]

    • Oligomers[1]

  • Protocol: Always use a protecting group (Boc, Cbz) on the ring nitrogen.

Mechanism & Troubleshooting Flowchart

The following diagram illustrates the critical decision points during the reaction monitoring process.

Troubleshooting cluster_side Side Products Start Reaction Check (TLC/LCMS) AldehydePresent Is Aldehyde Present? Start->AldehydePresent IminePresent Is Imine Intermediate Visible? AldehydePresent->IminePresent Yes Workup Proceed to Workup (pH > 8) AldehydePresent->Workup No (Complete) AddReductant Add fresh NaBH(OAc)3 Check pH (add AcOH) IminePresent->AddReductant Yes (Stalled) CheckWater Add Mol. Sieves Increase Temp to 40°C IminePresent->CheckWater No (No reaction) Alcohol Alcohol Byproduct: Reducing agent too strong or added too early.

Figure 2: Troubleshooting logic for incomplete conversion.

Alternative Route: Nucleophilic Substitution

Use this only if the aldehyde is unavailable or unstable.

Reaction: 5-Bromo-2-(bromomethyl)pyridine + 1-N-Boc-3-aminopyrrolidine + Base.[1]

  • Risk: High risk of bis-alkylation (formation of the tertiary amine).[1]

  • Mitigation:

    • Use a large excess of the amine (3.0 – 5.0 eq).

    • Add the bromide solution dropwise to the amine solution.

    • Keep temperature low (0°C).[1]

  • Base: K₂CO₃ or DIPEA in Acetonitrile or DMF.

References

  • Abdel-Magid, A. F., et al. (1996).[6][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem Technical Support. (2025). "Troubleshooting Reductive Amination Reaction Conditions." BenchChem Knowledge Base.[1]

  • Li, X., et al. (2022). "Synthesis of 5-bromo-2-methylpyridin-3-amine derivatives." Bioorganic Chemistry, 121, 105669. (Context for bromopyridine stability).

  • ACS Green Chemistry Institute. "Reductive Amination Guide." ACS GCI Pharmaceutical Roundtable.

Sources

Troubleshooting low solubility of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. This guide provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate experimental hurdles but also to build a robust formulation strategy for your future work.

Part 1: Understanding the Root Cause: The Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure. N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine possesses distinct chemical features that govern its behavior in aqueous media. A clear understanding of these features is the first step in troubleshooting.

The molecule has three basic nitrogen centers, each with a unique pKa value (a measure of basicity):

  • Pyrrolidine Amine (Secondary): This is an aliphatic amine, which is typically a strong base.

  • Primary Amine: This is also a highly basic aliphatic amine.

  • Pyridine Nitrogen: The pyridine ring is aromatic and inherently less basic than aliphatic amines.[1][2] Furthermore, the attached bromo- group is electron-withdrawing, which further reduces the basicity of this nitrogen atom.[3]

The consequence of having these basic centers is that the compound's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[4][5] In its neutral (free base) form, the molecule has a significant non-polar surface area, making it poorly soluble in water. By lowering the pH, the basic amine groups become protonated, forming cationic salts. These charged species are significantly more polar and interact much more favorably with water, leading to a dramatic increase in solubility.[6][7]

The diagram below illustrates how the protonation state of the molecule changes with pH, directly impacting its solubility.

G cluster_0 pH < 4 (High Solubility) cluster_1 pH ~ 7.4 (Low/Moderate Solubility) cluster_2 pH > 10 (Very Low Solubility) High_Sol Fully Protonated Cation (e.g., Tri-HCl Salt) - High Polarity - Favorable interaction with water Med_Sol Partially Protonated - Pyrrolidine & Primary Amine likely protonated - Pyridine likely neutral - Balance of polar/non-polar character High_Sol->Med_Sol Increase pH (Deprotonation) Med_Sol->High_Sol Decrease pH (Protonation) Low_Sol Neutral Free Base - Low Polarity - Unfavorable interaction with water - Prone to precipitation Med_Sol->Low_Sol Increase pH (Deprotonation) Low_Sol->Med_Sol Decrease pH (Protonation)

Sources

Identifying and minimizing side products in N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a critical transformation in the development of kinase inhibitors and GPCR ligands. The most robust synthetic route is the Reductive Amination of 5-bromo-2-pyridinecarboxaldehyde with tert-butyl 3-aminopyrrolidine-1-carboxylate (N-Boc protection is essential to prevent polymerization), followed by a reducing agent such as Sodium Triacetoxyborohydride (STAB).

While STAB is mild, this reaction is prone to three specific failure modes:

  • Over-alkylation (Bis-product): Formation of the tertiary amine.[1]

  • Direct Aldehyde Reduction: Formation of the pyridyl alcohol.

  • Hydrodehalogenation: Loss of the bromine atom (rare with STAB, common with catalytic hydrogenation).

This guide provides a self-validating workflow to isolate the target secondary amine with >95% purity.

Reaction Pathway & Failure Modes (Visualization)

The following diagram maps the desired pathway against the competitive side-reactions. Use this to diagnose which impurity is dominating your crude mixture.

ReactionPathway Aldehyde 5-Bromo-2- pyridinecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol IMPURITY A: Pyridyl Alcohol Aldehyde->Alcohol + STAB (Direct Red.) (Moisture present) Amine 3-Amino-N-Boc- pyrrolidine Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Product TARGET: Secondary Amine Imine->Product + STAB (Reduction) Bis IMPURITY B: Bis-Alkylated Tertiary Amine Product->Bis + Aldehyde + STAB (Over-reaction) Debrom IMPURITY C: Debrominated Analog Product->Debrom H2 / Pd/C (Avoid this method)

Caption: Kinetic competition between imine formation (yellow) and direct aldehyde reduction (red) determines yield.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a large peak at M+171 (Alcohol Impurity) and low conversion."

Diagnosis: Direct reduction of the aldehyde. Mechanism: STAB reduces aldehydes slower than imines, but if imine formation is retarded (sterics/electronics) or water is present, the aldehyde reduces to 5-bromo-2-(hydroxymethyl)pyridine. Solution:

  • Pre-form the Imine: Stir the aldehyde and amine in DCE (1,2-Dichloroethane) for 1–2 hours before adding STAB.

  • Scavenge Water: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ during the imine formation step.

  • Check Reagent Quality: STAB degrades in moisture. If the reagent smells strongly of acetic acid and is clumpy, discard it.

Issue 2: "My product contains ~15% of the Bis-alkylated tertiary amine."

Diagnosis: Over-alkylation. Mechanism: The product (secondary amine) is more nucleophilic than the starting primary amine, competing for the remaining aldehyde. Solution:

  • Stoichiometry Inversion: Do not use excess aldehyde. Use 1.1 to 1.2 equivalents of the Amine relative to the aldehyde.

  • High Dilution: Run the reaction at a lower concentration (0.1 M) to statistically favor mono-alkylation.

  • Stepwise Addition: Add the reducing agent (STAB) in portions rather than all at once.

Issue 3: "Can I use catalytic hydrogenation (H₂/Pd) to avoid Boron waste?"

Diagnosis: Risk of Hydrodehalogenation. Technical Insight: No. Palladium on Carbon (Pd/C) will readily cleave the C-Br bond on the pyridine ring (oxidative addition), yielding the des-bromo byproduct. Alternative: If you must avoid Boron, use a Titanium(IV) isopropoxide mediated reduction followed by NaBH₄, but STAB remains the gold standard for halogenated heterocycles.

Issue 4: "The reaction is stuck at the Imine intermediate."

Diagnosis: Insufficient activation. Solution: Add Acetic Acid (1.0 eq) . Reasoning: The pyridine nitrogen can act as a base, buffering the solution. Protonating the imine nitrogen increases its electrophilicity, facilitating hydride attack from STAB.

Optimized Experimental Protocol

Objective: Synthesis of tert-butyl 3-{[(5-bromopyridin-2-yl)methyl]amino}pyrrolidine-1-carboxylate.

Reagents:

  • 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (glacial) (1.0 eq)

  • 1,2-Dichloroethane (DCE) [Solvent][2]

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • In a flame-dried flask under N₂, dissolve 5-Bromo-2-pyridinecarboxaldehyde (1.0 g, 5.37 mmol) and tert-butyl 3-aminopyrrolidine-1-carboxylate (1.10 g, 5.90 mmol) in anhydrous DCE (54 mL, 0.1 M).

    • Critical: Add Acetic Acid (307 µL, 5.37 mmol).

    • Stir at Room Temperature (RT) for 90 minutes. Checkpoint: Monitor by TLC/LCMS. Aldehyde peak should diminish; Imine peak appears.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) in three portions over 15 minutes.

    • Remove ice bath and stir at RT for 12–16 hours.

  • Quench & Workup:

    • Quench by slow addition of sat. NaHCO₃ (aq) until pH ~8. Caution: Gas evolution (CO₂/H₂).

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography: Elute with DCM:MeOH (95:5 to 90:10).

    • Note: The Bis-impurity is less polar and elutes first. The Alcohol impurity is often close to the product; a gradient is required.

Impurity Profile & Data Specifications

Impurity TypeStructure / NameOriginRetention (Relative to Product)Mitigation Strategy
Impurity A 5-Bromo-2-(hydroxymethyl)pyridineAldehyde ReductionLower Rf (More Polar)Pre-form imine; Exclude water.
Impurity B Bis-alkylated Tertiary AmineOver-alkylationHigher Rf (Less Polar)Excess Amine (1.1 eq); Dilution.
Impurity C Debrominated ProductHydrogenolysisSimilar RfAvoid Pd/C; Use STAB.
Impurity D Regioisomer (Ring N-alkylation)Wrong Starting MaterialDistinct RfMust use N-Boc protected pyrrolidine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][3][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Gribble, G. W. (1998).[3] Sodium Triacetoxyborohydride.[5][6][3][8][9] Encyclopedia of Reagents for Organic Synthesis.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Support Center: Optimizing N-Alkylation of Pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ALK-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because pyrrolidin-3-amine is a "privileged scaffold" in drug discovery, but it behaves notoriously poorly in standard alkylation conditions.

This molecule presents a chemoselectivity paradox :

  • N1 (Ring Nitrogen): Secondary amine. More basic (pKaH ~11.3), sterically accessible, highly nucleophilic.

  • N-exocyclic (3-Amino group): Primary amine. Slightly less basic (pKaH ~9.8–10.5), but prone to over-alkylation (poly-alkylation) due to the reduced steric bulk of the primary center.

This guide replaces trial-and-error with mechanistic causality. We will address Regioselectivity, Reaction Optimization, and the often-ignored Isolation phase.

Module 1: Regioselectivity & Strategy

The Core Issue

"I tried reacting pyrrolidin-3-amine with 1 equivalent of alkyl halide, but I got a mixture of N1-alkyl, N-exocyclic-alkyl, and dialkylated products. Why?"

Diagnosis: You are fighting a losing battle against kinetics. While the ring nitrogen (secondary) is thermodynamically more basic, the primary amine is kinetically active enough to compete. Once the primary amine is mono-alkylated, it becomes a secondary amine, often increasing its nucleophilicity and leading to over-alkylation.

The Solution: Orthogonal Protection Do not attempt "naked" alkylation of the diamine unless you want a statistical mixture. You must use protecting groups to mask the nitrogen you don't want to react.

Decision Matrix: Select Your Pathway

Use the following logic flow to determine your starting material.

RegioselectivityStrategy Start Target Molecule? TargetRing Target: Ring Nitrogen (N1) (Secondary Amine) Start->TargetRing TargetExo Target: Exocyclic Nitrogen (Primary Amine) Start->TargetExo SM_Ring Start with: 3-(Boc-amino)pyrrolidine TargetRing->SM_Ring Masks Primary NH2 SM_Exo Start with: 1-Boc-3-aminopyrrolidine TargetExo->SM_Exo Masks Ring NH Action_Ring Method: Reductive Amination (Aldehyde + STAB) SM_Ring->Action_Ring Action_Exo Method: Reductive Amination (Aldehyde + STAB) SM_Exo->Action_Exo Deprotect_Ring Step 2: Acidic Deprotection (TFA or HCl) Action_Ring->Deprotect_Ring Deprotect_Exo Step 2: Acidic Deprotection (TFA or HCl) Action_Exo->Deprotect_Exo

Caption: Figure 1. Orthogonal protection strategy for regioselective alkylation of pyrrolidin-3-amine.

Module 2: Reaction Optimization (Reductive Amination)

FAQ: Reaction Conditions

Q: Why do you recommend Reductive Amination over Direct Alkylation (Alkyl Halides)? A: Direct alkylation with alkyl halides (SN2) is difficult to control. It frequently results in quaternization (ammonium salt formation) because the product (secondary/tertiary amine) is often more nucleophilic than the starting material . Reductive amination stops cleanly at the desired substitution level.

Q: I am using NaBH4, but the reaction is messy. Why? A: Sodium Borohydride (NaBH4) is too strong. It reduces aldehydes/ketones to alcohols before they can form the imine with your amine. Fix: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) . It is less reactive and chemoselectively reduces the iminium species, not the carbonyl 1.[2]

Q: The reaction is stalling at 50% conversion. A: You likely lack a proton source. Imine formation is acid-catalyzed.[3] Fix: Add Acetic Acid (AcOH) (1.0–2.0 equivalents). This protonates the carbinolamine intermediate, facilitating water loss to form the iminium ion, which STAB then reduces.

Standard Operating Procedure (SOP): Reductive Amination

Substrate: 1-Boc-3-aminopyrrolidine (Targeting Exocyclic N) or 3-(Boc-amino)pyrrolidine (Targeting Ring N).

ParameterSpecificationRationale
Solvent DCE (1,2-Dichloroethane) or THFDCE is preferred for solubility; THF is a greener alternative.
Concentration 0.1 M – 0.2 MHigh dilution slows intermolecular side reactions.
Carbonyl 1.1 – 1.2 equivalentsSlight excess ensures complete consumption of the amine.
Acid Catalyst Acetic Acid (1.5 eq)Critical: Catalyzes iminium formation.
Reductant STAB (1.5 – 2.0 eq)Mild hydride source; safe to add at t=0 or t=30 min.
Time/Temp RT for 2–16 hoursHeating is rarely required and may cause Boc-cleavage.

Step-by-Step Protocol:

  • Dissolve the amine (1.0 eq) and ketone/aldehyde (1.1 eq) in DCE.

  • Add Acetic Acid (1.5 eq). Stir for 15–30 minutes to allow imine equilibrium.

  • Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Monitor by LCMS. The intermediate imine may be visible; wait for conversion to the mass of the alkylated amine.

  • Quench: Add saturated aqueous NaHCO3. Caution: Gas evolution (CO2) will occur.

Module 3: Workup & Purification (The "Hidden Killer")

The Polarity Trap

Pyrrolidin-3-amine derivatives are highly polar, small molecules. They are "water-loving."

  • Common Failure: The product stays in the aqueous layer during extraction.

  • Common Failure: The product streaks or sticks irreversibly to normal phase silica gel.

Troubleshooting Guide: Isolation

Issue: "I can't extract my product from the aqueous quench."

  • Cause: The amine is protonated (salt form) or simply too polar.

  • Fix 1 (Salting Out): Saturate the aqueous layer with NaCl. This decreases the solubility of organics in water.

  • Fix 2 (Solvent Switch): Do not use Diethyl Ether. Use DCM or CHCl3/Isopropanol (3:1) for extraction.

  • Fix 3 (The Nuclear Option): Skip aqueous workup. Evaporate the reaction mixture to dryness and perform "Dry Loading" onto the column 4.

Issue: "My compound is streaking on the column."

  • Cause: Interaction between the basic amine and acidic silanols on the silica.

  • Fix: You must modify your mobile phase.

Recommended Eluent Systems:

MethodMobile Phase CompositionApplication
Standard Normal Phase DCM : MeOH : NH4OH (90 : 9 : 1)The NH4OH blocks silanol sites. Essential for free amines.
Reverse Phase (C18) Water (0.1% Formic Acid) / AcetonitrileExcellent for polar amines. Product elutes as Formate salt.
HILIC Acetonitrile / Water (Ammonium Formate buffer)Best for extremely polar, water-soluble amines 5.
Workflow Visualization: The "STAB" Cycle

STAB_Mechanism Step1 Hemiaminal Formation Step2 Iminium Ion (Acid Catalyzed) Step1->Step2 - H2O Step3 Hydride Transfer (Selective) Step2->Step3 + STAB Start Amine + Carbonyl Step2->Start Reversible (If no STAB) Product Alkylated Amine Step3->Product Start->Step1 + AcOH

Caption: Figure 2. Mechanistic pathway of Reductive Amination using STAB. Note that Step 2 is reversible; STAB drives the equilibrium by irreversibly reducing the Iminium Ion.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Common Organic Chemistry. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

Sources

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine long-term stability and storage recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Core Storage Specifications (The "Golden Rules")

This compound is a functionalized diamine building block . Its stability is dictated by two competing structural vulnerabilities: the basicity of the pyrrolidine/secondary amine (susceptibility to CO₂ uptake/hygroscopicity) and the potential for oxidative degradation of the electron-rich nitrogen centers.

Quick Reference Storage Matrix
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature retards N-oxide formation and thermal decomposition.[1][2]
Atmosphere Inert (Argon or N₂) CRITICAL. Secondary amines avidly react with atmospheric CO₂ to form carbamates (appearing as M+44 peaks in LCMS).[2]
Physical State Solid (Salt) > Oil (Free Base) The HCl or TFA salt forms are significantly more stable than the free base oil, which has a higher surface area for oxidation.
Light Exposure Amber Vials / Foil Wrap Halogenated pyridines (5-Br) are susceptible to slow photolytic debromination under intense UV/fluorescent light.[1][2]
Container Teflon-lined Screw Cap Avoid cork or unlined plastic; these allow moisture permeation.[1][2] Parafilm is insufficient for long-term (>6 months) storage.[1][2]

Technical Troubleshooting Guide

Scenario A: "My sample has turned from a clear oil/white solid to yellow/brown."
  • Diagnosis: Oxidative Degradation. [1][2]

    • Mechanism: Secondary amines and pyridine nitrogens are prone to N-oxidation when exposed to atmospheric oxygen over time.[1][2] The yellow color typically arises from trace amounts of conjugated impurities (N-oxides or imine formation).[1][2]

  • Impact: Usually, the color change represents <2% impurity by mass.

  • Solution:

    • Check purity via LCMS (UV 254 nm).[2] If purity is >95%, use as is.

    • Purification Protocol: If purity is compromised, dissolve in dilute HCl, wash with ether (removes non-basic oxidized impurities), basify the aqueous layer with NaOH, and extract back into DCM.

Scenario B: "LCMS shows a ghost peak at M+44 or M+16 relative to the parent mass."
  • Diagnosis: Carbamate Formation (M+44) or N-Oxide (M+16). [1][2]

    • Mechanism: The secondary amine in the pyrrolidine ring is a strong nucleophile. Upon exposure to air, it reacts with CO₂:

      
      [1][2]
      
    • Verification: Acidify a small aliquot. If the M+44 peak disappears (decarboxylation), it was a carbamate artifact, not a covalent impurity.

  • Solution:

    • Immediate Fix: Degas the solution with Nitrogen sparging or treat with dilute acid before use in coupling reactions.

Scenario C: "The material has become a sticky gum or liquid."
  • Diagnosis: Hygroscopicity. [1][2]

    • Mechanism: Aminopyridines are hygroscopic. Absorbed water lowers the melting point (freezing point depression), causing solids to "oil out."

  • Solution:

    • Lyophilize (freeze-dry) from a dioxane/water mixture to restore the solid state.[1][2]

    • Store in a desiccator inside the -20°C freezer.

Experimental Protocols

Protocol 1: Handling & Aliquoting (Inert Atmosphere Technique)

Use this protocol upon first receipt of the compound to maximize shelf life.

  • Equilibration: Allow the sealed vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture instantly onto the product.

  • Dissolution (Optional but Recommended): If you plan to use the compound for multiple experiments, dissolve the entire quantity in anhydrous DMSO or DMF to create a Stock Solution (e.g., 100 mM) .

    • Note: Store stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Blanketing: If storing as a solid, flush the headspace of the vial with a gentle stream of Argon gas for 15 seconds before re-sealing.

  • Sealing: Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas exchange.

Protocol 2: Quality Control (LCMS Method)

Standard conditions to verify integrity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[2]

    • Target Mass: Calculate based on Free Base MW. Watch for [M+H]+.

    • Bromine Isotope Pattern: You must observe the characteristic 1:1 doublet (M and M+2) due to ⁷⁹Br and ⁸¹Br isotopes. Loss of this pattern indicates debromination.

Decision Logic & Workflows

Workflow: Incoming Sample Assessment & Storage

StorageDecision Start Receive Compound (N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine) CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsOil Oil / Viscous Liquid CheckState->IsOil ActionSolid 1. Keep Sealed 2. Warm to RT 3. Desiccate IsSolid->ActionSolid ActionOil HIGH RISK: Oxidation 1. Flush with Argon 2. Consider converting to HCl Salt IsOil->ActionOil Storage Long Term Storage: -20°C, Dark, Inert Gas ActionSolid->Storage ActionOil->Storage

Figure 1: Decision tree for initial handling of the compound to prevent immediate degradation.

Workflow: Degradation Pathway Analysis

Degradation Parent Parent Compound (Secondary Amine) Carbamate Carbamate Salt (Reversible, M+44) Parent->Carbamate Fast (Minutes) NOxide N-Oxide (Irreversible, M+16) Parent->NOxide Slow (Weeks/Months) CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->NOxide

Figure 2: Primary degradation pathways.[1][2] Carbamate formation is the most common "false failure" mode in QC.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at Room Temperature? A: No. While DMSO is a good solvent, secondary amines can slowly react with DMSO under oxidative conditions or prolonged storage to form iminium species. Always store DMSO stocks at -20°C or lower.[1][2]

Q: Is the Bromine atom stable? A: The 5-bromo position on the pyridine ring is relatively stable towards hydrolysis. However, it is reactive towards palladium catalysts (Suzuki/Buchwald conditions). Ensure your spatulas and glassware are free of trace transition metals to prevent inadvertent catalytic degradation.

Q: I need to weigh out 5 mg, but the static is unmanageable. What do I do? A: This is common for amine salts. Use an anti-static gun (ionizer) on the vial and spatula. Alternatively, weigh the approximate amount into a tared vial and dissolve it in a known volume of solvent to create a quantitative solution, rather than trying to weigh exact mg amounts of solid.

References

  • Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134.[1][2][3] (Provides the foundational protocols for inert gas handling cited in Section 3).

  • Pyridine and Derivatives - Safety Data Sheet. Fisher Scientific.[1][2] (General safety and stability data for aminomethylpyridines).

  • Purification of Laboratory Chemicals.W.L.F. Armarego.
  • PubChem Compound Summary: Pyrrolidin-3-amine. (Structural basis for hygroscopicity and basicity data).

Sources

Common degradation pathways for bromopyridine compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Bromopyridines are ubiquitous scaffolds in drug discovery, prized for their utility in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). However, their electron-deficient nature and specific substitution patterns (2- vs 3- vs 4-bromo) create distinct stability profiles. While generally robust, they are susceptible to three primary degradation vectors: photolytic radical decomposition , catalytic hydrodehalogenation (during reaction), and nucleophilic hydrolysis (during storage or workup).

This guide addresses these specific failure modes with mechanistic insights and actionable troubleshooting protocols.

Photolytic Degradation (The "Yellowing" Effect)

User Query: "My 3-bromopyridine starting material was colorless when purchased but has turned a yellow/brown color after sitting on the bench for a week. Is it still usable?"

Technical Diagnosis: You are observing photolytic homolysis . Bromopyridines, particularly 3-bromopyridine, are light-sensitive. UV/Visible light provides sufficient energy to cleave the C-Br bond homolytically, generating a reactive pyridyl radical and a bromine radical. These radicals recombine to form oligomers (polypyridyls) or abstract hydrogen from moisture/solvents, leading to colored impurities even at trace levels (<0.5%).

Mechanism: The degradation proceeds via a radical chain mechanism. The pyridyl radical is highly reactive and will abstract a hydrogen atom from any available donor (solvent, moisture), resulting in debromination (formation of pyridine) or dimerization.

Visualizing the Pathway

Photolysis Start Bromopyridine (R-Br) Excited Excited State [R-Br]* Start->Excited hv (Light) Radicals Radical Pair (R• + Br•) Excited->Radicals Homolysis Product1 Pyridine (R-H) (Debromination) Radicals->Product1 + H• Source (Solvent/H2O) Product2 Bi-pyridines (Dimerization/Color) Radicals->Product2 + R•

Figure 1: Photolytic degradation pathway showing radical generation leading to debromination and colored oligomer formation.[1]

Troubleshooting Protocol:

  • Purification: If the discoloration is mild (light yellow), the impurity level is likely <1%. Filter through a short plug of silica gel using 10% EtOAc/Hexanes to remove polar oligomers.

  • Validation: Run a standard 1H NMR. Look for the diagnostic "des-bromo" pyridine signals (e.g., appearance of a proton at the C3 position for 3-bromopyridine).

  • Prevention: Store all bromopyridines in amber glass vials wrapped in aluminum foil. Flush with Argon after every use.

Catalytic Debromination (The "Missing Bromine" Problem)

User Query: "During a Suzuki coupling of 2-bromopyridine, I observe significant conversion to pyridine (des-bromo product) instead of the coupled product. How do I stop this?"

Technical Diagnosis: This is Hydrodehalogenation , a common side reaction in Pd-catalyzed couplings of electron-deficient aryl halides. It occurs when the oxidative addition complex (LnP-Pd-Ar-Br) undergoes ligand exchange with a hydride source (often the solvent or base) rather than the boronic acid (transmetallation).

Critical Factors:

  • Solvent: Primary/Secondary alcohols (MeOH, iPrOH) are hydride donors via

    
    -hydride elimination.
    
  • Base: Formate impurities in carbonate bases can act as reductants.

  • Catalyst: Electron-rich, bulky ligands can stabilize the Pd(II)-H species, promoting reduction.

Mechanism: The Destructive Cycle

Debromination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd-Br] Pd0->OxAdd + Ar-Br Hydride Pd-Hydride Species [Ar-Pd-H] OxAdd->Hydride Ligand Exchange w/ Alcohol or Amine RedElim Reductive Elimination Hydride->RedElim RedElim->Pd0 Regenerate Pd(0) Product Ar-H (Debrominated Side Product) RedElim->Product

Figure 2: The catalytic hydrodehalogenation cycle competing with the productive cross-coupling pathway.

Optimization Matrix: Preventing Debromination

ParameterHigh Risk (Avoid)Low Risk (Recommended)Mechanistic Reason
Solvent Ethanol, Isopropanol, MethanolToluene, Dioxane, DMF, THFAlcohols act as hydride sources via

-H elimination on Pd.
Base Triethylamine, NaOEtK3PO4, Cs2CO3, KFAmine bases with

-hydrogens can reduce Pd(II).
Temp >100°C60–80°CHigh temp accelerates the reduction rate constant relative to transmetallation.
Catalyst Pd/C (heterogeneous)Pd(dppf)Cl2, Pd(PPh3)4Heterogeneous Pd often contains surface hydrides.
Hydrolytic Instability (The "2-Pyridone" Trap)

User Query: "I tried to wash my 2-bromopyridine reaction mixture with aqueous acid, and now I see a new, very polar spot on TLC. The mass spec shows M+16."

Technical Diagnosis: You have triggered Nucleophilic Aromatic Substitution (SNAr) followed by tautomerization. 2-Bromopyridines (and 4-bromopyridines) are susceptible to hydrolysis because the ring nitrogen renders the C-Br bond electron-deficient (similar to an acid chloride). Water acts as the nucleophile, displacing the bromide to form 2-hydroxypyridine, which immediately tautomerizes to the thermodynamically stable 2-pyridone .[1][2]

Conditions to Avoid:

  • Strong aqueous acids (HCl, H2SO4) at elevated temperatures.

  • Strong aqueous bases (NaOH) with heating.

  • Note: 3-Bromopyridine is significantly more stable to hydrolysis because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.

Mechanism: Hydrolysis & Tautomerization [1][2]

Hydrolysis Start 2-Bromopyridine Inter Intermediate (SNAr Attack by H2O) Start->Inter + H2O / H+ Hydroxy 2-Hydroxypyridine (Enol Form) Inter->Hydroxy - HBr Pyridone 2-Pyridone (Keto Form - Stable) Hydroxy->Pyridone Tautomerization (Fast)

Figure 3: Conversion of 2-bromopyridine to 2-pyridone via acid/base catalyzed hydrolysis.

Corrective Action:

  • Workup: Avoid strong acid washes for 2-bromopyridines. Use saturated NH4Cl (mildly acidic, pH ~5) or buffer solutions (pH 7) for quenching.

  • Recovery: If 2-pyridone has formed, it is highly polar. It will likely remain in the aqueous layer during extraction with non-polar solvents (Hexanes/Et2O), or streak on silica gel. You can recover the remaining starting material by extracting with DCM.

Storage & Handling Protocols

To ensure experimental reproducibility, adhere to the following "Gold Standard" storage protocols for bromopyridines.

Compound ClassStorage ConditionShelf LifeCritical Hazard
2-Bromopyridine 4°C, Dark, Tightly Sealed12 MonthsHydrolysis to 2-pyridone if exposed to moisture.
3-Bromopyridine 4°C, Inert Gas (Ar) , Dark6-9 MonthsPhotolytic degradation (turns brown/black). Air sensitive.[3]
4-Bromopyridine -20°C, Inert Gas, Dark<3 MonthsUnstable as free base (polymerizes). Store as HCl salt.

Best Practice:

  • 4-Bromopyridine Exception: 4-Bromopyridine is often sold as the hydrochloride salt because the free base self-polymerizes rapidly at room temperature (intermolecular SNAr). Always generate the free base immediately before use by partitioning between saturated NaHCO3 and DCM/Ether.

References
  • Photostability: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity. ResearchGate. Link

  • Hydrolysis Mechanism: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. National Institutes of Health (PMC). Link

  • Catalytic Debromination: Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.[4] Link

  • General Reactivity: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • N-Oxide Formation: Recent trends in the chemistry of pyridine N-oxides. Arkivoc.[5][6] Link

Sources

Challenges in the purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important building block. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making its derivatives, such as the title compound, valuable in medicinal chemistry.[1]

I. Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, which is commonly synthesized via reductive amination.

Issue 1: Persistent Impurities Observed by TLC/LC-MS After Column Chromatography

Question: After performing column chromatography, I still observe multiple spots on my TLC plate and corresponding impurity peaks in the LC-MS analysis of my N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. What are the likely sources of these impurities and how can I remove them?

Answer: Persistent impurities following the purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, synthesized through reductive amination of 5-bromo-2-pyridinecarboxaldehyde and pyrrolidin-3-amine, are a common challenge. These impurities can originate from several sources:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 5-bromo-2-pyridinecarboxaldehyde and pyrrolidin-3-amine in your crude product.

  • Over-alkylation Products: The secondary amine of the product can potentially react with another molecule of the aldehyde, leading to a tertiary amine impurity.

  • Iminium Ion Intermediate: The intermediate iminium ion may not be fully reduced.

  • Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN), byproducts can form and co-elute with your product.[2][3][4]

Troubleshooting Strategies:

  • Optimize the Reaction: Ensure the reductive amination goes to completion. This can be achieved by:

    • Using a slight excess of the amine or aldehyde, depending on which is more easily removed.

    • Allowing for sufficient reaction time.

    • Choosing an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the iminium ion over the aldehyde.[3][5]

  • Adjust Chromatographic Conditions: The basic nature of the pyridine and pyrrolidine nitrogens can cause peak tailing and poor separation on standard silica gel.[6]

    • Add a Tailing Suppressor: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, into your mobile phase. This will compete with your compound for interaction with acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[6]

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column, which can offer different selectivity for basic compounds.

    • Employ a Gradient Elution: A gradual increase in the polarity of the mobile phase can help to resolve closely eluting impurities.

  • Acid-Base Extraction: An aqueous workup with dilute acid (e.g., 1M HCl) can help remove non-basic impurities. The basic product will be protonated and move to the aqueous layer. Subsequent basification of the aqueous layer (e.g., with NaOH) and extraction with an organic solvent can recover the purified amine.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.

Issue 2: Product Discoloration

Question: My purified N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a yellow or brown oil/solid, but the literature suggests it should be a lighter color. What causes this discoloration and how can I fix it?

Answer: Discoloration in pyridine-containing compounds is often due to the presence of trace impurities or degradation products.[7] Pyridine derivatives can be sensitive to air and light, leading to the formation of colored species.

Troubleshooting Strategies:

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. Subsequent filtration through Celite or a similar filter aid will remove the charcoal.

  • Distillation (for oils): If the product is a thermally stable oil, short-path distillation under high vacuum can be an excellent method for removing colored, non-volatile impurities.

  • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.

Issue 3: Low Product Recovery After Purification

Question: I'm experiencing significant product loss during the purification of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. What are the potential causes and how can I improve my yield?

Answer: Low recovery can be attributed to several factors during the workup and purification process.

Potential Causes and Solutions:

  • Product Adsorption on Silica Gel: The basic nature of the product can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel stationary phase.[6]

    • Solution: Deactivate the silica gel by pre-treating it with the mobile phase containing a basic additive (e.g., triethylamine) before loading your sample.

  • Emulsion Formation During Extraction: The amine product can act as a surfactant, leading to the formation of stable emulsions during acid-base extractions, which can trap the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.

  • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the final extraction step to ensure the amine is in its freebase form and will partition into the organic layer.

  • Product Volatility: While not highly volatile, some product may be lost if evaporated to dryness under high vacuum for an extended period.

    • Solution: Use a rotary evaporator with careful temperature control and avoid prolonged exposure to high vacuum once the bulk of the solvent is removed.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the column chromatography of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine on silica gel?

A1: A common mobile phase system is a gradient of dichloromethane (DCM) and methanol (MeOH). A typical starting point would be 100% DCM, gradually increasing the percentage of MeOH. To mitigate peak tailing, it is highly recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, to the mobile phase.

Q2: Can I use reversed-phase chromatography for the purification of this compound?

A2: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a buffer or pH modifier. For basic compounds like this, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the amines.

Q3: What are the best storage conditions for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer. Pyridine derivatives can be susceptible to oxidation and degradation upon exposure to air and light.[7]

Q4: Are there any known stability issues with N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine?

III. Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The product will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is > 10.

  • Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

IV. Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product workup Aqueous Workup (Acid-Base Extraction) crude->workup Removes bulk impurities chromatography Column Chromatography workup->chromatography Further purification recrystallization Recrystallization (if solid) chromatography->recrystallization Final polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.

Troubleshooting Logic for Impurities

ImpurityTroubleshooting cluster_chroma Chromatography Optimization start Impurities Detected Post-Chromatography check_reaction Review Reaction Conditions start->check_reaction optimize_chroma Optimize Chromatography start->optimize_chroma alt_purification Alternative Purification Method start->alt_purification add_base Add Base to Mobile Phase optimize_chroma->add_base change_phase Change Stationary Phase (e.g., Alumina) optimize_chroma->change_phase gradient Use Gradient Elution optimize_chroma->gradient acid_base Acid-Base Extraction alt_purification->acid_base recrystal Recrystallization alt_purification->recrystal

Caption: Decision tree for troubleshooting persistent impurities.

V. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Column Chromatography
Stationary PhaseSilica GelStandard, cost-effective.
Mobile Phase Modifier0.1-1% Triethylamine or NH₄OHReduces peak tailing for basic compounds.[6]
Alternative Stationary PhaseAlumina (Basic or Neutral)Provides different selectivity, can be better for basic amines.
Acid-Base Extraction
Acidic Wash1M HClProtonates the amine for extraction into the aqueous phase.
BasificationpH > 10 with NaOH or K₂CO₃Ensures the amine is in its freebase form for extraction into the organic phase.
Storage
AtmosphereInert (Nitrogen or Argon)Prevents oxidative degradation.
Temperature2-8 °C or -20 °CSlows down potential degradation pathways.
Light ConditionsProtected from light (Amber vial)Prevents photodegradation.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.

  • Yarmolchuk, V., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron.

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.

  • Wikipedia. Reductive amination.

  • Haugan, J. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. 3V_zSSCvleMlcW4uyNYt4=)

Sources

How to remove starting material impurities from N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 2 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the purification of


-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine .

Ticket Subject: Removal of Starting Material Impurities from


-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.
Assigned Specialist:  Senior Application Scientist, Separation Technologies.
Status:  Open.

Diagnostic Profile: Know Your Molecule

Before attempting purification, we must define the physicochemical landscape of your reaction mixture. Your target molecule contains a pyridine ring, a secondary amine linker, and a pyrrolidine ring.

Chemical Species Analysis
ComponentStructure TypeKey Functional GroupApprox. pKa (Conj. Acid)Solubility Profile
Target Product Tri-basic aminePyrrolidine NH (2°) Linker NH (2°) Pyridine N~11.0 (Pyrrolidine)~9.5 (Linker)~3.0 (Pyridine)Polar Organic (DCM/MeOH)
Impurity A (SM1) 5-Bromo-2-pyridinecarboxaldehydeAldehyde (Electrophile)~3.0 (Pyridine N)Non-polar/Polar Organic
Impurity B (SM2) 3-Aminopyrrolidine (or Boc-protected)Primary Amine (-NH₂)Secondary Amine (Ring)~11.0 (Ring)~9.8 (Primary)Highly Polar / Water Soluble
The Core Challenge

The difficulty lies in the "Basicity Overlap." Both your target product and the starting amine (SM2) are highly basic. Standard acid-base extraction will protonate both, dragging them into the aqueous phase together. Furthermore, the pyridine ring in SM1 and the Product adds a weak basicity that complicates pH-controlled separation.

Troubleshooting Protocols

Protocol A: The "Drive-to-Completion" Strategy (Recommended)

Best for: Reactions where the amine (SM2) is difficult to separate from the product. Logic: It is chemically easier to remove an aldehyde than to separate two similar amines. Therefore, we force the consumption of the difficult impurity (Amine) by using an excess of the easy-to-remove impurity (Aldehyde).

Step-by-Step Workflow:

  • Stoichiometry Adjustment: Set up the reaction with 1.2 – 1.5 equivalents of the aldehyde (SM1) relative to the amine (SM2).

  • Reaction: Run reductive amination (e.g., NaBH(OAc)₃ in DCE/DCM) until LCMS shows 0% remaining Amine (SM2).

  • Scavenging (The Cleanup): You now have Product + Excess Aldehyde.

    • Option 1 (Resin - High Purity): Add PS-TsNHNH₂ (Tosyl Hydrazine resin) . This resin reacts selectively with aldehydes to form hydrazones, effectively tethering the impurity to the solid bead.

      • Dosage: 2-3 equivalents relative to excess aldehyde.

      • Time: Stir 2-4 hours at RT.

      • Workup: Filter the resin.[1] The filtrate contains pure product.[2]

    • Option 2 (Bisulfite - Traditional): Perform a wash with saturated aqueous Sodium Bisulfite (NaHSO₃) .[2][3]

      • Mechanism:[4][3][5][6] Forms a water-soluble bisulfite adduct with the aldehyde.[1][2][7]

      • Warning: The pyridine nitrogen in your product may form salts; ensure the organic layer is not too acidic, or back-extract the aqueous layer with DCM.

Protocol B: Chemoselective Scavenging of Amines

Best for: Reactions where you must use excess amine or if the reaction stalled. Logic: We need to remove a primary amine (SM2) from a secondary amine (Product).

  • Reagent: PS-Benzaldehyde (Polymer-supported Benzaldehyde).

  • Mechanism: The resin-bound aldehyde reacts with the residual primary amine (SM2) to form an imine (Schiff base). While secondary amines (Product) can form iminium ions, these are generally unstable and reversible under the scavenging conditions, leaving the product in solution.

  • Procedure:

    • Add 3-5 equivalents of PS-Benzaldehyde resin to the crude reaction mixture (DCM or THF).

    • Add a catalytic amount of Acetic Acid (1%).

    • Stir for 6-12 hours.

    • Filter.[1][2][8] The primary amine is trapped on the resin; the secondary amine product passes through.

Protocol C: Chromatographic Separation (The "Silver Bullet")

Best for: Final polishing or if scavengers are unavailable. System: Normal Phase Silica with Basic Modifiers.

Standard silica is acidic (pH ~5-6). Your basic product will streak or stick irreversibly (chemisorption). You must deactivate the silica.

The "Magic" Eluent:

  • DCM : MeOH : NH₄OH (28%)

  • Ratio: Start at 95:4.5:0.5 and gradient to 90:9:1 .

  • Note: Premix the MeOH and NH₄OH before adding to DCM to prevent phase separation.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for your purification.

Workflow 1: Purification Strategy Selector

PurificationStrategy start Crude Reaction Mixture check What is the Major Impurity? start->check aldehyde Excess Aldehyde (SM1) check->aldehyde Aldehyde > Amine amine Excess Amine (SM2) check->amine Amine > Aldehyde methodA Method A: Bisulfite Wash OR PS-Tosyl Hydrazine aldehyde->methodA methodB Method B: PS-Benzaldehyde Resin (Selects Primary Amines) amine->methodB chroma Method C: Column Chromatography (DCM:MeOH:NH4OH) methodA->chroma If purity < 95% methodB->chroma If purity < 95%

Caption: Decision tree for selecting the optimal purification method based on the limiting reagent.

Workflow 2: Scavenger Resin Mechanism

ScavengerMech cluster_0 Scenario: Excess Aldehyde cluster_1 Scenario: Excess Primary Amine Aldehyde Free Aldehyde (Impurity) ComplexA Resin-Hydrazone (Trapped Solid) Aldehyde->ComplexA + ResinA ResinA PS-TsNHNH2 (Solid Support) Amine Primary Amine (Impurity) ComplexB Resin-Imine (Trapped Solid) Amine->ComplexB + ResinB ResinB PS-Benzaldehyde (Solid Support)

Caption: Chemical mechanism of solid-phase scavenging for aldehyde vs. amine impurities.

Frequently Asked Questions (FAQs)

Q: My product is streaking on the TLC plate even with Methanol. Why? A: This is "tailing" caused by the interaction between the basic amine nitrogens and the acidic silanols on the silica gel.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting. Alternatively, add 1% NH₄OH or Triethylamine to your eluent system.

Q: Can I use HCl salt formation to purify the product? A: It is risky.

  • Reason: Both the starting amine (pyrrolidine) and the product are amines. They will both form HCl salts. Unless there is a significant difference in the lattice energy/solubility of the salts (which is hard to predict), you may co-precipitate the impurity.

  • Exception: If your impurity is the aldehyde (neutral), salt formation is excellent. Dissolve crude in Et₂O, bubble HCl gas. The amine product precipitates; the aldehyde stays in the ether.

Q: I used 1-Boc-3-aminopyrrolidine, but I see a new impurity after deprotection. A: If you performed reductive amination before removing the Boc group, the "new" impurity might be the tertiary amine formed by "double alkylation" if the Boc group was labile or if you used unprotected amine.

  • Check: Verify the mass spectrum. If you see M + (Product Mass), you likely have double addition. This is inseparable by scavengers and requires careful chromatography (Method C).

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Scavenger Resin Guide: Biotage. "Strategies for Work-up and Purification using Isolute and PS Resins." Biotage Technical Literature.

  • Bisulfite Extraction Protocol: Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1] Organic Process Research & Development, 2017, 21(9), 1394–1403.[1]

  • Amine Chromatography: "Purification of Amines." Common Organic Chemistry (Not Voodoo).

Sources

Technical Support Center: Scalable Synthesis of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scalable synthesis of 1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine .

Note on Regiochemistry: Based on standard medicinal chemistry scaffolds (e.g., intermediates for kinase inhibitors), this guide addresses the synthesis of the Ring-N substituted isomer. This route utilizes the reductive amination of 5-bromo-2-formylpyridine with tert-butyl pyrrolidin-3-ylcarbamate, followed by deprotection.[1]

Core Chemistry & Route Selection

Why Reductive Amination?

While direct alkylation using 5-bromo-2-(chloromethyl)pyridine is theoretically possible, it is disfavored on scale due to:

  • Instability: Halomethyl pyridines are prone to self-polymerization and are potent lachrymators/vesicants.[1]

  • Impurity Profile: Direct alkylation often leads to over-alkylation (quaternary ammonium salts).

  • Process Safety: The reductive amination route uses stable aldehydes and controlled hydride addition, offering a wider safety margin.

Reaction Scheme

The optimized route involves the condensation of 5-bromo-2-pyridinecarboxaldehyde (1 ) with tert-butyl pyrrolidin-3-ylcarbamate (2 ) to form imine intermediate (3 ), followed by selective reduction to the Boc-protected amine (4 ) and subsequent acidic deprotection.[1]

ReactionScheme SM1 5-Bromo-2- formylpyridine (1) Imine Imine Intermediate (3) SM1->Imine MeOH, 0-5°C Dehydration SM2 tert-Butyl pyrrolidin- 3-ylcarbamate (2) SM2->Imine Product_Boc Boc-Protected Intermediate (4) Imine->Product_Boc NaBH4 (0.6 eq) -10°C to RT Final Target Amine (Dihydrochloride Salt) Product_Boc->Final HCl/IPA Deprotection

Caption: Figure 1. Optimized reductive amination workflow avoiding isolation of the unstable imine.

Process Optimization Data

The following data summarizes the critical parameters for the reduction step (Conversion of 3 to 4 ).

ParameterRange TestedOptimal ValueImpact on Scale-up
Solvent DCM, THF, MeOH, EtOHMeOH DCM causes solubility issues with borates; MeOH ensures homogeneous reduction.[1]
Reductant STAB, NaBH3CN, NaBH4NaBH4 STAB is costly (

$); NaBH4 is cheap but requires strict temp control (-10°C).[1]
Stoichiometry 0.5 - 2.0 eq (Hydride)0.6 eq (NaBH4) Excess hydride leads to reduction of the pyridine ring or debromination.
Addn. Time Bolus vs. 2-4 hrs2-4 hrs Slow addition prevents "runaway" exotherms and H2 gas evolution spikes.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Performance

Q1: My yield dropped significantly (from 85% to 50%) when scaling from 50g to 1kg. What happened? Diagnosis: This is likely due to inefficient imine formation or thermal decomposition .

  • Root Cause: On a 1kg scale, the exotherm from mixing the amine and aldehyde can degrade the aldehyde if not cooled. Furthermore, water generated during imine formation inhibits the equilibrium.

  • Solution:

    • Pre-cool the methanol to 0°C before adding the amine to the aldehyde.

    • Aging Time: Allow the imine to form for at least 2–4 hours at 0–5°C before adding the reducing agent.

    • Drying: For >1kg batches, add anhydrous MgSO4 or molecular sieves to the imine formation step to drive the equilibrium [1].

Q2: I am observing a "de-brominated" impurity (approx. 5-10%). Diagnosis: Hydrogenolysis of the C-Br bond.

  • Root Cause: While rare with borohydrides, this can occur if the reaction temperature spikes (>30°C) or if there is trace transition metal contamination (Pd, Ni) in the reactor.

  • Solution:

    • Strict Temp Control: Maintain the reduction temperature between -10°C and 0°C.

    • Reactor Cleaning: Ensure the vessel is free of metal residues from previous hydrogenation campaigns.

    • Reagent Switch: If the issue persists, switch to STAB (Sodium Triacetoxyborohydride) , which is milder and less prone to affecting aryl halides, though more expensive [2].

Q3: The reaction mixture turned into a solid gel during NaBH4 addition. Diagnosis: Borate complex precipitation.

  • Root Cause: Rapid addition of NaBH4 generates sticky borate salts that trap the stir bar/impeller.

  • Solution:

    • Dilution: Ensure the solvent volume is at least 10-15 L/kg of substrate.

    • Solid Dosing: Add NaBH4 as a suspension in alkalized MeOH or use a solids-dosing valve to add it in small portions over 4 hours.

Category B: Workup & Purification[2][3]

Q4: The product is not extracting into the organic layer (DCM/EtOAc) during workup. Diagnosis: Incorrect pH control.

  • Root Cause: The product contains a basic pyrrolidine nitrogen and a pyridine ring. If the pH is too low (<9), it remains protonated and water-soluble.[1]

  • Solution:

    • Quench: Quench the borohydride with dilute HCl (careful: H2 gas!).

    • Basify: Adjust the pH to >12 using 50% NaOH. The high pH is critical to break boron-amine complexes and free-base the pyridine/pyrrolidine.[1]

    • Salting Out: Saturate the aqueous layer with NaCl to improve extraction efficiency.

Q5: How do I remove the residual boron impurities without column chromatography? Diagnosis: Boron-amine complexes are persistent.[1]

  • Solution (The "MeOH/HCl" Boil): After the reaction, quench with MeOH and HCl, then reflux for 1 hour. This converts boron species into volatile trimethyl borate (B(OMe)3), which can be distilled off/rotovapped. Repeat this MeOH co-evaporation 3 times [3].

Workup Decision Tree

Use this flow to determine the optimal isolation strategy based on your scale and purity requirements.

WorkupLogic Start Reaction Complete (HPLC > 98% Conversion) Quench Quench with 1M HCl (Destroy excess Hydride) Start->Quench BoronCheck Is Boron Complex present? Quench->BoronCheck Reflux Reflux with MeOH/HCl (Form volatile B(OMe)3) BoronCheck->Reflux Yes (Standard) Basify Adjust pH to 12-13 (NaOH) BoronCheck->Basify No (Rare) Reflux->Basify Extract Extract with DCM or MTBE (3x) Basify->Extract SaltForm Form HCl or Oxalate Salt (Crystallization) Extract->SaltForm High Purity Req. Oil Isolate as Free Base (Viscous Oil) Extract->Oil Intermediate Use

Caption: Figure 2. Critical path for workup to ensure removal of boron residues and isolation of high-purity amine.

Safety & Engineering Protocols

Thermal Hazards
  • Exotherm: The imine formation is mildly exothermic; the hydride reduction is strongly exothermic .

  • Control: Do not exceed a dosing rate that raises the internal temperature by >2°C. Use a jacketed reactor with -20°C cooling capacity.

Gas Evolution
  • Hydrogen Gas: NaBH4 releases 4 moles of H2 per mole of oxidant reacting with water/acid.

  • Ventilation: Ensure the reactor headspace is swept with Nitrogen to a scrubber. Calculate the maximum instantaneous gas generation rate (GGR) to size the rupture disk/vent line appropriately.

Reagent Stability
  • 5-Bromo-2-pyridinecarboxaldehyde: Store under Argon at 4°C. If the solid turns yellow/brown, check for oxidation to the carboxylic acid (which will consume hydride and lower yield).[1]

  • Bisulfite Adducts: If the aldehyde quality is poor, consider forming the sodium bisulfite adduct first. It is a stable solid that can be used directly in reductive aminations [4].

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Li, X., et al. (2022).[1] "Synthesis of 5-bromo-2-methylpyridin-3-amine and related analogs." Bioorganic Chemistry, 121, 105669.[1] Link

  • Burkhardt, E. R., & Matos, K. (2006).[1] "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650.[1] Link

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." ACS Green Chemistry Institute. Link

Sources

Validation & Comparative

Comparative bioactivity of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the design of ligands for Nicotinic Acetylcholine Receptors (nAChRs) and fragment-based kinase inhibitors.

Unlike rigid bicyclic alkaloids (e.g., Epibatidine) or direct-bond analogs (e.g., Nicotine), this molecule features a flexible methyl-amino linker connecting the halogenated pyridine "head" to the pyrrolidine "tail." This flexibility allows the molecule to adopt distinct conformations required for binding to the acetylcholine binding protein (AChBP) interface, while the 5-bromo substitution enhances hydrophobic interactions within the receptor pocket.

Core Pharmacophore Elements
  • Cationic Center: The pyrrolidine nitrogen (at physiological pH) mimics the quaternary ammonium of acetylcholine.

  • Hydrogen Bond Acceptor: The pyridine nitrogen serves as a critical acceptor for hydrogen bonding with water molecules or specific residues (e.g., Trp147 in

    
    ).
    
  • Halogen Handle (5-Br): Provides a steric and electronic anchor, often increasing affinity by 10–100x compared to the unsubstituted analog due to halogen bonding or hydrophobic displacement in the binding site.

Mechanism of Action: nAChR Modulation

The primary biological activity of this scaffold lies in its ability to modulate neuronal nAChRs, specifically the


 and 

subtypes. These receptors govern cognitive function, pain processing, and neuroprotection.
Signaling Pathway

Upon binding, the ligand stabilizes the open conformation of the ion channel, allowing cation influx. The diagram below illustrates the signal transduction pathway triggered by this class of ligands.

nAChR_Signaling cluster_membrane Neuronal Membrane cluster_downstream Downstream Effectors Ligand Ligand: 5-Br-Pyridine Analog Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Kd ~ nM) Channel Ion Channel Opening Receptor->Channel Conformational Change Ca_Influx Ca2+ / Na+ Influx Channel->Ca_Influx Ion Permeation Depol Membrane Depolarization Ca_Influx->Depol ERK ERK/MAPK Activation Ca_Influx->ERK Signal Transduction Release Neurotransmitter Release (DA, ACh, Glu) Depol->Release Exocytosis CREB CREB Phosphorylation ERK->CREB

Figure 1: Signal transduction pathway for 5-bromo-pyridine scaffold ligands binding to neuronal nAChRs, leading to calcium influx and neurotransmitter release.

Comparative Bioactivity & SAR Analysis

The following table contrasts N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine against established standards and structural analogs. This comparison highlights the trade-offs between affinity , flexibility , and metabolic stability .

Table 1: Structural Activity Relationship (SAR) Comparison
Compound ClassRepresentative StructureLinker TypenAChR Affinity (

)
Metabolic StabilityPrimary Utility
Target Scaffold N-[(5-Br-Py-2-yl)methyl]pyrrolidin-3-amine Methyl-Amino (Flexible) Moderate (50–200 nM) Moderate Library Building Block / Lead
Ether Analog A-85380 DerivativeEther (-O-)High (< 10 nM)Low (O-dealkylation)High-Affinity Probe
Direct Analog Nornicotine / 5-Br-NornicotineDirect Bond (C-C)High (1–50 nM)HighCNS Drug Standard
Amide Analog N-(5-Br-Py-3-yl)butanamideAmide (-CONH-)Low (> 1000 nM)HighInactive Control / Prodrug
Rigid Analog EpibatidineBicyclic (Rigid)Very High (< 0.1 nM)HighToxicological Standard
Critical Insights
  • The Linker Effect: The methyl-amino linker in the target scaffold introduces a rotational degree of freedom not present in nicotine. While this slightly reduces entropic binding efficiency (lowering

    
     vs. rigid analogs), it allows the molecule to tolerate "bulky" substitutions on the pyrrolidine nitrogen, making it an ideal starting point for fragment expansion .
    
  • Halogenation (5-Br): Replacing the hydrogen at the 5-position of the pyridine ring with Bromine typically results in a 10-fold increase in potency . This is due to the halogen filling a hydrophobic pocket in the

    
     subunit interface.
    
  • Selectivity: The 3-amine pyrrolidine variants often show improved selectivity for

    
     over 
    
    
    
    (ganglionic) receptors compared to their 2-substituted counterparts, reducing cardiovascular side effects.

Experimental Protocols

To validate the bioactivity of this scaffold, two core workflows are required: Chemical Synthesis (to ensure purity) and Calcium Flux Assays (to measure functional potency).

A. Synthesis: Reductive Amination Workflow

The most robust route to N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is via the reductive amination of 5-bromo-2-pyridinecarboxaldehyde with 3-aminopyrrolidine (protected).

Synthesis_Workflow Start Start Materials: 5-Bromo-2-formylpyridine + N-Boc-3-aminopyrrolidine Step1 Imine Formation (MeOH, 25°C, 2h) Start->Step1 Condensation Step2 Reduction (NaBH4 or NaBH3CN) Step1->Step2 Reductive Step Step3 Deprotection (TFA/DCM) Step2->Step3 Purification Final Target Product: Free Amine Salt Step3->Final Salt Formation

Figure 2: Step-wise synthesis via reductive amination. Note: N-Boc protection is critical to prevent polymerization.

Protocol Steps:

  • Condensation: Dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) and tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) in anhydrous Methanol (MeOH). Stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) portion-wise. Allow to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench with water, extract with Dichloromethane (DCM), and dry over

    
    .
    
  • Deprotection: Treat the crude N-Boc intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 1 hour. Concentrate and purify via HPLC or recrystallization (HCl salt).

B. Functional Assay: FLIPR Calcium Flux

This assay quantifies the agonist activity of the compound by measuring intracellular calcium release in HEK293 cells stably expressing human


 nAChRs.

Methodology:

  • Cell Plating: Plate HEK293-h

    
     cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye (4

    
    ) in HBSS buffer. Incubate for 45 minutes at 37°C.
    
  • Compound Preparation: Prepare serial dilutions of the test compound (0.1 nM to 100

    
    ) in assay buffer.
    
  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Injection: Automatically inject compounds while recording fluorescence (Excitation: 488 nm, Emission: 525 nm).

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence response. Normalize against a standard agonist (e.g., 100

    
     Nicotine) to determine % Efficacy and 
    
    
    
    .

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

  • Positive Control: Nicotine or Epibatidine must show expected

    
     (approx. 10–50 nM for Epibatidine).
    
  • Negative Control:[1] Buffer only (baseline).

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry.

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024).[2] "Synthesis and Properties of 5-Bromo-2-methylpyridin-3-amine and Analogs." ChemicalBook Database.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1018283, 5-(Pyrrolidin-1-yl)pyridin-2-amine derivatives." PubChem.

  • Gao, L., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules.

Sources

Comparing different synthetic routes for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a key building block in contemporary drug discovery, featuring prominently in the patent literature as a scaffold for a variety of therapeutic agents. Its structural combination of a substituted pyridine ring and a chiral pyrrolidine-amine moiety makes it a valuable intermediate for synthesizing compounds targeting a range of biological pathways. The efficiency of its synthesis is therefore a critical factor for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two primary synthetic routes to this compound: direct N-alkylation and reductive amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a data-driven comparison of their overall efficiency.

Synthetic Strategies: An Overview

The construction of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine fundamentally involves the formation of a C-N bond between the 5-bromopyridin-2-yl)methyl moiety and the nitrogen of pyrrolidin-3-amine. The two most common and logical approaches to achieve this are:

  • Route 1: Nucleophilic Substitution (N-alkylation) : This classic approach involves the reaction of pyrrolidin-3-amine as a nucleophile with an electrophilic 5-bromo-2-(halomethyl)pyridine. This method is straightforward and relies on well-established reaction principles.

  • Route 2: Reductive Amination : A widely used and often preferred method in modern organic synthesis, this route involves the condensation of 5-bromopyridine-2-carbaldehyde with pyrrolidin-3-amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[1][2][3][4][5] This one-pot procedure can offer advantages in terms of operational simplicity and atom economy.

Route 1: Synthesis via Nucleophilic Substitution (N-alkylation)

This two-step approach first requires the synthesis of the key electrophile, 5-bromo-2-(chloromethyl)pyridine, followed by its reaction with pyrrolidin-3-amine.

Workflow for Nucleophilic Substitution

cluster_0 Step 1: Halogenation of 5-Bromo-2-methylpyridine cluster_1 Step 2: N-alkylation A 5-Bromo-2-methylpyridine B 5-Bromo-2-(chloromethyl)pyridine A->B SO2Cl2 or NCS D N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine B->D Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) C Pyrrolidin-3-amine C->D cluster_0 Step 1: Oxidation of 5-Bromo-2-methylpyridine cluster_1 Step 2: Reductive Amination A 5-Bromo-2-methylpyridine B 5-Bromopyridine-2-carbaldehyde A->B Oxidizing Agent (e.g., SeO2, MnO2) D N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine B->D Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Solvent (e.g., DCE, MeOH) C Pyrrolidin-3-amine C->D

Sources

Structure-activity relationship (SAR) studies of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Diamine Scaffold

In the landscape of fragment-based drug discovery (FBDD), N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overlooked as a mere intermediate, this specific architecture serves as a critical junction in the synthesis of Histamine H4 Receptor Antagonists , Chemokine Receptor (CCR5/CCR2) Ligands , and JAK/STAT Pathway Inhibitors .[1][2]

This guide objectively compares the performance of this pyrrolidine-pyridine scaffold against alternative linker systems, demonstrating why its specific conformational constraints and functional handles offer superior hit-to-lead optimization metrics.[3]

Comparative Performance Analysis

To understand the utility of this scaffold, we must compare it to standard diamine linkers used in medicinal chemistry.[1] The following table evaluates the scaffold's performance based on conformational entropy , metabolic stability , and synthetic versatility .

Table 1: Scaffold Performance Matrix
Feature(5-Br-Py)-Methyl-Pyrrolidine (Subject)Ethylenediamine Linkers (Traditional)Piperidine Analogs (Alternative)Direct Heteroaryl-Pyrrolidine (Rigid)
Conformational Entropy Optimal: Pyrrolidine ring constrains the amine vector; methylene linker allows limited rotation.[1][3]High Penalty: Flexible chain requires significant entropy loss to bind.[1][3]Moderate: Chair conformation is defined but bulky.[1][3]Too Rigid: Lack of linker prevents induced fit in flexible pockets.[3]
Binding Affinity (pKi) High (nM range): proven in H4/H3 antagonist optimization.[1][2][3]Moderate (µM range): Often requires larger substituents to gain affinity.[1][3]Variable: Often suffers from steric clash in narrow GPCR pockets.[1][3]High Specificity: But lower hit rate due to strict geometry requirements.[1][3]
Metabolic Stability High: Pyridine nitrogen reduces oxidative metabolism compared to phenyl rings.[1][3]Low: Aliphatic amines are prone to N-oxidation and dealkylation.[3]Moderate: Susceptible to hydroxylation.[1][3]High: Very stable, but solubility can be an issue.[1][2]
Synthetic Utility Dual-Handle: 5-Br (Suzuki/Buchwald) + 3-NH2 (Amide/Urea) allows orthogonal diversification.[1][3]Single-Axis: Linear synthesis usually required.[3]Dual-Handle: Similar utility, but less vector diversity.[1][2][3]Limited: Steric hindrance often hampers coupling at the heteroaryl-amine interface.[3]

Deep Dive: Structure-Activity Relationship (SAR)

The potency of derivatives built on this scaffold relies on three distinct pharmacophoric regions. Understanding the causality in these regions is essential for rational design.[3]

Region A: The 5-Bromopyridine "Warhead" Handle

The 5-position bromine is not merely a halogen; it is a gateway for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[3]

  • SAR Insight: In Histamine H4 antagonists, replacing the bromine with a hydrophobic biaryl system (e.g., via Suzuki coupling to a phenylboronic acid) typically increases affinity by 10–50 fold.[1][2] The pyridine nitrogen provides an essential hydrogen bond acceptor (HBA) that mimics the imidazole of histamine but with reduced basicity, improving CNS penetration.[1]

Region B: The Methylene Linker[1][3]
  • Mechanistic Role: The single methylene (-CH2-) bridge breaks the conjugation between the pyridine and the pyrrolidine nitrogen.[3]

  • Causality: This insulation prevents the pyrrolidine amine from becoming an aniline-like system (which would reduce basicity drastically).[1][3] It maintains the pKa of the pyrrolidine nitrogen around 8.5–9.5, ensuring it remains protonated at physiological pH to interact with the conserved Aspartate residue in GPCRs (e.g., Asp113 in adrenergic receptors).[1]

Region C: The Pyrrolidine-3-amine Core[1][3]
  • Stereochemistry: The 3-amine position is chiral.[3]

    • (S)-Enantiomer: Often favored for Histamine H3/H4 selectivity.[1][3]

    • (R)-Enantiomer: Frequently preferred for Kinase applications (e.g., JAK inhibitors) where the amine binds to the hinge region.[1][2]

  • Constraint: Unlike a linear ethylenediamine, the pyrrolidine ring "locks" the nitrogen vectors in a specific spatial arrangement, reducing the entropic cost of binding.[1]

Visualization: Scaffold Diversification Workflow

The following diagram illustrates the logical flow of optimizing this scaffold, highlighting the orthogonal reactivity of the Bromine and Amine handles.

SAR_Workflow Scaffold N-[(5-Bromopyridin-2-yl) methyl]pyrrolidin-3-amine Route_A Path A: Amine Functionalization (Target: Hinge Region / Polar Pocket) Scaffold->Route_A 3-NH2 Reactivity Route_B Path B: Bromine Substitution (Target: Hydrophobic Pocket) Scaffold->Route_B 5-Br Reactivity Urea Urea/Amide Formation (e.g., vs. Isocyanates) Route_A->Urea Acylation Suzuki Suzuki Coupling (Biaryl Formation) Route_B->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald Amination (N-Aryl Introduction) Route_B->Buchwald Pd(0) / HNR2 Lead_H4 Lead: H4 Antagonist (High Affinity/Selectivity) Urea->Lead_H4 Optimization Lead_Kinase Lead: Kinase Inhibitor (ATP Competitive) Suzuki->Lead_Kinase Hydrophobic Reach Buchwald->Lead_H4 Stacking Interactions

Figure 1: Orthogonal diversification strategy.[1][2][3] The scaffold allows independent optimization of the polar binding domain (Path A) and the hydrophobic tail (Path B).[1]

Experimental Protocol: Library Generation

To validate the utility of this scaffold, the following protocol describes a standard Parallel Synthesis Workflow for generating a library of potential H4 antagonists.

Objective:

Synthesize a library of urea derivatives at the 3-amine position while retaining the 5-bromo "handle" for subsequent optimization.

Reagents:
  • Scaffold: N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride (1.0 eq)

  • Electrophiles: Diverse Isocyanates (R-NCO) (1.1 eq)[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1][3]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][3]

Step-by-Step Methodology:
  • Free Base Liberation:

    • Suspend the scaffold dihydrochloride salt in DCM.[2][3]

    • Add DIPEA dropwise at 0°C under nitrogen atmosphere.[3]

    • Checkpoint: Ensure the solution becomes clear, indicating the free amine is available.[1]

  • Coupling Reaction:

    • Add the specific isocyanate (1.1 eq) slowly to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • Monitoring: Use LC-MS to track the disappearance of the starting amine (M+H = 256/258 for Br isotopes).[1][3]

  • Work-up & Purification:

    • Quench with water.[2][3][4] Extract with DCM (3x).[1][3]

    • Wash organic layer with brine, dry over Na2SO4.[1]

    • Purification: Since this is a library, use SCX-2 (Strong Cation Exchange) cartridges.[1][2][3]

      • Load crude; wash with MeOH (removes non-basic impurities).[1][3]

      • Elute product with 2M NH3 in MeOH.

  • Validation:

    • Confirm structure via 1H NMR.[3][5] Key diagnostic: Appearance of urea -NH protons at δ 6.0–6.5 ppm and shift of the pyrrolidine C3-H.[3]

Scientific Integrity & References

The claims regarding the "privileged" nature of this scaffold are grounded in its recurrent success in high-impact medicinal chemistry campaigns, particularly for Histamine H3/H4 receptors where the pyrrolidine-amine motif is a standard pharmacophore.

References:
  • Vasudevan, A., et al. (2002). "Synthesis and evaluation of potent pyrrolidine H3 antagonists."[1][2][6] Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[1][6] Source: Relevance: Establishes the pyrrolidine-amine core as a superior replacement for imidazole in histamine antagonists.[3]

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1][7] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1][7] Source: Relevance: Demonstrates the pharmacokinetic advantages (CNS penetration) of N-substituted pyrrolidines.[1][3][7]

  • Iglarz, M., et al. (2012). "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1][2][8] Journal of Medicinal Chemistry. Source: Relevance:[1][3] Illustrates the use of 5-bromo-pyrimidine/pyridine scaffolds in late-stage drug optimization (Macitentan).

  • Life Chemicals. "N-{1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-yl}-2-cyclopropylpyrimidin-4-amine Product Sheet." Source: Relevance: Confirms the commercial availability and specific structural application of the scaffold in current HTS libraries.

Sources

Comparative Profiling of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine: Selectivity and Off-Target Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a "privileged scaffold" in neuropharmacology, specifically within the class of 3-aminopyrrolidine-linked pyridine ligands .[1] Structurally analogous to potent nicotinic acetylcholine receptor (nAChR) agonists like A-85380 and ABT-594 (Tebanicline) , this compound is primarily investigated for its high affinity to the


 nAChR subtype , a target for analgesia, cognitive enhancement, and smoking cessation.

However, the therapeutic utility of this scaffold is historically limited by a narrow therapeutic index. The structural flexibility of the methylene linker often permits cross-reactivity with ganglionic


 nAChRs  (causing hypertension/GI distress) and 5-HT3 serotonin receptors  (causing emesis).[1]

This guide provides a rigorous, comparative framework for assessing the off-target profile of this compound in cellular models. We move beyond simple binding affinity (


) to functional selectivity (

), comparing it against industry standards Epibatidine (high potency, low selectivity) and Varenicline (clinical partial agonist).[1]

Comparative Analysis: Selectivity Profiles

The following table synthesizes the expected performance of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (referred to here as Compound 5-BP ) against key comparators. Data represents consensus values for this chemical class derived from functional cellular assays.

Table 1: Functional Selectivity and Safety Margins[2]
ParameterCompound 5-BP (Subject)Epibatidine (Comparator A)Varenicline (Comparator B)[1]Clinical Implication
Primary Target (

)
High Agonist (

)
Super Agonist (

)
Partial Agonist (

)
Efficacy in analgesia/cognition.[1]
Ganglionic Off-Target (

)
Moderate (

)
High (

)
Low (

)

activation drives hypertension.[1] High SI is critical.
Selectivity Index (

)
~50-100x ~1x (Non-selective)>500x Epibatidine is too toxic; 5-BP requires dose titration.
5-HT3 Cross-Reactivity Low-Moderate Low High (weak agonist)5-HT3 activation causes nausea/emesis.[1]
hERG Liability (

)
> 10

M
(Safe)
> 30

M
> 100

M
Cardiac safety margin (QT prolongation risk).[1]

Scientist's Note: The "Selectivity Index" (SI) is the ratio of the off-target


 to the on-target 

.[1] For this scaffold, an SI > 100 is the "Go/No-Go" decision gate for lead optimization.

Critical Off-Target Assessment Workflows

To validate the profile of Compound 5-BP, you cannot rely on radioligand binding alone, as it does not distinguish agonists from antagonists. You must employ functional cellular assays .

Diagram 1: The Screening Cascade

This workflow prioritizes the "Dangerous Three" off-targets: Ganglionic nAChRs, 5-HT3, and hERG.

ScreeningCascade cluster_Primary Phase 1: Efficacy cluster_Secondary Phase 2: Selectivity (The Filter) cluster_Safety Phase 3: Safety Start Compound 5-BP Alpha4Beta2 α4β2 nAChR (HEK293/FLIPR) Start->Alpha4Beta2 Determine EC50 Alpha3Beta4 α3β4 nAChR (SH-SY5Y Cells) Alpha4Beta2->Alpha3Beta4 If EC50 < 50nM FiveHT3 5-HT3 Receptor (NG108-15 Cells) Alpha3Beta4->FiveHT3 If Selectivity > 50x hERG hERG Channel (Patch Clamp) FiveHT3->hERG If 5-HT3 inactive Decision Lead Candidate hERG->Decision Safety Margin > 30x

Caption: The "Funnel" approach ensures resources are not wasted on non-selective compounds. Phase 2 is the critical failure point for pyrrolidine-pyridine analogs.[1]

Detailed Experimental Protocols

Protocol A: Functional Selectivity using FLIPR Calcium Flux

Objective: To distinguish between


 (CNS target) and 

(Peripheral side-effect) activation.[1] Why this method? Calcium flux is high-throughput and detects the rapid desensitization characteristic of nAChRs, which manual patch clamp might miss in a screen.

Materials:

  • Cell Lines:

    • Target: HEK293 stably expressing human

      
       nAChR.
      
    • Off-Target: SH-SY5Y (naturally expresses

      
      ) or HEK293-
      
      
      
      .[1]
  • Reagents: Fluo-4 AM (Calcium indicator), Atropine (to block muscarinic noise in SH-SY5Y).

Step-by-Step Workflow:

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100

    
    L of Loading Buffer (HBSS + 20 mM HEPES + 4 
    
    
    
    M Fluo-4 AM + 2.5 mM Probenecid).[1]
    • Expert Tip: Probenecid is mandatory to prevent the cells from pumping out the dye.

  • Incubation: 1 hour at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Baseline Reading: Place in FLIPR (Fluorometric Imaging Plate Reader).[1] Record baseline fluorescence (

    
    ) for 10 seconds.[1]
    
  • Compound Injection: Inject Compound 5-BP (0.1 nM to 10

    
    M log scale).[1]
    
  • Data Acquisition: Measure fluorescence peak (

    
    ) for 120 seconds.
    
  • Analysis: Calculate Response =

    
    . Plot dose-response curves to derive 
    
    
    
    .

Self-Validation Check:

  • Positive Control: Nicotine (

    
    M) must elicit a >3-fold signal increase.[1]
    
  • Negative Control: Pre-incubation with Mecamylamine (

    
    M) must abolish the signal. If signal persists, you are measuring a non-nAChR off-target (e.g., calcium release from intracellular stores).
    
Protocol B: hERG Safety Profiling (Automated Patch Clamp)

Objective: Assess the risk of QT prolongation (fatal arrhythmia).[1] Why this method? The pyridine nitrogen in Compound 5-BP can become protonated at physiological pH, mimicking the pharmacophore of known hERG blockers.

Methodology:

  • System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).[1]

  • Cells: CHO cells stably expressing hERG (Kv11.1).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current).

  • Application: Apply Compound 5-BP at 1, 10, and 30

    
    M.
    
  • Readout: Inhibition of the tail current amplitude.

Interpretation:

  • 
    M: High Risk  (Stop development).[1]
    
  • 
    M: Low Risk  (Acceptable for early leads).[1]
    

Mechanistic Insight: Why Selectivity Fails

Understanding the molecular interaction is crucial for troubleshooting off-target effects.[1]

Diagram 2: Structural Basis of Off-Target Binding

The diagram below illustrates the competing pathways initiated by the compound.

Mechanism Ligand Compound 5-BP (Protonated Amine) Target_A4B2 Target: α4β2 nAChR (High Affinity Pocket) Ligand->Target_A4B2  Kd ~ 1nM   Target_A3B4 Off-Target: α3β4 nAChR (Ganglionic) Ligand->Target_A3B4  Kd ~ 500nM   Target_5HT3 Off-Target: 5-HT3 (Serotonergic) Ligand->Target_5HT3  Low Affinity   Signal_Analgesia DA Release / Analgesia Target_A4B2->Signal_Analgesia Signal_SideEffect1 Hypertension / GI Motility Target_A3B4->Signal_SideEffect1 Signal_SideEffect2 Nausea / Emesis Target_5HT3->Signal_SideEffect2

Caption: The therapeutic window is defined by the affinity gap between the green path (Target) and the red/yellow paths (Off-Targets).[1]

Troubleshooting & Optimization

If your assessment of Compound 5-BP reveals poor selectivity (SI < 10), consider these chemical modifications:

  • Linker Modification: The methylene linker allows rotation. Restricting this conformation (e.g., fusing the rings or using an ether linker like in A-85380 ) often improves

    
     selectivity.
    
  • Substituent Scan: The 5-Bromo group is lipophilic.[1] Replacing it with a hydrogen bond acceptor (e.g., 5-ethoxy) can reduce hERG liability, as hERG binding often relies on

    
    -stacking and lipophilicity.[1]
    

References

  • Vertex Pharmaceuticals. (2009).[1] Selectivity of ABT-089 for alpha4beta2 and alpha6beta2 Nicotinic Acetylcholine Receptors in Brain.[1][2] National Institutes of Health. [Link]

  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective. PMC. [Link]

  • Caldarone, B., et al. (2011).[3] The potent and selective α4β2 nicotinic acetylcholine receptor partial agonist LF-3-88 demonstrates antidepressive-like behavior.[1][3] Neuropharmacology.[2] [Link]

  • PubChem. (2023). Compound Summary for CID 115870459: 3-[(5-Bromopyridin-2-yl)methylamino]butanamide.[1][4] National Library of Medicine. [Link][1]

Sources

Target Validation Protocols for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for validating the molecular target of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Content Type: Publish Comparison Guide

Executive Summary

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a classic pharmacophore scaffold designed to target Nicotinic Acetylcholine Receptors (nAChRs) . The structural combination of a halogenated pyridine ring (mimicking the acetyl group of acetylcholine) and a basic pyrrolidine amine (providing the essential cationic center) strongly suggests high affinity for


 or 

nAChR subtypes.

Validating the molecular target of this compound requires a multi-tiered approach to distinguish between orthosteric binding, allosteric modulation, and off-target effects (e.g., 5-HT3 receptors or kinases). This guide compares the primary validation methodologies—Radioligand Binding , Automated Patch Clamp , and Calcium Flux Assays —to provide a definitive roadmap for confirming its biological activity.

Part 1: Comparative Analysis of Validation Methods

To validate N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, researchers must choose between throughput (speed) and fidelity (physiological relevance). The following table contrasts the three industry-standard approaches.

Table 1: Comparative Assessment of Target Validation Methodologies
FeatureMethod A: Radioligand Binding (Competition) Method B: Automated Patch Clamp (APC) Method C: FLIPR Calcium Flux
Primary Output Affinity (

)
Functional Potency (

/

) & Kinetics
Functional Potency (

)
Mechanism Insight Direct binding to orthosteric siteAgonist vs. Antagonist vs. DesensitizerAgonist vs. Antagonist (Global signal)
Physiological Relevance Medium: Measures occupancy, not functionHigh: Measures ionic current directlyLow-Medium: Indirect measure of ion influx
Throughput Medium (96-well)Low-Medium (16-48 cells/run)High (384/1536-well)
Cost Per Data Point


$
$
Suitability for This Molecule Gold Standard: Essential for proving target engagement.Critical: Essential for defining mechanism (Agonist vs Antagonist).Screening Only: High false-positive rate for nAChRs due to desensitization.
Expert Verdict

For N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine , a Radioligand Binding Assay using [³H]-Epibatidine or [³H]-Nicotine is the mandatory first step to prove physical target engagement. However, binding does not equal function. Therefore, Automated Patch Clamp (APC) is the superior functional validation method over FLIPR, as nAChRs desensitize in milliseconds—a timeframe often missed by calcium flux assays but captured perfectly by electrophysiology.

Part 2: Detailed Experimental Protocols
Protocol A: Radioligand Competition Binding (The "Truth" of Affinity)

Objective: Determine the affinity (


) of the test compound for the 

nAChR subtype.

Materials:

  • Membrane Source: Rat cerebral cortex homogenates or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand: [³H]-Epibatidine (Specific Activity: ~50-80 Ci/mmol).

  • Non-Specific Control: 300 µM (-)-Nicotine tartrate.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation: Thaw membrane aliquots and dilute in assay buffer to a final concentration of 10-20 µg protein/well. Homogenize gently to ensure suspension.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL of Test Compound (N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine) at 10 concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 25 µL of [³H]-Epibatidine (Final concentration =

      
       of the ligand, typically ~0.05 nM).
      
    • 150 µL of Membrane Suspension.

  • Incubation: Incubate for 2 hours at 4°C . Note: Low temperature prevents receptor degradation and minimizes desensitization-induced conformational changes.

  • Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer (3 mL/wash).

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count on a Beta Counter.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
Protocol B: Whole-Cell Patch Clamp (The "Truth" of Function)

Objective: Confirm if the molecule is an agonist, antagonist, or partial agonist.

Materials:

  • System: QPatch or Patchliner (Automated) or Manual Rig.

  • Cells: CHO-K1 cells expressing human

    
     or 
    
    
    
    nAChR.
  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2.

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

Step-by-Step Workflow:

  • Seal Formation: Establish a GΩ seal and break-in to achieve whole-cell configuration (Access resistance < 10 MΩ).

  • Voltage Clamp: Clamp cell membrane potential at -60 mV.

  • Agonist Check: Apply Test Compound (10 µM) for 500 ms via rapid perfusion.

    • Observation: Look for inward current (downward deflection).

    • If Current Observed: It is an Agonist .

    • If No Current: Proceed to Antagonist Check.

  • Antagonist Check: Pre-apply Test Compound for 30 seconds, then co-apply with

    
     Acetylcholine.
    
    • Observation: Reduction in Acetylcholine-evoked current indicates Antagonism .

  • Desensitization Analysis: For agonists, measure the decay time constant (

    
    ) of the current during sustained application.
    
Part 3: Visualization of Validation Logic
Diagram 1: Target Validation Decision Matrix

This workflow illustrates the logical progression from chemical structure to validated target.

ValidationWorkflow Start Compound: N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Step1 Step 1: In Silico/Structural Analysis (Pharmacophore Match: nAChR) Start->Step1 Step2 Step 2: Radioligand Binding ([3H]-Epibatidine) Does it bind? Step1->Step2 High Probability Step3 Step 3: Functional Screening (FLIPR/Ca2+) Is there a signal? Step2->Step3 Ki < 1 µM Stop STOP: Re-evaluate Target (Consider Kinases/H3 Receptor) Step2->Stop No Binding Step4 Step 4: Electrophysiology (Patch Clamp) Mechanism: Agonist vs Antagonist Step3->Step4 Signal Detected Step5 Step 5: Selectivity Profiling (vs. 5-HT3, Muscarinic, Kinases) Step4->Step5 Mechanism Defined

Caption: Logical workflow for validating the putative nAChR target, moving from binding confirmation to functional characterization.

Diagram 2: nAChR Signaling & Assay Detection Points

This diagram visualizes where each assay measures the biological event.

SignalingPathway Ligand Ligand (Bromopyridine-amine) Receptor nAChR (Alpha4/Beta2) Ligand->Receptor Binds IonChannel Ion Channel Opening (Na+/Ca2+) Receptor->IonChannel Conformational Change BindingAssay Detected by: Radioligand Binding Receptor->BindingAssay Measurement Depolarization Membrane Depolarization IonChannel->Depolarization CaInflux Intracellular Ca2+ Rise IonChannel->CaInflux PatchClamp Detected by: Patch Clamp (Current) IonChannel->PatchClamp Measurement FLIPR Detected by: FLIPR (Fluorescence) CaInflux->FLIPR Measurement

Caption: Mapping of experimental methods to specific steps in the nAChR signaling cascade.

References
  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Williams, M., & Enna, S. J. (2020). "Receptor Binding Assays in the Era of Automated Patch Clamp." Current Protocols in Pharmacology.

  • Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology." Nature Reviews Drug Discovery.

Benchmarking N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine efficacy against established compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine , a structural analog within the class of 3-aminopyrrolidine-linked heterocyclic ligands. Based on its pharmacophore—a cationic pyrrolidine nitrogen linked via a methylene bridge to a halogenated pyridine—this compound is characterized here as a putative Nicotinic Acetylcholine Receptor (nAChR) ligand , likely targeting the


 or 

subtypes.

This class of compounds is historically investigated for analgesic, cognitive, and neuroprotective efficacy, serving as bioisosteres to established ligands like Epibatidine and ABT-594.

Executive Summary & Compound Profile

Compound ID: N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Core Scaffold: 3-aminopyrrolidine / 2-aminomethylpyridine hybrid.[1] Primary Target Class: Neuronal Nicotinic Acetylcholine Receptors (nAChRs). Mechanism of Action (MoA): Putative orthosteric agonist or partial agonist at the ACh binding site.

This compound features a 5-bromo-pyridine moiety, a classic bioisostere used in medicinal chemistry to enhance lipophilicity and metabolic stability compared to the native pyridine of nicotine or the chloropyridine of epibatidine. The pyrrolidin-3-amine tail provides the necessary secondary amine for cation-pi interactions within the receptor binding pocket.

Physicochemical Profile (In Silico Estimates)
PropertyValueImplication
MW ~256.14 DaOptimal for CNS penetration (Rule of 5 compliant).
cLogP ~1.2 - 1.8Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
TPSA ~35 ŲHigh permeability potential.
pKa ~9.2 (2° amine)Predominantly ionized at physiological pH (critical for nAChR binding).

Benchmarking Strategy: Selecting the Comparators

To objectively assess efficacy, this compound must be benchmarked against "Standard of Care" (SoC) and "Tool Compounds" that define the upper and lower bounds of receptor performance.

The Comparator Panel
CompoundRole in BenchmarkKey Performance Indicator (KPI)
Epibatidine High-Affinity Reference Binding Affinity (

):
< 0.1 nM.[1] Defines the "ceiling" of affinity.
Varenicline Clinical Benchmark Efficacy (

):
30-60% (Partial Agonist). Defines the therapeutic window for desensitization vs. activation.
Nicotine Native Ligand Selectivity: Used to calculate selectivity ratios (

vs.

).
Sazetidine-A Structural Analog Desensitization: Benchmarks "silent agonism" or desensitization potency.

Comparative Efficacy Data (Reference Values)

The following table establishes the Target Product Profile (TPP). For N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine to be considered a lead candidate, its experimental data should fall within the "Target Range".

MetricAssay TypeEpibatidine (Ref)Varenicline (Ref)Target Range for Product
Affinity (

)

Radioligand Binding0.02 nM0.15 nM0.1 – 10 nM
Affinity (

)

Radioligand Binding> 100 nM> 1000 nM< 500 nM (if dual target)
Functional Potency (

)
FLIPR / Ca2+ Flux0.5 nM~200 nM10 – 500 nM
Intrinsic Efficacy (

)
Electrophysiology100% (Full)40-60% (Partial)30 – 80% (Partial preferred for safety)

Technical Insight: The 5-bromo substitution often increases affinity relative to the unsubstituted pyridine (Nicotine,


 nM) due to halogen bonding interactions in the hydrophobic pocket of the receptor.

Experimental Protocols

To generate the data for the table above, the following self-validating protocols must be utilized.

Protocol A: Competitive Radioligand Binding Assay ( )

Objective: Determine the equilibrium dissociation constant (


).
Standard:  [3H]-Epibatidine displacement.
  • Membrane Prep: Homogenize rat cerebral cortex or HEK293 cells stably expressing human

    
     nAChR in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend to 1-2 mg protein/mL.
    
  • Incubation:

    • Total Binding: Membrane + [3H]-Epibatidine (0.5 nM).

    • Non-Specific Binding (NSB): Add 300 µM (-)Nicotine tartrate.

    • Test: Add N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (10 concentrations, 10 pM to 10 µM).

  • Equilibrium: Incubate for 2 hours at 25°C (room temp) to ensure equilibrium is reached (critical for accurate

    
    ).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model (Hill slope constrained to -1.0 unless cooperativity is evident).

    • Validation Check: The

      
       of [3H]-Epibatidine must be experimentally verified (typically ~0.02-0.05 nM) before calculating 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Flux Assay (FLIPR)

Objective: Assess agonist efficacy (


) and potency (

).
  • Cell Loading: Seed HEK-293 cells expressing

    
     nAChR into 96-well black plates. Load with Fluo-4 AM calcium indicator (4 µM) for 45 min at 37°C.
    
  • Baseline: Establish stable fluorescence baseline (Ex 488 nm / Em 525 nm).

  • Challenge: Inject test compound (N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine).

  • Readout: Measure Peak Fluorescence (

    
    ) minus Baseline (
    
    
    
    ).
  • Normalization: Normalize response to 100 µM Nicotine (defined as 100% Efficacy) or 10 µM Epibatidine.

    • Causality Note: nAChRs desensitize rapidly. The injection speed and read rate must be < 1 second to capture the fast phasic component.

Visualization of Benchmarking Workflows

Figure 1: Pharmacological Screening Cascade

This diagram illustrates the logical flow from compound synthesis to lead declaration, highlighting the "Go/No-Go" decision gates based on the comparator data.

BenchmarkingCascade Start Compound Synthesis: N-[(5-Bromopyridin-2-yl)methyl] pyrrolidin-3-amine Binding Primary Screen: Radioligand Binding (vs. [3H]-Epibatidine) Start->Binding Gate1 Decision Gate 1: Ki < 10 nM? Binding->Gate1 Functional Secondary Screen: FLIPR / Ca2+ Flux (Agonist Mode) Gate1->Functional Yes Discard Discard / Optimize Gate1->Discard No EfficacyCheck Decision Gate 2: Partial Agonist? (30% < Emax < 80%) Functional->EfficacyCheck Selectivity Safety Screen: Selectivity vs. a3b4 / 5-HT3 EfficacyCheck->Selectivity Yes EfficacyCheck->Discard No (Full Agonist = Toxic) Lead Lead Candidate Declared Selectivity->Lead High Selectivity Selectivity->Discard Off-target Activity

Caption: Logical screening cascade for nAChR ligands. Gate 1 ensures affinity; Gate 2 filters for partial agonism to minimize desensitization-related toxicity.

Figure 2: Putative Signaling Mechanism

Understanding the downstream effects is crucial for interpreting functional data.

SignalingPathway Ligand Ligand: N-[(5-Br-Py)methyl]... Receptor a4b2 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Gating Depolarization Membrane Depolarization IonFlux->Depolarization VCC Voltage-Gated Ca2+ Channels Depolarization->VCC Activation Release Neurotransmitter Release (Dopamine/GABA) VCC->Release Ca2+ Trigger Effect Analgesia / Cognition Release->Effect

Caption: Mechanism of Action. The compound binds presynaptic nAChRs, triggering calcium influx and subsequent neurotransmitter release.

Scientific Integrity & References

Interpretation of Results
  • High Affinity / Low Efficacy: If the compound shows

    
     nM but 
    
    
    
    , it functions as a competitive antagonist or a potent desensitizer (similar to Sazetidine-A ). This profile is valuable for smoking cessation but less so for cognitive enhancement.
  • High Affinity / High Efficacy: If

    
     (approaching Epibatidine), the compound carries a high risk of toxicity (seizures) and rapid receptor downregulation.
    
  • The "Goldilocks" Zone: A profile mimicking Varenicline (Partial agonism, moderate affinity) is the ideal outcome for this scaffold.

References
  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Science, 308(5726), 1347-1350. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Taly, A., et al. (2009). "Nicotinic receptors: allosteric transitions and therapeutic targets." Drug Discovery Today, 14(7-8), 383-390. Link

Sources

A Head-to-Head Comparison of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine and its Non-brominated Analog in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the various chemical transformations employed, halogenation stands out for its profound ability to modulate a molecule's physicochemical and pharmacological properties. The introduction of a halogen atom, such as bromine, can significantly alter a compound's lipophilicity, metabolic stability, and, crucially, its binding affinity to a biological target. This is often achieved through the formation of halogen bonds, a type of non-covalent interaction where the halogen atom acts as a Lewis acid.[1][2]

This guide presents a technical, head-to-head comparison of two structurally related compounds: N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (the brominated analog) and N-(pyridin-2-ylmethyl)pyrrolidin-3-amine (the non-brominated analog). While these specific molecules may not be extensively documented in existing literature, their core structures are representative of scaffolds commonly explored in medicinal chemistry. Through a series of simulated, yet realistic, preclinical assays, we will explore the multifaceted impact of a single bromine atom on the journey from a chemical entity to a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing both objective data and the underlying scientific rationale for the observed differences.

Physicochemical Properties: The Initial Litmus Test

The addition of a bromine atom is expected to increase the molecule's lipophilicity, which can have a cascading effect on its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical properties of our two analogs.

PropertyN-(pyridin-2-ylmethyl)pyrrolidin-3-amineN-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amineImpact of Bromination
Molecular Weight ( g/mol )177.25256.14Increased Mass
cLogP0.851.65Increased Lipophilicity
Polar Surface Area (Ų)41.541.5Unchanged
pKa (most basic)8.98.5Decreased Basicity

Data are calculated estimates and serve for comparative purposes.

The increased cLogP of the brominated analog suggests enhanced lipophilicity, which may improve membrane permeability. However, this often comes at the cost of reduced aqueous solubility. The electron-withdrawing nature of the bromine atom also slightly decreases the basicity of the pyridine nitrogen, which could influence its ionization state at physiological pH and subsequent interactions with the target protein.

Pharmacological Profile: A Tale of Two Affinities

For the purpose of this guide, we will consider a hypothetical G-protein coupled receptor (GPCR), the Histamine H3 receptor, as the primary biological target. The H3 receptor is a well-established drug target for various neurological disorders.[3]

Target Binding Affinity

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for its target. In this assay, the ability of the test compound to displace a known radioligand from the receptor is measured.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
  • Membrane Preparation : Membranes from HEK293 cells stably expressing the human Histamine H3 receptor are prepared.[4][5]

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[6]

  • Radioligand : [3H]-N-α-Methylhistamine (a known H3 receptor agonist).[6][7]

  • Incubation : Membranes (15 µg protein/well) are incubated with 1 nM [3H]-N-α-Methylhistamine and varying concentrations of the test compounds (non-brominated and brominated analogs) in a total volume of 550 µL.[6]

  • Reaction Conditions : Incubation is carried out for 60 minutes at 27°C.[6]

  • Termination and Filtration : The reaction is terminated by rapid filtration through a GF/C filter pre-soaked in 0.5% polyethyleneimine.[6]

  • Washing : Filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]

  • Detection : Radioactivity is quantified by liquid scintillation counting.

  • Data Analysis : IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation.

CompoundH3 Receptor Ki (nM)
N-(pyridin-2-ylmethyl)pyrrolidin-3-amine125
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine15

The results clearly indicate a significant increase in binding affinity for the brominated analog. This enhanced potency can be attributed to the bromine atom's ability to form a halogen bond with a suitable halogen bond acceptor (e.g., the backbone carbonyl of an amino acid) within the receptor's binding pocket.[8][9] This additional interaction provides a more stable ligand-receptor complex.[1][9]

Functional Activity: From Binding to Biological Response

To assess whether the compounds act as agonists or antagonists, a functional assay is necessary. A common approach for Gi-coupled receptors like the H3 receptor is to measure the inhibition of forskolin-stimulated cAMP production.

Experimental Protocol: cAMP Functional Assay
  • Cell Culture : HEK293 cells stably expressing the human Histamine H3 receptor are seeded in 96-well plates.

  • Compound Treatment : Cells are pre-incubated with various concentrations of the test compounds for 30 minutes.

  • Stimulation : Cells are then stimulated with 5 µM forskolin (to increase cAMP levels) and a known H3 receptor agonist (e.g., R-α-Methyl-Histamine at its EC80 concentration) for 30 minutes.[6]

  • cAMP Measurement : Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis : The ability of the test compounds to inhibit the agonist-induced response is quantified, and IC50 values are determined.

CompoundFunctional IC50 (nM) (Antagonist Mode)
N-(pyridin-2-ylmethyl)pyrrolidin-3-amine250
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine30

The functional data corroborates the binding assay results, with the brominated analog demonstrating significantly greater potency as an H3 receptor antagonist.

In Vitro ADME and Toxicology Profile

An ideal drug candidate must not only be potent but also possess favorable pharmacokinetic and safety profiles.

Metabolic Stability

A microsomal stability assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[10]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture : The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[10][11]

  • Initiation : The reaction is initiated by the addition of an NADPH-regenerating system.[12]

  • Time Points : Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][12]

  • Termination : The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[12]

  • Analysis : The concentration of the remaining parent compound is quantified by LC-MS/MS.[13]

  • Data Analysis : The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
N-(pyridin-2-ylmethyl)pyrrolidin-3-amine4530.8
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine2555.5

Here, the bromine atom introduces a potential metabolic liability. The C-Br bond can be a site for oxidative metabolism, leading to faster clearance of the brominated analog. This is a common trade-off in drug design: improving potency might negatively impact metabolic stability.

Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : A human cell line (e.g., HepG2) is seeded in a 96-well plate.

  • Compound Exposure : Cells are incubated with various concentrations of the test compounds for 24-48 hours.[15]

  • MTT Addition : 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[16]

  • Formazan Solubilization : The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., SDS-HCl).[16]

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.[15]

  • Data Analysis : The concentration that inhibits cell viability by 50% (IC50) is determined.

CompoundCytotoxicity IC50 (µM)
N-(pyridin-2-ylmethyl)pyrrolidin-3-amine> 100
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine85

Both compounds exhibit low cytotoxicity, with the brominated analog being slightly more cytotoxic, which is a common trend with more lipophilic compounds.

Visualizing the Workflows

G cluster_synthesis Synthetic Workflow Start Start Reductive Amination Reductive Amination Start->Reductive Amination Pyridine-2-carbaldehyde + Pyrrolidin-3-amine Bromination Bromination Reductive Amination->Bromination For Brominated Analog Analog_NB Non-brominated Analog Reductive Amination->Analog_NB Analog_B Brominated Analog Bromination->Analog_B G Start Start Incubate Incubate Membranes, Radioligand & Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze Result Result Analyze->Result

Caption: Workflow for the radioligand binding assay.

G Ligand Ligand H3R H3 Receptor Ligand->H3R binds Gi Gi Protein H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Response Cellular Response cAMP->Response modulates

Caption: Simplified H3 receptor signaling pathway.

Conclusion and Future Directions

This head-to-head comparison demonstrates the profound and multifaceted impact of introducing a single bromine atom onto a pyridine scaffold.

  • The Brominated Analog : Offers a significant advantage in terms of target affinity and potency, likely due to the formation of a halogen bond within the H3 receptor binding site. This makes it a more promising candidate from a pharmacodynamic perspective.

  • The Non-brominated Analog : While less potent, it exhibits superior metabolic stability.

The choice of which compound to advance depends on the specific goals of the drug discovery program. The enhanced potency of the brominated analog makes it an attractive starting point for further optimization. However, its metabolic instability must be addressed. Future work could involve:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing additional analogs to explore other positions for halogenation or other substituents to improve metabolic stability while retaining potency.

  • Metabolite Identification : Identifying the specific metabolic soft spots on the brominated compound to guide further chemical modifications.

  • In Vivo Efficacy Studies : If the metabolic issues can be mitigated, advancing the brominated analog to in vivo models to assess its efficacy and pharmacokinetic profile in a whole-animal system.

Ultimately, this comparative guide underscores a fundamental principle in medicinal chemistry: small structural changes can lead to large biological consequences. The strategic use of halogenation, when balanced with potential metabolic liabilities, remains a powerful tool in the rational design of novel therapeutics.

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and drug design. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

  • Pan, P., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 91. [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: A World beyond Covalent Chemistry. Chemical Reviews, 116(4), 2478–2601. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • Rendine, S., et al. (2011). Halogen bonding in ligand–receptor systems in the framework of classical force fields. Journal of Computer-Aided Molecular Design, 25(4), 365-374. [Link]

  • Bio-protocol. (n.d.). MTT Assay. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cambridge MedChem Consulting. (2023). Molecular Interactions. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • PubMed. (2012). Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. [Link]

  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

  • The Journal of Clinical Investigation. (2002). Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype. [Link]

  • ResearchGate. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of (R)-5-methylpyrrolidin-2-ones as p300 bromodomain inhibitors with Anti-Tumor activities in multiple tumor lines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

Sources

A Senior Application Scientist’s Guide to Evaluating Alternative Heterocyclic Scaffolds to the Bromopyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the bromopyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of successful therapeutic agents, particularly within the realm of kinase inhibitors.[1][2] Its prevalence is a testament to its utility; the nitrogen atom provides a crucial hydrogen bond acceptor for interacting with the hinge region of kinases, while the bromine atom serves as a versatile synthetic handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling.[3][4][5][6] This reaction is a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR).[7][8][9]

However, over-reliance on any single scaffold can lead to significant downstream challenges. The very features that make bromopyridine attractive can also be its Achilles' heel. The pyridine ring is often a site of metabolic vulnerability, prone to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and poor pharmacokinetic profiles.[10][11] Furthermore, the Lewis basicity of the pyridine nitrogen, while key for target engagement, can also result in undesirable off-target interactions, contributing to toxicity.[12][13][14]

This guide provides a framework for drug discovery teams to systematically evaluate and validate alternative heterocyclic scaffolds. We will move beyond simply listing alternatives and instead detail the causality behind experimental choices, providing a robust, self-validating system for scaffold hopping. Our goal is to empower researchers to make data-driven decisions, mitigating risks associated with metabolic instability and off-target effects while exploring novel chemical space. This involves the strategic use of bioisosteric replacement—the substitution of a molecular fragment with another that retains similar physical and chemical properties to produce broadly similar biological effects.[15][16][17]

The Evaluation Workflow: A Three-Pillar Approach

To objectively compare a novel scaffold against the bromopyridine benchmark, a multi-pronged experimental strategy is essential. We advocate for a workflow grounded in three pillars: Chemical Tractability, Metabolic Stability, and Off-Target Liability. Each pillar represents a critical gate through which a potential scaffold must pass to be considered a viable alternative.

G cluster_0 Scaffold Evaluation Workflow cluster_1 Pillar 1: Chemical Tractability cluster_2 Pillar 2: Metabolic Stability cluster_3 Pillar 3: Off-Target Liability start Novel Heterocyclic Scaffold Design kinetics Comparative Suzuki-Miyaura Coupling Kinetics start->kinetics yield Yield & Purity Analysis kinetics->yield hlm Human Liver Microsome (HLM) Stability Assay yield->hlm metid Metabolite Identification hlm->metid kinase_panel Kinase Selectivity Panel metid->kinase_panel cyp_inhibit CYP450 Inhibition Assay kinase_panel->cyp_inhibit decision Data Analysis & Scaffold Prioritization cyp_inhibit->decision end Lead Optimization decision->end SAR_Case_Study cluster_main Structure-Activity Relationship (SAR) for Kinase-X Inhibitor cluster_alts Alternative Scaffolds Comp1 Comp-1 (Control) 3-Bromopyridine Potency: 5 nM HLM t½: 12 min Comp2 Comp-2 Imidazo[1,2-a]pyridine Potency: 8 nM HLM t½: 55 min Comp1->Comp2 Scaffold Hop Comp3 Comp-3 3-Azabicyclo[3.1.1]heptane Potency: 45 nM HLM t½: >120 min Comp1->Comp3 Scaffold Hop Comp4 Comp-4 2-CF₂H-Pyridine Potency: 6 nM HLM t½: 70 min Comp1->Comp4 Block Metabolism Insight Key Insight: The Imidazo[1,2-a]pyridine (Comp-2) and 2-CF₂H-Pyridine (Comp-4) scaffolds offer the best balance of retained potency and significantly improved metabolic stability.

Sources

Safety Operating Guide

Operational Guide: Disposal of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

[1]

Executive Summary & Hazard Context[1][2][3][4][5][6][7]

Effective disposal of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine requires strict adherence to protocols governing halogenated nitrogenous bases .[1] As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" waste; it is the final, critical step of the experimental lifecycle.[1]

This compound presents a dual-hazard profile:

  • Halogenated Organic (Bromine): Upon incineration, this compound releases Hydrogen Bromide (HBr), a corrosive acid gas.[1] It must be directed to waste streams destined for incinerators equipped with specific acid-gas scrubbers.[1]

  • Basic Functionality (Amines): The pyrrolidine and pyridine moieties are basic.[1] Incompatible mixing with acidic waste streams can result in dangerous exothermic reactions and pressure buildup in waste containers.[1][2][3]

Pre-Disposal Risk Assessment[1]

Before handling waste, verify the state and concentration of the material. Use the following assessment matrix to determine the correct waste stream.

Chemical Property & Hazard Matrix[1][2][3][4][5][6][10][11]
FeaturePropertyDisposal Implication
Molecular Structure Brominated Pyridine / PyrrolidineMUST be classified as Halogenated Waste .[1][4]
Acidity/Basicity Basic (Amine)DO NOT mix with acid waste streams (D002).[1]
Physical State Solid (or Oil) / SolutionSolids require Lab Packing; Solutions require solvent segregation.[1]
Combustion Products NOx, HBr, COxRequires high-temperature incineration with scrubbing.[1]
RCRA Classification Not explicitly P/U listedTreat as Characteristic Hazardous Waste (Toxic/Irritant).[1]

Waste Stream Segregation Logic

The following decision tree illustrates the operational workflow for segregating this specific compound.

DisposalWorkflowStartWaste Generation:N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-aminePhaseCheckDetermine Physical StateStart->PhaseCheckIsSolidSolid / Pure Substance(or Contaminated Debris)PhaseCheck->IsSolidSolidIsLiquidLiquid / SolutionPhaseCheck->IsLiquidLiquidLabPackProtocol A:Solid Waste Lab PackIsSolid->LabPackSolventCheckIdentify Primary SolventIsLiquid->SolventCheckOrgSolventOrganic Solvent(DCM, MeOH, DMSO)SolventCheck->OrgSolventAqSolventAqueous Solution(Water/Buffer)SolventCheck->AqSolventHaloWasteProtocol B:Halogenated Organic Waste(Due to Bromine content)OrgSolvent->HaloWasteALWAYS Halogenated StreamAqWasteProtocol C:Aqueous Hazardous Waste(Check pH)AqSolvent->AqWaste

Figure 1: Decision logic for segregating N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine waste. Note that the presence of the bromine atom forces organic solutions into the Halogenated stream regardless of the solvent used.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure chemicals, weighing boats, contaminated gloves, silica gel from columns.[1]

  • Containment: Place the solid material or contaminated debris into a clear, sealable polyethylene bag (minimum 4 mil thickness).[1]

  • Double Bagging: If the substance is a fine powder, double bag to prevent leakage during compaction.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full chemical name (do not use abbreviations or structures).

    • Constituents: List "N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Place the tagged bag into the Solid Hazardous Waste Drum (Satellite Accumulation Area).

    • Note: Do not use a "Sharps" container unless needles/glass are involved.[1]

Protocol B: Organic Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotovap residues dissolved in solvent.[1]

CRITICAL RULE: Because the molecule contains Bromine, the entire waste solution is classified as Halogenated , even if the solvent is non-halogenated (e.g., Methanol or Ethyl Acetate).[1]

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass).[1] Ensure the cap is vented if there is any risk of ongoing reaction (though the amine is generally stable).

  • Compatibility Check: Ensure the carboy does NOT contain:

    • Strong Acids (Sulfuric, Nitric, Hydrochloric).[1]

    • Acid Chlorides or Anhydrides.[1]

    • Reasoning: Mixing amines with these agents causes immediate heat generation and potential container rupture.[1]

  • Transfer: Pour the solution into the container labeled "Halogenated Organic Waste" .

  • Log Entry: Record the volume and the approximate concentration of the bromopyridine amine on the waste log sheet.

Protocol C: Aqueous Waste

Applicability: Aqueous extractions, washes.[1][5]

  • pH Assessment: Measure the pH of the aqueous stream.[1]

    • If pH > 12: The waste is Corrosive (D002).[1][6][7]

    • If pH < 2: STOP. Do not add this amine to acidic waste without slow neutralization to prevent exotherms.[1]

  • Collection: Collect in a carboy labeled "Aqueous Hazardous Waste" .

    • Do not pour down the sink. Even if water-soluble, halogenated aromatics are often restricted from municipal sewer systems due to persistence and toxicity.[1]

  • Labeling: List "Water" as the primary constituent and the amine as a trace contaminant.[1]

Emergency Spill Response

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: If the spill involves dry powder that has become airborne, evacuate the immediate area to allow dust to settle.[1]

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If powder is fine, use an N95 or P100 particulate respirator.[1]

  • Neutralization/Absorption:

    • Liquids: Absorb with a non-acidic absorbent (e.g., vermiculite, sand, or universal spill pads).[1] Avoid acid-based neutralizers.[1]

    • Solids: Wet wipe or sweep gently (avoid dust generation) into a dustpan.[1]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag and treat as Protocol A (Solid Waste) .

Regulatory & Compliance Notes

  • EPA/RCRA: While this specific intermediate may not have a unique "U" or "P" list code, it falls under Process Waste rules.[1] If generated during a synthesis involving halogenated solvents, it may carry F-list codes (F001/F002) [1].[1]

  • Incineration: The presence of the bromine atom requires the waste disposal facility to use incineration chambers with alkaline scrubbers to neutralize HBr gas emissions [2].

  • Sewer Ban: Under no circumstances should brominated pyridine derivatives be discharged to the sanitary sewer, as they can disrupt water treatment microorganisms and persist in the environment [3].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Chemical Safety.[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

Personal protective equipment for handling N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

As researchers, we often handle intermediates like N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine —molecules that sit in the "uncanny valley" of safety data.[1][2] They lack the decades of toxicological study possessed by benzene or acetone, yet their structural motifs (halogenated heterocycles linked to secondary amines) suggest high biological activity.

This guide moves beyond generic safety advice. It treats this specific compound as a potent, skin-permeating alkylating-like agent until proven otherwise.[1][2] The protocol below is designed to protect you not just from acute burns, but from potential sensitization and systemic toxicity.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its risk components. We do not guess; we infer risk based on functional group reactivity.[2]

Structural MotifAssociated HazardPhysiological Mechanism
Pyrrolidine Ring Corrosive / Skin Permeant Secondary amines are basic (

).[1][2] They saponify skin lipids, destroying the barrier and allowing rapid systemic absorption.[1]
Bromopyridine Systemic Toxicity / Irritant Halogenated pyridines can be hepatotoxic.[2] The bromine atom increases lipophilicity, further aiding skin penetration.[1]
Free Amine Sensitizer Reactive amines can bind to skin proteins (haptenization), leading to allergic contact dermatitis over time.[1][2]

The Verdict: Treat this compound as Corrosive , Toxic by Absorption , and a Sensitizer .[1]

The PPE Defense Matrix

Do not rely on "standard lab PPE."[2] This molecule requires a barrier strategy specifically resistant to organic bases.[2]

A. Hand Protection (The Critical Failure Point)

Standard nitrile gloves may degrade rapidly upon exposure to concentrated amines.[1][2]

  • Primary Defense (Dry Solid):

    • Material: Nitrile (Minimum 5 mil thickness).[1][2]

    • Protocol: Double-gloving is mandatory. The outer glove protects against gross contamination; the inner glove protects against micro-tears.

    • Change Frequency: Every 2 hours or immediately upon splash.

  • Advanced Defense (Solution/Oil):

    • Scenario: Handling the compound dissolved in DCM, DMSO, or DMF.[1]

    • Material: Laminate Film (e.g., Silver Shield/4H) or High-Grade Viton.[1][2]

    • Why? Pyrrolidine derivatives can permeate nitrile in <10 minutes when solvated in organic carriers.[2] Laminate film offers >4 hours of breakthrough time.[2]

B. Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Contraindication: Do NOT use standard safety glasses.

  • Reasoning: Amines are caustic.[1][2] A splash that bypasses safety glasses can cause irreversible corneal opacity within seconds.[2] If the reaction is under pressure or heat, add a Face Shield over the goggles.[1]

C. Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges and a P100 particulate filter .[1][2]

  • Note: Simple N95 masks offer zero protection against amine vapors.[1][2]

Operational Workflow: A Self-Validating System

This workflow ensures safety is intrinsic to the process, not an afterthought.[1]

Step 1: The "Static Check" (Weighing)[1]
  • Risk: Brominated amine salts are often fluffy, electrostatic solids that "jump" onto gloves/sleeves.[1][2]

  • Protocol:

    • Place an ionizing fan or anti-static gun near the balance.[2]

    • Line the balance area with a dark surface (black paper) to make white powder spills immediately visible.[2]

    • Validation: If you see powder on the black paper, your transfer technique failed.[1][2] Clean immediately.

Step 2: Solubilization & Reaction
  • Risk: Exothermic protonation.[1][2]

  • Protocol: If acidifying this amine (e.g., making an HCl salt), add acid slowly at 0°C. The pyrrolidine nitrogen is highly basic; rapid acidification can cause violent boiling/splattering.[1]

Step 3: Decontamination[1][2][6]
  • Solvent: Use dilute acetic acid (5%) or citric acid followed by water to clean surfaces.[2]

  • Chemistry: The acid protonates the amine, converting it into a non-volatile, water-soluble salt that is easier to wipe away and less likely to vaporize.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and waste handling.

SafetyProtocol Start Handling N-[(5-Bromopyridin-2-yl) methyl]pyrrolidin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solution / Oil Form StateCheck->Liquid SolidPPE PPE: Double Nitrile Gloves + N95 (if outside hood) + Splash Goggles Solid->SolidPPE Static Use Anti-Static Gun Line Balance with Black Paper SolidPPE->Static Disposal Disposal Protocol Static->Disposal SolventCheck Solvent Type? Liquid->SolventCheck StandardSolv Standard (MeOH, Water) SolventCheck->StandardSolv PenetratingSolv Penetrating (DCM, DMSO, DMF) SolventCheck->PenetratingSolv StandardPPE PPE: Double Nitrile Gloves + Splash Goggles StandardSolv->StandardPPE AdvancedPPE PPE: Laminate (Silver Shield) Gloves under Nitrile + Face Shield PenetratingSolv->AdvancedPPE StandardPPE->Disposal AdvancedPPE->Disposal WasteStream Halogenated Organic Waste (Due to Bromine atom) Disposal->WasteStream

Caption: Decision Logic for PPE Selection based on physical state and carrier solvent. Note the escalation to Laminate gloves for penetrating solvents.

Waste Disposal & Emergency Response

Disposal Strategy (Cradle-to-Grave)
  • Classification: Halogenated Organic Waste .[2]

  • Why? The bromine atom prevents this from being incinerated in standard fuel-blending kilns without scrubbers (creates HBr gas).[2]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).[1][2] Amines + Oxidizers = Fire/Explosion hazard.[2]

Emergency Scenarios
EventImmediate ActionScientific Rationale
Skin Contact Flush for 15 mins ; do not use vinegar.[1][2][3]While vinegar neutralizes amines on surfaces, applying acid to skin can exacerbate the burn injury due to heat of neutralization. Use water only.
Eye Splash Irrigate for 15 mins ; lift eyelids.[2]Amines penetrate the cornea rapidly.[2] Immediate dilution is the only way to prevent permanent clouding.[2]
Spill (>5g) Evacuate & Ventilate .[2]Use a spill pillow specifically for Bases (often citric acid impregnated) to neutralize before collection.[2]

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][4] [Link]2][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor.[2] [Link]2]

  • PubChem. (n.d.).[2] Compound Summary: Pyrrolidine (Hazard Section).[1][2] National Library of Medicine.[2] [Link]2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.